Product packaging for H2Tptbp(Cat. No.:)

H2Tptbp

Cat. No.: B3344585
M. Wt: 815.0 g/mol
InChI Key: FTLBCTMWXUZNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H2Tptbp is a useful research compound. Its molecular formula is C60H38N4 and its molecular weight is 815.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H38N4 B3344585 H2Tptbp

Properties

IUPAC Name

2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H38N4/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56/h1-36,61,64H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLBCTMWXUZNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H38N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5,10,15,20-tetrakis(4-(tert-butyl)phenyl)porphyrin (H₂Tptbp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the free-base porphyrin, 5,10,15,20-tetrakis(4-(tert-butyl)phenyl)porphyrin, commonly abbreviated as H₂Tptbp. This document details the experimental protocols for its synthesis and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of H₂Tptbp

The synthesis of H₂Tptbp is typically achieved through the condensation of pyrrole with 4-tert-butylbenzaldehyde. The Lindsey synthesis is a widely used method that offers good yields under relatively mild conditions.

Experimental Protocol: Lindsey Synthesis of H₂Tptbp

This protocol is a representative example for the synthesis of H₂Tptbp.

Materials:

  • Pyrrole

  • 4-tert-butylbenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 4-tert-butylbenzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) is prepared in a large volume of dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Trifluoroacetic acid (TFA) is added as a catalyst, and the reaction mixture is stirred at room temperature in the dark. The progress of the reaction can be monitored by the appearance of the porphyrinogen intermediate.

  • Oxidation: After several hours, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the reaction mixture to oxidize the porphyrinogen to the corresponding porphyrin. The solution will turn a deep purple color.

  • Quenching: The reaction is quenched by the addition of triethylamine (TEA).

  • Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).

    • The main purple fraction containing the desired porphyrin is collected.

  • Isolation: The solvent from the collected fraction is evaporated, and the resulting solid is washed with methanol and dried under vacuum to yield the final product, H₂Tptbp, as a purple crystalline solid.

Synthesis_Workflow Reactants Pyrrole + 4-tert-butylbenzaldehyde in CH₂Cl₂ Catalyst TFA (catalyst) Reactants->Catalyst 1. Reaction Stir at RT, in dark Catalyst->Reaction 2. Oxidation Add DDQ Reaction->Oxidation 3. Quenching Add TEA Oxidation->Quenching 4. Purification Column Chromatography Quenching->Purification 5. Product H₂Tptbp Purification->Product 6.

Synthesis workflow for H₂Tptbp via the Lindsey method.

Characterization of H₂Tptbp

The structure and purity of the synthesized H₂Tptbp are confirmed using various spectroscopic techniques.

2.1. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

Parameter Value
Molecular FormulaC₆₀H₆₂N₄
Molecular Weight839.16 g/mol [1]
Exact Mass838.4974 g/mol [2][3]

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used.

  • Ionization Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable methods.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and introduced into the mass spectrometer. For MALDI, a suitable matrix is co-crystallized with the sample.

2.2. UV-Visible Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing porphyrins, which exhibit intense absorption bands in the visible region. The spectrum is characterized by a strong Soret band (or B band) and weaker Q bands.

Band Typical Wavelength (λmax, nm) Description
Soret (B)~418-422Intense π→π* transition
Q(IV)~515Weak π→π* transition
Q(III)~550Weak π→π* transition
Q(II)~590Weak π→π* transition
Q(I)~647Weak π→π* transition

Note: The exact positions and intensities of the Q bands can be sensitive to the solvent and aggregation state.

Experimental Protocol: UV-Visible Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of H₂Tptbp is prepared in a suitable spectroscopic grade solvent (e.g., chloroform or dichloromethane) in a quartz cuvette.

  • Measurement: The absorption spectrum is recorded over a wavelength range of approximately 350-800 nm.

2.3. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of H₂Tptbp.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Integration
β-Pyrrolic (Hβ)~8.8Singlet8H
Phenyl (ortho)~8.1Doublet8H
Phenyl (meta)~7.7Doublet8H
tert-Butyl (-C(CH₃)₃)~1.5Singlet36H
N-H (internal)~ -2.8Singlet2H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The H₂Tptbp sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

  • Measurement: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis H2Tptbp Synthesized H₂Tptbp MS Mass Spectrometry This compound->MS UVVis UV-Vis Spectroscopy This compound->UVVis NMR ¹H NMR Spectroscopy This compound->NMR MW Molecular Weight MS->MW Absorption Absorption Spectra (Soret and Q bands) UVVis->Absorption Structure Structural Confirmation NMR->Structure

Workflow for the characterization of H₂Tptbp.

References

The Dawn of a Chromophore: A Technical Guide to the Discovery and History of H2Tptbp

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of H2Tptbp, a cornerstone molecule in the field of porphyrin chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and burgeoning applications of this versatile chromophore, with a particular focus on its role in photodynamic therapy.

A Historical Perspective: The Genesis of Tetrabenzoporphyrins

The journey into the world of expanded porphyrin systems began in the early 20th century. While the related and simpler meso-tetraphenylporphyrin (TPP) was first synthesized by Paul Rothemund in 1935, the discovery of the benzannulated analogue, tetrabenzoporphyrin (TBP), which is the core structure of this compound, is credited to Helberger and his colleagues in 1938.[1] This seminal work was further expanded upon by Linstead and his research group in the 1940s, laying the foundational groundwork for the synthesis and characterization of these complex macrocycles.[1]

Early synthetic routes were often challenging, providing low yields and limited opportunities for functionalization. These initial methods typically involved high-temperature condensations of isoindole precursors.[1] The harsh reaction conditions restricted the types of substituents that could be incorporated into the porphyrin periphery. However, these pioneering efforts were crucial in unlocking the unique photophysical properties of tetrabenzoporphyrins, most notably their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, a property that would later prove invaluable for applications in medicine.

The Architecture of this compound: Synthesis and Characterization

The formal name for this compound is 2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.1³,¹⁰.1¹²,¹⁹.1²¹,²⁸.0⁴,⁹.0¹³,¹⁸.0²²,²⁷.0³¹,³⁶]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene, with common synonyms including tetraphenyltetrabenzoporphyrin. Modern synthetic strategies have evolved significantly, offering more versatile and higher-yielding routes to this compound and its derivatives.

A prevalent contemporary method involves a multi-step sequence commencing with the synthesis of a suitable isoindole precursor, followed by its condensation with an aromatic aldehyde, and culminating in an aromatization step to yield the final tetrabenzoporphyrin macrocycle.

Representative Synthetic Protocol

A common synthetic pathway for meso-tetraphenyltetrabenzoporphyrin derivatives is outlined below. This protocol is a composite of methodologies described in the contemporary literature.

Step 1: Synthesis of the Isoindole Precursor

  • Reaction: Barton-Zard condensation of a 1-nitro- or 1-phenylsulfonylcyclohexene with an isocyanoacetic acid ester.

  • Procedure: The reactants are typically stirred in a suitable organic solvent (e.g., tetrahydrofuran) in the presence of a base (e.g., DBU) at room temperature.

  • Work-up: The reaction mixture is subjected to an aqueous work-up and the crude product is purified by column chromatography to yield the 4,5,6,7-tetrahydroisoindole.

Step 2: Condensation to form the Tetracyclohexenoporphyrin

  • Reaction: Acid-catalyzed condensation of the 4,5,6,7-tetrahydroisoindole with a substituted benzaldehyde.

  • Procedure: The isoindole and aldehyde are dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid (e.g., trifluoroacetic acid). The reaction is typically run at room temperature in the dark.

  • Work-up: The reaction is quenched, and the solvent is removed. The resulting porphyrinogen is then oxidized, often using an oxidant like p-chloranil or DDQ, to yield the tetraaryltetracylohexenoporphyrin. The product is purified by column chromatography.

Step 3: Aromatization to the Tetrabenzoporphyrin

  • Reaction: Dehydrogenation of the tetracyclohexenoporphyrin.

  • Procedure: The porphyrin from the previous step is dissolved in a high-boiling solvent (e.g., toluene or DMF) and heated with an excess of a dehydrogenating agent, such as DDQ.

  • Work-up: After cooling, the reaction mixture is purified by column chromatography to afford the desired meso-tetraphenyltetrabenzoporphyrin (this compound) derivative.

Diagram of the General Synthetic Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_synthesis Synthetic Steps Cyclohexene Derivative Cyclohexene Derivative Barton-Zard Condensation Barton-Zard Condensation Cyclohexene Derivative->Barton-Zard Condensation Isocyanoacetic Acid Ester Isocyanoacetic Acid Ester Isocyanoacetic Acid Ester->Barton-Zard Condensation Aromatic Aldehyde Aromatic Aldehyde Condensation Condensation Aromatic Aldehyde->Condensation Tetrahydroisoindole Tetrahydroisoindole Barton-Zard Condensation->Tetrahydroisoindole Base TetrahydroisoindoleAromatic Aldehyde TetrahydroisoindoleAromatic Aldehyde Tetracyclohexenoporphyrinogen Tetracyclohexenoporphyrinogen Condensation->Tetracyclohexenoporphyrinogen Acid Catalyst Oxidation Oxidation Tetracyclohexenoporphyrin Tetracyclohexenoporphyrin Oxidation->Tetracyclohexenoporphyrin DDQ or p-chloranil Aromatization Aromatization Tetracyclohexenoporphyrin->Aromatization DDQ, heat This compound Derivative This compound Derivative Aromatization->this compound Derivative

Caption: General synthetic workflow for this compound derivatives.

Photophysical and Biological Properties: A Comparative Analysis

The extended π-conjugated system of this compound endows it with unique photophysical properties, making it a highly attractive candidate for applications in photodynamic therapy (PDT). Key characteristics include intense absorption in the therapeutic window (600-800 nm), which allows for deeper tissue penetration of light, and efficient generation of cytotoxic reactive oxygen species (ROS) upon photoexcitation. The tables below summarize key quantitative data for a selection of this compound derivatives.

Table 1: Photophysical Properties of Selected this compound Derivatives

CompoundSoret Band (λmax, nm)Q-Band (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Q-BandSinglet Oxygen Quantum Yield (ΦΔ)Reference
This compound (unsubstituted)~450~640, ~700N/AN/AGeneral Literature
Carboxy-substituted m-Ph₄TBP467646, 6987000 (at 646 nm)0.0022 - 0.0304 s⁻¹ (rate)
Hydroxy-substituted m-Ph₄TBP~470~645, ~700Varies with substitutionN/A[2]

Table 2: In Vitro Photodynamic Activity of Selected this compound Derivatives

CompoundCell LineDark IC₅₀ (µM)Light IC₅₀ (µM)Irradiation ConditionsReference
m-Ph₄TBP 4 (carboxy-substituted)Eca-109>101.06650 nm, 8 J/cm²
Glycol-substituted m-Ph₄TBP (I₁₂)Eca-109>50N/A (high apoptosis)650 nm

Mechanism of Action in Photodynamic Therapy

The therapeutic efficacy of this compound derivatives in PDT is predicated on their ability to generate ROS, which induce localized cellular necrosis and apoptosis. The underlying signaling pathway is a light-activated process.

Diagram of the Photodynamic Therapy Signaling Pathway

PDT_Pathway cluster_process PDT Mechanism cluster_ros ROS Generation cluster_cellular Cellular Effects PS_ground This compound (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing ROS ¹O₂ (Singlet Oxygen) PS_triplet->ROS Energy Transfer O2_ground ³O₂ (Ground State Oxygen) Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis Tumor_Destruction Tumor Destruction Apoptosis->Tumor_Destruction Necrosis->Tumor_Destruction

Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy.

Experimental Protocols for In Vitro Evaluation

The assessment of the photodynamic efficacy of this compound derivatives involves a series of standardized in vitro experiments.

Diagram of the In Vitro Experimental Workflow

in_vitro_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_irradiation Irradiation cluster_assay Viability Assay cluster_analysis Data Analysis start Start Seed cancer cells in multi-well plates Seed cancer cells in multi-well plates start->Seed cancer cells in multi-well plates end End Incubate overnight Incubate overnight Add this compound derivative at various concentrations Add this compound derivative at various concentrations Incubate overnight->Add this compound derivative at various concentrations Incubate in the dark Incubate in the dark Expose cells to light source (e.g., 650 nm laser) Expose cells to light source (e.g., 650 nm laser) Incubate in the dark->Expose cells to light source (e.g., 650 nm laser) Incubate for a further 24-48 hours Incubate for a further 24-48 hours Expose cells to light source (e.g., 650 nm laser)->Incubate for a further 24-48 hours Control group remains in the dark Control group remains in the dark Control group remains in the dark->Incubate for a further 24-48 hours Perform MTT or similar viability assay Perform MTT or similar viability assay Measure absorbance Measure absorbance Perform MTT or similar viability assay->Measure absorbance Calculate cell viability Calculate cell viability Measure absorbance->Calculate cell viability Determine IC₅₀ values Determine IC₅₀ values Calculate cell viability->Determine IC₅₀ values Determine IC₅₀ values->end

Caption: Experimental workflow for in vitro evaluation of photodynamic activity.

Future Directions

The field of this compound research continues to evolve, with ongoing efforts focused on the development of new derivatives with improved photophysical properties, enhanced tumor targeting, and reduced side effects. The versatility of the tetrabenzoporphyrin scaffold provides a robust platform for the design of next-generation photosensitizers for a range of biomedical applications beyond oncology, including antimicrobial and antiviral therapies.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. By understanding its historical context, synthetic methodologies, and mechanisms of action, the scientific community can continue to unlock the full potential of this remarkable molecule.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 5,10,15,20-Tetraphenyltetrabenzoporphyrin (H2Tptbp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10,15,20-Tetraphenyltetrabenzoporphyrin (H2Tptbp) is a synthetic porphyrin that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. Its extended π-system, arising from the fusion of benzene rings onto the porphyrin macrocycle, imparts unique photophysical and electrochemical properties. These characteristics make this compound and its derivatives promising candidates for applications such as photodynamic therapy (PDT), where they can act as photosensitizers to generate reactive oxygen species (ROS) for targeted cell killing.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key experimental workflows.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₆₀H₃₈N₄[3]
Molecular Weight 815.0 g/mol [3]
Appearance Green solid[4]
Melting Point > 300 °C (for a related dinitro-derivative)
Solubility Organo-soluble; Soluble in methanol and dichloromethane. Decomposes in acetone, toluene, and n-hexane. Insoluble in water.

Table 2: Spectroscopic Properties of this compound and Related Compounds

PropertyWavelength (nm) / Chemical Shift (ppm)ConditionsReference
UV-Vis Absorption (Soret Band) 417in CH₂Cl₂
UV-Vis Absorption (Q-Bands) 514, 549, 590, 646in CH₂Cl₂
¹H NMR (TPP in CDCl₃) δ -2.77 (s, 2H, NH), 7.77-7.84 (m, 12H, m,p-phenyl), 8.26-8.27 (d, 8H, o-phenyl), 8.90 (s, 8H, β-pyrrolic)400 MHz
¹³C NMR (TPP in CDCl₃) δ 120.18 (C-meso), 126.73 (C-meta), 127.75 (C-para), 131.5 (C-β), 134.60 (C-ortho), 142.20 (C-ipso)101 MHz
Fluorescence Emission Maximum Not explicitly found for this compound.-
Fluorescence Quantum Yield (TPP) 0.11in DMF

Table 3: Electrochemical Properties of a Related Porphyrin

PropertyPotential (V) vs. Ag/AgClConditionsReference
First Oxidation (Quasi-reversible) +1.20in CH₂Cl₂ with tetrabutylammonium tetrafluoroborate
First Reduction (Quasi-reversible) -1.00in CH₂Cl₂ with tetrabutylammonium tetrafluoroborate
Second Reduction (Quasi-reversible) -1.32in CH₂Cl₂ with tetrabutylammonium tetrafluoroborate

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established procedures for porphyrin synthesis and analysis.

Synthesis of this compound

Two primary methods for the synthesis of meso-substituted porphyrins are the Adler-Longo and the Lindsey methods.

1. Adler-Longo Synthesis

This method involves a one-pot condensation of pyrrole and an aldehyde in a high-boiling carboxylic acid, open to the atmosphere.

  • Materials:

    • Phthalimide

    • Benzaldehyde

    • Pyrrole

    • Propionic acid

    • Methanol

    • Chloroform

  • Procedure:

    • A mixture of phthalimide and benzaldehyde is heated to form 1,3-diiminoisoindoline.

    • The 1,3-diiminoisoindoline is then reacted with a large excess of freshly distilled pyrrole in refluxing propionic acid for approximately 30 minutes.

    • The reaction mixture is cooled to room temperature, and the propionic acid is removed under reduced pressure.

    • The resulting dark solid is washed with methanol to remove impurities.

    • The crude product is purified by column chromatography on silica gel using chloroform as the eluent.

    • The solvent is evaporated to yield this compound as a green solid.

2. Lindsey Synthesis

This two-step method offers milder reaction conditions and often results in higher yields for sensitive aldehydes. It involves an acid-catalyzed condensation to form the porphyrinogen, followed by oxidation.

  • Materials:

    • Phthalimide

    • Benzaldehyde

    • Pyrrole

    • Dichloromethane (DCM), freshly distilled

    • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

    • Triethylamine (TEA)

    • Silica gel

  • Procedure:

    • Equimolar amounts of 1,3-diiminoisoindoline (prepared from phthalimide and benzaldehyde) and freshly distilled pyrrole are dissolved in a large volume of dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

    • A catalytic amount of TFA or BF₃·OEt₂ is added, and the reaction mixture is stirred at room temperature in the dark for several hours until the condensation to the porphyrinogen is complete (monitored by UV-Vis spectroscopy).

    • A solution of DDQ or p-chloranil (2-3 equivalents) in DCM is added to the reaction mixture, and stirring is continued for another 2-3 hours to effect oxidation to the porphyrin.

    • The reaction is quenched by the addition of a small amount of triethylamine.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Characterization Methods

1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the absorption maxima (Soret and Q-bands) of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., dichloromethane) at a concentration of approximately 10⁻⁵ M.

    • The spectrophotometer is blanked using the same solvent in a quartz cuvette (1 cm path length).

    • The absorption spectrum of the this compound solution is recorded over a wavelength range of 350-800 nm.

    • The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are identified.

2. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure of this compound by analyzing the chemical shifts and coupling patterns of its protons and carbons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

    • ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

    • The chemical shifts (δ) in parts per million (ppm) are referenced to the residual solvent peak or TMS. The integration of ¹H signals and the multiplicity of both ¹H and ¹³C signals are analyzed to assign the resonances to the respective nuclei in the molecule.

3. Fluorescence Spectroscopy

  • Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • A dilute solution of this compound is prepared in a spectroscopic grade solvent (e.g., dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • The emission spectrum is recorded by exciting the sample at a wavelength corresponding to one of its absorption maxima (e.g., the Soret band). The emission is scanned over a longer wavelength range.

    • The fluorescence quantum yield (Φf) can be determined relatively by comparing the integrated fluorescence intensity of the this compound solution to that of a standard with a known quantum yield (e.g., tetraphenylporphyrin in DMF, Φf = 0.11) under identical experimental conditions (excitation wavelength, solvent, and absorbance). The following equation is used: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

4. Cyclic Voltammetry (CV)

  • Objective: To determine the redox potentials of this compound.

  • Instrumentation: A potentiostat with a three-electrode cell.

  • Procedure:

    • A solution of this compound (approximately 1 mM) is prepared in a dry, deoxygenated solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

    • A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

    • The solution is purged with an inert gas (e.g., argon) for at least 15 minutes prior to the measurement to remove dissolved oxygen.

    • The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

    • The resulting voltammogram (current vs. potential) is recorded, and the half-wave potentials (E₁/₂) for the oxidation and reduction processes are determined.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the two primary synthesis methods of this compound.

Adler_Longo_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product phthalimide Phthalimide condensation Condensation in refluxing propionic acid phthalimide->condensation benzaldehyde Benzaldehyde benzaldehyde->condensation pyrrole Pyrrole pyrrole->condensation cooling Cool to RT condensation->cooling evaporation Remove propionic acid cooling->evaporation washing Wash with Methanol evaporation->washing chromatography Column Chromatography (Silica, Chloroform) washing->chromatography product This compound chromatography->product

Caption: Workflow for the Adler-Longo synthesis of this compound.

Lindsey_Synthesis cluster_reactants Reactants cluster_reaction Two-Step Reaction cluster_workup Work-up & Purification cluster_product Product diiminoisoindoline 1,3-Diiminoisoindoline condensation Step 1: Condensation in DCM at RT diiminoisoindoline->condensation pyrrole Pyrrole pyrrole->condensation catalyst TFA or BF3·OEt2 catalyst->condensation oxidant DDQ or p-chloranil oxidation Step 2: Oxidation condensation->oxidation Add oxidant quench Quench with TEA oxidation->quench evaporation Solvent Evaporation quench->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product

Caption: Workflow for the Lindsey synthesis of this compound.

Application in Photodynamic Therapy

While specific signaling pathways for this compound are not extensively documented, its application in photodynamic therapy (PDT) follows a general mechanism for porphyrin-based photosensitizers. Upon activation by light of a specific wavelength, the photosensitizer in its triplet excited state transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen is a primary cytotoxic agent that can induce cell death through apoptosis or necrosis by damaging cellular components such as membranes, mitochondria, and proteins.

PDT_Mechanism cluster_activation Photoactivation cluster_ros ROS Generation cluster_cellular_effect Cellular Effect H2Tptbp_ground This compound (S₀) H2Tptbp_singlet This compound (S₁) H2Tptbp_ground->H2Tptbp_singlet Absorption light Light (hν) H2Tptbp_triplet This compound (T₁) H2Tptbp_singlet->H2Tptbp_triplet Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) H2Tptbp_triplet->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State) damage Oxidative Damage (Lipids, Proteins, DNA) O2_singlet->damage cell_death Cell Death (Apoptosis, Necrosis) damage->cell_death

Caption: General mechanism of this compound in photodynamic therapy.

References

An In-depth Technical Guide on the Biological Function and Activity of Polypyrimidine Tract-Binding Protein 1 (PTBP1)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "H2Tptbp" did not yield specific results for a protein with this designation. Based on the context of related search results, it is highly probable that the intended protein of interest is the Polypyrimidine Tract-Binding Protein 1 (PTBP1) , a well-characterized RNA-binding protein. This guide will, therefore, focus on the biological function and activity of PTBP1.

Introduction to Polypyrimidine Tract-Binding Protein 1 (PTBP1)

Polypyrimidine tract-binding protein 1 (PTBP1), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a ubiquitously expressed RNA-binding protein that plays a pivotal role in multiple aspects of RNA metabolism.[1][2] It is a member of the heterogeneous nuclear ribonucleoprotein (hnRNP) family and is crucial for the regulation of pre-mRNA processing, including alternative splicing, as well as mRNA stability, localization, and translation.[1][3] PTBP1 contains four RNA recognition motifs (RRMs) that enable it to bind to pyrimidine-rich sequences in RNA, thereby influencing the fate of the transcript.[4] Its multifaceted functions make it a key regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Core Biological Functions and Activities of PTBP1

Regulation of Alternative Splicing

A primary and extensively studied function of PTBP1 is its role as a master regulator of alternative splicing. It predominantly acts as a splicing repressor, promoting the skipping of alternative exons by binding to pyrimidine tracts in the intronic or exonic regions surrounding the target exon. The binding of PTBP1 can sterically hinder the access of spliceosomal components, such as U2AF65, to the 3' splice site, or it can loop out the alternative exon by binding to flanking intronic sequences. However, the position of PTBP1 binding determines its regulatory activity; while binding upstream or within an exon typically leads to repression, binding downstream can enhance exon inclusion.

Modulation of mRNA Stability and Localization

PTBP1 can influence the stability of target mRNAs by binding to their untranslated regions (UTRs). By competing with factors involved in mRNA degradation, PTBP1 can increase the half-life of specific transcripts. Furthermore, there is evidence to suggest its involvement in the transport and localization of mRNA within the cell, ensuring that translation occurs at the appropriate subcellular location.

Control of Translation

PTBP1 is known to act as an internal ribosome entry site (IRES) trans-acting factor (ITAF), facilitating the cap-independent translation of both viral and cellular mRNAs. This is particularly important under conditions of cellular stress where cap-dependent translation is inhibited.

Role in Cellular Processes and Disease

PTBP1 is implicated in a wide array of cellular processes, including cell growth, differentiation, and proliferation. Its dysregulation is a hallmark of several cancers, where it often promotes tumorigenesis by modulating the splicing of key metabolic enzymes, such as pyruvate kinase (PKM), leading to a metabolic shift towards aerobic glycolysis (the Warburg effect). PTBP1 is also involved in neurogenesis, with its downregulation being a critical step in neuronal differentiation.

Quantitative Data on PTBP1 Activity

The following tables summarize key quantitative data related to PTBP1's binding affinity and its impact on splicing.

Table 1: PTBP1 RNA Binding Affinities

RNA SubstrateDissociation Constant (Kd)Experimental MethodReference
c-src N1 exon 3' splice site sequence302 ± 3 nMEMSA
Minimal functional PTBP1 mutant (L1Δ40L2Δ70) with N1 exon 3' SS24 ± 1 nMEMSA
RRM1 domain with MCL1 3' UTR seed sequenceNot specified, but binding confirmedFluorescence Polarization

Table 2: Quantitative Effects of PTBP1 on Splicing

Target GeneSplicing Event Regulation by PTBP1Quantitative Change upon PTBP1 Knockdown/ModulationCell TypeReference
PKM Promotes exon 10 inclusion (PKM2 isoform)Increased PKM1 splicing, resulting in a switch in PKM1 and PKM2 protein levels.Pancreatic Cancer Cells
CD19 Modulates intron 2 splicingIncreased intron 2 retention.B-ALL cells
RIPK1 Suppresses inclusion of a nonsense-mediated decay (NMD)-targeting exonThe majority of the transcript contains the NMD-targeting exon upon PTBP1 loss.Fibroblasts
Pbx1 Represses exon 7 splicingIncreased exon 7 splicing.Mouse Embryonic Stem Cells

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for PTBP1-RNA Interaction

This protocol is adapted from studies characterizing PTBP1-RNA binding affinities.

Objective: To determine the binding affinity of recombinant PTBP1 to a specific RNA sequence.

Materials:

  • Recombinant purified PTBP1 protein

  • In vitro transcribed and 32P-labeled RNA probe

  • Binding Buffer: 20 mM HEPES (pH 7.6), 80 mM KCl, 100 ng/µL tRNA, 0.02% NP-40, 6 mM MgCl2, 1 mM DTT, and 20% glycerol

  • Native polyacrylamide gel (6-8%)

  • 0.5x TBE buffer

  • Loading dye (80% glycerol with bromophenol blue)

Procedure:

  • Prepare serial dilutions of recombinant PTBP1 protein.

  • Set up binding reactions in a total volume of 10 µL. Each reaction should contain 6 µL of binding buffer and the desired concentration of PTBP1.

  • Incubate the reactions for 30 minutes at 30°C to allow for protein equilibration.

  • Add the 32P-labeled RNA probe (final concentration ~6.25 nM) to each reaction and incubate for an additional 15 minutes at 30°C.

  • Place the reactions on ice for 5 minutes.

  • Add 3 µL of loading dye to each sample.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel at 200V for 90 minutes at 4°C.

  • Dry the gel and expose it to a phosphor screen.

  • Image the screen and quantify the bands corresponding to free RNA and PTBP1-RNA complexes.

  • Calculate the dissociation constant (Kd) by plotting the fraction of bound RNA against the protein concentration and fitting the data to a binding isotherm.

Co-Immunoprecipitation (Co-IP) for PTBP1 Protein Interactions

This protocol is a general guide for Co-IP, with specific details adaptable from various sources.

Objective: To identify proteins that interact with PTBP1 in a cellular context.

Materials:

  • Cell culture expressing PTBP1

  • IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.

  • Anti-PTBP1 antibody and corresponding isotype control IgG

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (similar to IP Lysis Buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Lyse cells in IP Lysis Buffer on ice for 15-30 minutes.

  • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-PTBP1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting or mass spectrometry.

Analysis of Alternative Splicing using RT-PCR and RNA-seq

Objective: To determine the effect of PTBP1 on the alternative splicing of a target gene.

A. Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from control and PTBP1-knockdown cells. Synthesize cDNA using a reverse transcriptase kit.

  • PCR Amplification: Design primers flanking the alternative exon of interest. Perform PCR to amplify the region.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The inclusion or exclusion of the alternative exon will result in PCR products of different sizes.

  • Quantification: Quantify the intensity of the bands corresponding to the different splice isoforms to determine the percentage of exon inclusion (PSI).

B. RNA-sequencing (RNA-seq) and Bioinformatic Analysis

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from control and PTBP1-knockdown samples and sequence them on a high-throughput platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use bioinformatic tools such as rMATS or SpliceTrap to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).

    • Perform statistical analysis to identify splicing events that are significantly different between the control and PTBP1-knockdown conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving PTBP1

PTBP1_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_Akt PTEN/Akt Pathway cluster_Glycolysis Regulation of Glycolysis Wnt Wnt Frizzled Frizzled Dishevelled Dishevelled GSK3b GSK3β APC_Axin APC/Axin Complex beta_catenin β-catenin TCF_LEF TCF/LEF cMyc c-Myc PTBP1_Wnt PTBP1 PTEN PTEN PIP3 PIP3 Akt Akt PTBP1_Akt PTBP1 CellGrowth Cell Growth & Survival PTBP1_Gly PTBP1 PKM_premRNA PKM pre-mRNA PKM1_mRNA PKM1 mRNA PKM2_mRNA PKM2 mRNA PKM1_protein PKM1 Protein (Oxidative Phosphorylation) PKM2_protein PKM2 Protein (Aerobic Glycolysis) Warburg Warburg Effect

Caption: Key signaling pathways involving PTBP1.

Experimental Workflow for Studying PTBP1 Function

PTBP1_Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_knockdown PTBP1 Perturbation cluster_splicing_analysis Splicing Analysis cluster_binding_analysis RNA Binding Analysis cluster_functional_analysis Functional Assays Hypothesis Hypothesize PTBP1 regulates alternative splicing of Gene X Knockdown siRNA/shRNA-mediated knockdown of PTBP1 in cells Hypothesis->Knockdown Validation Western Blot to confirm PTBP1 knockdown Knockdown->Validation RNA_extraction RNA Extraction Knockdown->RNA_extraction Validation->RNA_extraction RT_PCR RT-PCR with primers flanking exon of interest RNA_extraction->RT_PCR RNA_seq RNA-sequencing RNA_extraction->RNA_seq Agarose_gel Agarose Gel Electrophoresis RT_PCR->Agarose_gel EMSA EMSA with labeled RNA probe for Gene X exon Agarose_gel->EMSA Phenotype Assess cellular phenotype (e.g., proliferation, migration) Agarose_gel->Phenotype Bioinformatics Bioinformatic analysis (e.g., rMATS) RNA_seq->Bioinformatics CLIP_seq CLIP-seq to identify in vivo binding sites Bioinformatics->CLIP_seq Bioinformatics->Phenotype

Caption: A typical experimental workflow to investigate PTBP1's role in splicing.

References

Preliminary Studies on H2Tptbp: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the preliminary studies on H2Tptbp (meso-tetraphenyltetrabenzoporphyrin) , a synthetic heterocyclic compound with significant potential in various advanced applications. Drawing from available research, this document details its synthesis, photophysical properties, and its functional roles as a photosensitizer and a chemical sensor. The information is structured to be a practical resource for professionals in research and development.

Core Properties and Synthesis of this compound

This compound, a derivative of porphyrin, is characterized by a large π-conjugated system, which is responsible for its strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. This property is central to its applications in photodynamic therapy (PDT) and photon upconversion.

1.1. Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C60H38N4N/A
Molar Mass 814.97 g/mol N/A
Appearance Dark purple solid[1]
Solubility Soluble in nonpolar organic solvents (e.g., Chloroform, Benzene)[1]
Key Feature Extended π-conjugation due to fused benzene rings[2]

1.2. Experimental Protocol: Synthesis of this compound

The synthesis of this compound is more complex than that of its simpler analogue, tetraphenylporphyrin (H2TPP). It typically involves a multi-step process. The following is a generalized protocol based on methods described for synthesizing substituted tetrabenzoporphyrins.[2]

Objective: To synthesize this compound through the cyclocondensation of a phthalimide derivative with a phenylacetic acid derivative, followed by aromatization.

Materials:

  • Phthalimide or substituted phthalimide derivatives

  • Phenylacetic acid or its derivatives

  • High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)

  • Metal salt catalyst (e.g., zinc acetate)

  • Oxidizing agent (e.g., DDQ - 2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Acids for demetalation (e.g., trifluoroacetic acid, sulfuric acid)

  • Solvents for purification (e.g., chloroform, methanol, toluene)

Procedure:

  • Condensation: A mixture of a phthalimide derivative and a phenylacetic acid derivative is heated at high temperatures (typically >200°C) in a high-boiling point solvent with a metal salt catalyst. This reaction forms a tetracyclohexanoporphyrin metal complex intermediate.

  • Aromatization: The intermediate product is treated with an oxidizing agent, such as DDQ, in a solvent like toluene at around 80°C. This step converts the cyclohexano groups into fused benzene rings, yielding the metalated Tptbp complex (e.g., ZnTptbp).[2]

  • Demetalation: The metalated Tptbp is dissolved in a strong acid mixture (e.g., H2SO4–CF3COOH) at low temperature (0°C) to remove the central metal ion.

  • Purification: The resulting free-base this compound is purified using column chromatography (silica gel) with an appropriate eluent system (e.g., a mixture of dichloromethane and heptane). Recrystallization from a solvent mixture like dichloromethane/methanol can be performed to obtain the final product with high purity.

Synthesis_Workflow start Reactants (Phthalimide & Phenylacetic Acid Derivatives) condensation Step 1: Condensation (High Temp, Metal Catalyst) start->condensation intermediate Intermediate (Metalated Tetracyclohexanoporphyrin) condensation->intermediate aromatization Step 2: Aromatization (DDQ Oxidation) intermediate->aromatization metal_complex Metalated Tptbp Complex (e.g., ZnTptbp) aromatization->metal_complex demetalation Step 3: Demetalation (Strong Acid) metal_complex->demetalation crude_product Crude this compound demetalation->crude_product purification Step 4: Purification (Column Chromatography, Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Energy transfer pathway in TTA-Upconversion with this compound.

2.2. Experimental Protocol: Evaluating TTA-UC Performance

Objective: To measure the upconversion quantum yield of a TTA-UC system using this compound as the sensitizer.

Materials:

  • This compound (sensitizer)

  • Annihilator (e.g., rubrene, perylene)

  • Spectroscopic grade, deaerated solvent (e.g., toluene)

  • Fluorometer or a custom optical setup with a laser source and a spectrometer

  • Quantum yield standard (e.g., rhodamine 6G)

Procedure:

  • Sample Preparation: Prepare solutions of this compound and the chosen annihilator in a deaerated solvent. The concentrations must be optimized to facilitate efficient energy transfer.

  • Deoxygenation: Thoroughly deoxygenate the sample solutions by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon), as molecular oxygen can quench the triplet states.

  • Optical Excitation: Excite the sample with a light source (e.g., a 658 nm laser) that is selectively absorbed by the sensitizer (this compound) but not by the annihilator.

  • Emission Measurement: Record the emission spectrum, which should show the characteristic fluorescence of the annihilator at a shorter wavelength (higher energy) than the excitation wavelength.

  • Quantum Yield Calculation: Measure the integrated intensity of the upconverted emission. The upconversion quantum yield (ΦUC) is calculated relative to a standard fluorophore with a known quantum yield, according to the formula: ΦUC = Φstd * (IUC / Istd) * (Astd / AUC) * (η^2 / ηstd^2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "UC" and "std" refer to the upconversion sample and the standard, respectively.

2.3. Quantitative Data: Photophysical Properties

ParameterDescriptionTypical Value Range (for derivatives)Reference
Absorption (Q-bands) Longest-wavelength absorption bands in the visible/NIR region600 - 700 nm
Singlet Oxygen Quantum Yield (ΦΔ) Efficiency of generating singlet oxygen upon irradiation0.3 - 0.7 (in organic solvents)
Fluorescence Quantum Yield (ΦF) Efficiency of fluorescence emission from the singlet stateLow (due to efficient ISC)
Triplet State Lifetime (τT) The average time the molecule stays in the triplet stateMicroseconds (μs) to milliseconds (ms)

Application in Photodynamic Therapy (PDT)

The ability of this compound to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon irradiation with light makes it a candidate for use as a photosensitizer in PDT for cancer treatment.

3.1. Mechanism of Action: Photodynamic Therapy

In PDT, the photosensitizer (this compound) is administered and accumulates in tumor tissue. The tissue is then irradiated with light of a specific wavelength, which is absorbed by the sensitizer. The excited sensitizer transfers its energy to molecular oxygen (³O₂), converting it into highly cytotoxic singlet oxygen (¹O₂). This singlet oxygen then induces oxidative stress, leading to apoptosis or necrosis of the cancer cells.

dot

PDT_Mechanism cluster_this compound This compound S0 Ground State (S0) S1 Excited Singlet (S1) T1 Excited Triplet (T1) S1->T1 2. Intersystem Crossing T1->S0 Energy Release Oxygen Molecular Oxygen (³O₂) T1->Oxygen 3. Energy Transfer Light Light (hν) Light->S0 1. Excitation ROS Singlet Oxygen (¹O₂) (Cytotoxic) Cell Tumor Cell ROS->Cell 4. Oxidative Damage Death Cell Death (Apoptosis/Necrosis) Cell->Death

Caption: Signaling pathway for this compound-mediated photodynamic therapy.

3.2. Experimental Protocol: In Vitro Photocytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., Eca-109)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Light source with appropriate wavelength (e.g., 650 nm laser)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Incubation: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24 hours).

  • Irradiation: Irradiate the plates with a light source at a specific dose (e.g., 8 J/cm²). A parallel set of plates should be kept in the dark to assess dark cytotoxicity.

  • MTT Assay: After another incubation period (e.g., 24-48 hours), add MTT solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Dissolve the formazan crystals in a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to untreated controls. Plot cell viability against the concentration of this compound and determine the IC50 value (the concentration at which 50% of the cells are killed).

3.3. Quantitative Data: Photodynamic Activity

The photodynamic efficacy of this compound derivatives has been evaluated against cancer cells.

CompoundCell LineIC50 (μM) upon IrradiationReference
m-Ph4TBP 4 (derivative) Eca-1091.06

Application as an Ion Sensor

The central cavity of the porphyrin macrocycle in this compound can act as a binding site for ions. This interaction can cause a detectable change in the compound's spectroscopic properties (e.g., absorption or fluorescence), allowing it to function as an ion sensor. The sensing mechanism often involves the coordination of an anion to the metal center in a metalloporphyrin or hydrogen bonding to the inner N-H protons in the free-base form.

4.1. Mechanism of Action: Ion Sensing

When this compound or its metalated derivatives interact with a target ion, the electronic structure of the porphyrin is perturbed. This leads to shifts in the UV-visible absorption spectrum (particularly the Soret and Q-bands) or changes in fluorescence intensity. By monitoring these changes, the presence and concentration of the ion can be determined.

dot

Ion_Sensing_Mechanism Porphyrin This compound Sensor Complex This compound-Ion Complex Porphyrin->Complex 1. Interaction Signal_Initial Initial Spectroscopic Signal (e.g., Absorbance A1) Porphyrin->Signal_Initial has Ion Target Ion Ion->Complex 2. Binding Signal_Final Changed Spectroscopic Signal (e.g., Absorbance A2) Complex->Signal_Final results in Detection Detection & Quantification Signal_Final->Detection

Caption: Logical diagram of this compound as a chemical ion sensor.

4.2. Experimental Protocol: Spectroscopic Titration for Ion Binding

Objective: To determine the association constant (Ka) of this compound with a specific ion.

Materials:

  • This compound solution of known concentration

  • Solution of the target ion (e.g., a salt of the anion or cation) of known concentration

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the this compound solution alone.

  • Titration: Incrementally add small aliquots of the ion solution to the this compound solution.

  • Spectral Monitoring: After each addition, mix thoroughly and record the UV-Vis spectrum. Observe the changes in the Soret and/or Q-bands (e.g., shifts in wavelength, changes in absorbance).

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added ion.

  • Association Constant Calculation: Use a binding model, such as the Benesi-Hildebrand equation, to analyze the titration curve and calculate the association constant (Ka), which quantifies the binding affinity between this compound and the ion.

4.3. Quantitative Data: Ion Binding Affinity

Data for the parent this compound is limited, but studies on related metalloporphyrins demonstrate the principle of ion binding and sensing.

PorphyrinIonAssociation Constant (Ka) (M⁻¹)Reference
ZnTPP Nitrite (NO₂⁻)739 ± 70
ZnTPP Nitrate (NO₃⁻)134 ± 15

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,8-dihydroneopterin triphosphate (H₂NTP), a pivotal intermediate in the biosynthesis of folate and tetrahydrobiopterin (BH₄). Initially identified by the user as "H2Tptbp," H₂NTP is synthesized from guanosine triphosphate (GTP) by the enzyme GTP cyclohydrolase I. It serves as a substrate for two key enzymes: dihydroneopterin triphosphate epimerase, which catalyzes the formation of L-threo-dihydroneopterin triphosphate, and 6-pyruvoyltetrahydropterin synthase, which converts it to 6-pyruvoyl-tetrahydropterin in the tetrahydrobiopterin synthesis pathway. In the folate biosynthesis pathway, H₂NTP is dephosphorylated and then converted by dihydroneopterin aldolase. This guide details the biochemical properties of H₂NTP and its functionally related compounds, provides quantitative data on enzyme kinetics and inhibition, outlines detailed experimental protocols, and visualizes the pertinent biochemical pathways.

Introduction to Dihydroneopterin Triphosphate (H₂NTP)

7,8-Dihydroneopterin triphosphate (H₂NTP) is a key metabolite situated at a critical juncture in the biosynthesis of essential cofactors.[1] Its chemical formula is C₉H₁₆N₅O₁₃P₃, and it is also known by several synonyms, including DHNTP and H₂NTP.[2] H₂NTP is the direct product of the enzymatic conversion of GTP, a reaction catalyzed by GTP cyclohydrolase I (GTPCH-I).[3] This reaction represents the inaugural and rate-limiting step in the de novo synthesis of all pteridines.

The metabolic fate of H₂NTP diverges into two principal pathways:

  • Folate Biosynthesis: In prokaryotes and plants, H₂NTP is a precursor for the synthesis of folate (Vitamin B9). Folate cofactors are indispensable for one-carbon transfer reactions, which are crucial for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[4][5]

  • Tetrahydrobiopterin (BH₄) Biosynthesis: In vertebrates, H₂NTP is the precursor to tetrahydrobiopterin (BH₄). BH₄ is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine, and serotonin) and for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.

Given its central role, the enzymes that metabolize H₂NTP are significant targets for the development of antimicrobial and therapeutic agents.

Key Enzymes in H₂NTP Metabolism

The synthesis and subsequent conversion of H₂NTP are orchestrated by a series of enzymes, each representing a potential point of regulation or therapeutic intervention.

GTP Cyclohydrolase I (GTPCH-I)

GTPCH-I (EC 3.5.4.16) catalyzes the complex ring expansion of GTP to form H₂NTP and formate. This enzyme is the primary regulatory point in pteridine biosynthesis. In mammals, its activity is subject to feedback inhibition by BH₄, a mechanism mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP).

Dihydroneopterin Triphosphate 2'-Epimerase

This enzyme (EC 5.1.99.7) catalyzes the epimerization of D-erythro-H₂NTP to L-threo-dihydroneopterin triphosphate. This enzymatic step is particularly relevant in certain microorganisms. The enzyme from Escherichia coli has been purified and characterized, revealing it to be a homohexamer.

6-Pyruvoyltetrahydropterin Synthase (PTPS)

In the BH₄ biosynthesis pathway, PTPS (EC 4.2.3.12) converts H₂NTP into 6-pyruvoyl-tetrahydropterin.

Dihydroneopterin Aldolase (DHNA)

In the folate biosynthesis pathway, following dephosphorylation of H₂NTP to 7,8-dihydroneopterin (DHN), dihydroneopterin aldolase (EC 4.1.2.25) catalyzes the conversion of DHN to 6-hydroxymethyl-7,8-dihydropterin (HMH₂N) and glycolaldehyde. As this enzyme is absent in mammals, it is an attractive target for the development of antimicrobial drugs.

H₂NTP Related Compounds and Analogs

While specific synthetic analogs of H₂NTP are not widely reported, a significant body of research exists on compounds that inhibit the enzymes involved in its metabolism. These inhibitors can be considered functional analogs as they modulate the H₂NTP pathways.

Inhibitors of GTP Cyclohydrolase I

Several classes of compounds have been identified as inhibitors of GTPCH-I. Reduced pterins, such as 7,8-dihydro-D-neopterin and (6R)-5,6,7,8-tetrahydro-L-biopterin, exhibit non-competitive inhibition. A well-characterized inhibitor is 2,4-diamino-6-hydroxypyrimidine (DAHP), which acts as a competitive inhibitor with respect to GTP.

Inhibitors of Dihydroneopterin Aldolase

Given its potential as an antimicrobial target, there has been considerable interest in discovering inhibitors of DHNA. High-throughput screening and structure-directed design have led to the identification of potent inhibitors with IC₅₀ values in the submicromolar range. These include various S8-functionalized derivatives of 8-mercaptoguanine.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in H₂NTP metabolism and their inhibitors.

Table 1: Kinetic Parameters of Enzymes in H₂NTP Metabolism

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
GTP Cyclohydrolase IListeria monocytogenesGTP5335.66 x 10⁴
Dihydroneopterin AldolaseMethanocaldococcus jannaschii7,8-dihydroneopterin-0.07 (at 25°C)>10⁵ (at 70°C)
Dihydroneopterin AldolaseStaphylococcus aureus7,8-dihydroneopterin---
Dihydroneopterin AldolaseEscherichia coli7,8-dihydroneopterin---

Table 2: Inhibition of Enzymes in H₂NTP Metabolism

EnzymeInhibitorOrganismInhibition TypeKi (µM)IC₅₀ (µM)
GTP Cyclohydrolase I2,4-diamino-6-hydroxypyrimidine (DAHP)HumanCompetitive with GTP-~300
GTP Cyclohydrolase I7,8-dihydro-D-neopterinRat LiverNon-competitive12.7-
GTP Cyclohydrolase I(6R)-5,6,7,8-tetrahydro-L-biopterinRat LiverNon-competitive15.7-
Dihydroneopterin AldolaseS8-functionalized 8-mercaptoguanine derivativesMycobacterium tuberculosis--Submicromolar range

Note: Inhibition data can vary depending on assay conditions. This table presents a selection of reported values.

Signaling and Biosynthetic Pathways

The biochemical transformations involving H₂NTP are integral parts of the folate and tetrahydrobiopterin biosynthetic pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Folate_Biosynthesis GTP Guanosine Triphosphate (GTP) GTPCH_I GTP Cyclohydrolase I GTP->GTPCH_I H2NTP 7,8-Dihydroneopterin Triphosphate (H₂NTP) Phosphatases Phosphatases H2NTP->Phosphatases DHN 7,8-Dihydroneopterin (DHN) DHNA Dihydroneopterin Aldolase (DHNA) DHN->DHNA HMH2N 6-Hydroxymethyl-7,8- dihydropterin (HMH₂N) HPPK_DHPS HPPK/DHPS HMH2N->HPPK_DHPS Dihydropteroate Dihydropteroate DHFS Dihydrofolate Synthetase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) GTPCH_I->H2NTP Phosphatases->DHN DHNA->HMH2N HPPK_DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate

Folate Biosynthesis Pathway

Tetrahydrobiopterin_Biosynthesis GTP Guanosine Triphosphate (GTP) GTPCH_I GTP Cyclohydrolase I GTP->GTPCH_I H2NTP 7,8-Dihydroneopterin Triphosphate (H₂NTP) PTPS 6-Pyruvoyltetrahydropterin Synthase (PTPS) H2NTP->PTPS PTP 6-Pyruvoyltetrahydropterin (PTP) SR Sepiapterin Reductase (SR) PTP->SR BH4 Tetrahydrobiopterin (BH₄) GTPCH_I->H2NTP PTPS->PTP SR->BH4

Tetrahydrobiopterin Biosynthesis Pathway

Experimental Protocols

This section provides an overview of common experimental procedures for studying H₂NTP and its related enzymes.

Synthesis of D-7,8-dihydroneopterin-3'-triphosphate

A chemical synthesis method has been described for D-neopterin-3'-triphosphate, which can then be reduced to D-7,8-dihydroneopterin-3'-triphosphate.

Materials:

  • D-neopterin-3'-monophosphate

  • Anhydrous formic acid

  • 1,1'-carbonyldiimidazole

  • n-tributyl-ammonium pyrophosphate

  • Hyposulfite or Palladium on carbon (Pd/C) and H₂ gas for reduction

Procedure Outline:

  • Formylation: D-neopterin-3'-monophosphate is 1'-2'-O-formylated using anhydrous formic acid.

  • Activation: The formylated product is then activated with 1,1'-carbonyldiimidazole.

  • Phosphorylation: The activated intermediate is phosphorylated using n-tributyl-ammonium pyrophosphate to yield D-neopterin-3'-triphosphate.

  • Reduction: D-7,8-dihydroneopterin-3'-triphosphate is obtained by either chemical reduction with hyposulfite or catalytic reduction with Pd/C and H₂ gas.

Expression and Purification of Recombinant Enzymes

The enzymes involved in H₂NTP metabolism are commonly overexpressed in E. coli and purified using standard chromatographic techniques.

General Protocol Outline:

  • Cloning: The gene encoding the enzyme of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable E. coli host strain. Protein expression is induced (e.g., with IPTG for lac-based promoters).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and lysed (e.g., by sonication or high-pressure homogenization) in a suitable buffer.

  • Purification: The protein is purified from the cell lysate using a combination of chromatographic steps. A common strategy involves:

    • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is a highly effective initial purification step.

    • Ion Exchange Chromatography (IEX): This separates proteins based on their net charge.

    • Size Exclusion Chromatography (SEC): This separates proteins based on their size and can also be used to determine the native molecular weight of the protein.

Enzyme Activity Assays

The activity of GTPCH-I is typically measured by quantifying the formation of H₂NTP from GTP.

Procedure Outline:

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, a reducing agent (e.g., DTT), GTP, and the enzyme solution.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Oxidation: The reaction is stopped, and the product, H₂NTP, is oxidized to the fluorescent neopterin triphosphate. This is often achieved by adding an acidic iodine solution.

  • Quantification: The fluorescent product is quantified by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

The activity of DHNA is determined by measuring the formation of 6-hydroxymethyl-7,8-dihydropterin (HMH₂N) from 7,8-dihydroneopterin (DHN).

Procedure Outline:

  • Reaction Mixture: A reaction mixture containing buffer (e.g., Tris-HCl), EDTA, DTT, the substrate DHN, and the enzyme is prepared.

  • Incubation: The reaction is incubated at the desired temperature.

  • Quenching and Oxidation: The reaction is quenched with acid (e.g., HCl). The pterin products are then oxidized to their fluorescent forms by adding an acidic iodine/potassium iodide solution. Excess iodine is subsequently reduced with ascorbic acid.

  • Quantification: The products are separated and quantified by reversed-phase HPLC with fluorescence detection.

Conclusion

Dihydroneopterin triphosphate (H₂NTP) is a critical metabolite in the biosynthesis of the essential cofactors folate and tetrahydrobiopterin. The enzymes responsible for its synthesis and conversion, particularly GTP cyclohydrolase I and dihydroneopterin aldolase, are important targets for the development of therapeutic and antimicrobial agents. This guide has provided a detailed overview of the biochemistry of H₂NTP and its related compounds, including quantitative data on enzyme kinetics and inhibition, and outlines of key experimental protocols. The provided pathway diagrams offer a clear visualization of the metabolic context of H₂NTP. It is anticipated that this comprehensive resource will be valuable for researchers and professionals engaged in the study of pteridine metabolism and the development of novel drugs targeting these pathways.

References

An In-depth Technical Guide to Polypyrimidine Tract-Binding Protein 1 (PTBP1): Core Functions and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "H2Tptbp" did not yield any recognized biological entity. Given the partial match to "ptbp," this technical guide will focus on the well-characterized and highly relevant RNA-binding protein, Polypyrimidine Tract-Binding Protein 1 (PTBP1) . It is presumed that "this compound" was a typographical error for this protein.

Introduction

Polypyrimidine Tract-Binding Protein 1 (PTBP1), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a crucial regulator of RNA metabolism.[1][2][3] It is a ubiquitously expressed RNA-binding protein that plays a significant role in pre-mRNA splicing, and the regulation of alternative splicing events.[4] PTBP1 is involved in various cellular processes, including the growth and differentiation of neuronal cells, T-cell activation, and embryonic development.[5] Its dysregulation is implicated in numerous diseases, particularly cancer and neurodegenerative disorders, making it a compelling target for further research and therapeutic development. This guide outlines the core functions of PTBP1, summarizes key quantitative data, provides detailed experimental protocols for its study, and proposes potential areas for future research.

Core Functions and Signaling Pathways of PTBP1

PTBP1 is a multi-functional protein with four RNA recognition motifs (RRMs) that facilitate its binding to polypyrimidine tracts in introns and other regions of pre-mRNAs. Its primary functions include:

  • Alternative Splicing Regulation: PTBP1 is a key player in the regulation of alternative splicing, often acting as a splicing repressor. It can influence exon skipping or inclusion, thereby generating different mRNA isoforms from a single gene. This function is critical in tissue-specific gene expression, particularly during neuronal differentiation where the downregulation of PTBP1 and upregulation of its paralog PTBP2 is a key event.

  • mRNA Stability and Localization: PTBP1 can shuttle between the nucleus and cytoplasm and is involved in mRNA transport and metabolism. It can bind to the 3' UTR of mRNAs to regulate their stability and translation.

  • IRES-mediated Translation: PTBP1 can promote the initiation of translation through Internal Ribosome Entry Sites (IRES), a mechanism used by some viruses and cellular mRNAs.

  • Regulation of Gene Expression: Through its influence on splicing and mRNA stability, PTBP1 impacts a wide array of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and metabolism.

Key Signaling Pathways Involving PTBP1

PTBP1 is integrated into several critical signaling pathways:

  • Cancer Metabolism (The Warburg Effect): PTBP1 is a positive regulator of the Warburg effect, a metabolic hallmark of many cancer cells. It promotes the expression of the pyruvate kinase isoform M2 (PKM2), which favors aerobic glycolysis.

  • Cell Cycle Regulation: In pro-B cells, PTBP1 is essential for regulating the cell cycle by controlling the mRNA abundance and alternative splicing of key regulators like CYCLIN-D2 and c-MYC.

  • ATR-CHK1 Signaling: PTBP1 is important for the activity of the ATR (Ataxia Telangiectasia and Rad3-related) pathway in response to DNA replication stress. Its deficiency can impair the recruitment of RPA (Replication Protein A) and lead to genomic instability.

  • NF-κB Signaling: In endothelial cells, PTBP1 can mediate inflammatory responses by regulating the splicing of genes in the NF-κB signaling pathway, such as RIPK1, and is required for the efficient nuclear translocation of NF-κB.

Potential Research Areas for PTBP1

The multifaceted nature of PTBP1 presents numerous avenues for future investigation:

  • PTBP1 in Neurodegenerative Diseases: While the role of PTBP1 in neuronal development is established, its precise contribution to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease remains an important area of research. Investigating the specific splicing events regulated by PTBP1 in affected neurons could reveal novel therapeutic targets.

  • Targeting PTBP1 in Cancer Therapy: Given its role in promoting cancer cell proliferation, metabolism, and metastasis, developing small molecules or biologics that specifically inhibit PTBP1 function is a promising therapeutic strategy. Research could focus on identifying druggable pockets on the protein or disrupting its key protein-protein interactions.

  • The Role of PTBP1 in the Tumor Microenvironment: Understanding how PTBP1 expression in both cancer cells and surrounding stromal and immune cells influences the tumor microenvironment is a critical area for future studies. This could involve investigating its role in regulating the expression of cytokines and chemokines.

  • PTBP1 and Non-coding RNAs: PTBP1's function is modulated by microRNAs and long non-coding RNAs. Further exploration of these interactions could uncover new regulatory networks and potential therapeutic targets.

  • PTBP1 in Cardiovascular and Metabolic Diseases: Emerging evidence suggests a role for PTBP1 in cardiovascular diseases and metabolic disorders. Elucidating the mechanisms by which PTBP1 contributes to these conditions could open up new avenues for treatment.

Data Presentation: PTBP1 Expression in Cancer

Quantitative data from multiple studies indicates that PTBP1 is frequently overexpressed in various cancers compared to normal tissues. This overexpression often correlates with poor prognosis.

Cancer Type PTBP1 Expression Change in Tumor vs. Normal Tissue Associated Clinical Outcome Reference
Clear Cell Renal Cell Carcinoma (ccRCC)UpregulatedShorter Overall Survival
Hepatocellular Carcinoma (HCC)UpregulatedPoor Prognosis, Increased Metastatic Potential
Bladder CancerUpregulatedCorrelates with Disease Progression and Poor Prognosis
Colorectal CancerUpregulatedAssociated with Poor Prognosis in Advanced Stages
Glioblastoma (GBM)Upregulated
Lung Adenocarcinoma (LUAD)UpregulatedPoor Overall Survival

Experimental Protocols

RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

This protocol is used to identify the specific RNA molecules that interact with PTBP1 in vivo.

Methodology:

  • Cell Lysis: Lyse cells with a gentle lysis buffer to keep protein-RNA complexes intact.

  • Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to a PTBP1-specific antibody. An isotype-matched IgG antibody should be used as a negative control.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using a standard RNA extraction method.

  • Library Preparation and Sequencing: Prepare a cDNA library from the purified RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the genome and identify enriched RNA species in the PTBP1 immunoprecipitation compared to the IgG control.

Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

CLIP-Seq provides a more stringent method for identifying direct RNA binding sites of PTBP1 at high resolution.

Methodology:

  • UV Cross-Linking: Expose living cells to UV light to create covalent bonds between PTBP1 and the RNA molecules it is in direct contact with.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation as described for RIP-Seq.

  • RNase Digestion: Partially digest the RNA with RNase to trim the RNA not protected by PTBP1.

  • Protein-RNA Complex Isolation: Run the immunoprecipitated complexes on an SDS-PAGE gel and isolate the band corresponding to the size of PTBP1 cross-linked to a small RNA fragment.

  • Protein Digestion and RNA Purification: Digest the protein with proteinase K to release the RNA fragment. Purify the RNA.

  • Library Preparation and Sequencing: Ligate adapters to the RNA fragments, reverse transcribe to cDNA, and perform high-throughput sequencing.

  • Data Analysis: Map the sequencing reads to the genome to identify the precise binding sites of PTBP1.

Analysis of Alternative Splicing

This protocol is used to determine how the depletion or overexpression of PTBP1 affects alternative splicing patterns.

Methodology:

  • Perturbation of PTBP1 Levels: Use siRNA or shRNA to knockdown PTBP1 expression, or use an expression vector to overexpress it in a cell line of interest.

  • RNA Extraction and Reverse Transcription: Extract total RNA from the cells and reverse transcribe it to cDNA.

  • PCR Amplification of Target Exons: Design primers flanking a known or suspected alternatively spliced exon in a gene of interest. Perform PCR to amplify the region.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of different sized bands will indicate the inclusion or exclusion of the alternative exon.

  • Quantitative Analysis (Optional): For a more quantitative measure, use quantitative real-time PCR (qRT-PCR) with primers specific to each splice isoform. Alternatively, RNA-sequencing can be performed on the samples to get a global view of splicing changes.

Visualizations

Signaling Pathways

PTBP1_Cancer_Metabolism PTBP1 PTBP1 PKM_pre_mRNA PKM pre-mRNA PTBP1->PKM_pre_mRNA promotes splicing of PKM1_mRNA PKM1 mRNA PKM2_mRNA PKM2 mRNA PKM_pre_mRNA->PKM2_mRNA Exon 10 inclusion PKM_pre_mRNA->PKM1_mRNA Exon 9 inclusion Warburg_Effect Warburg Effect (Aerobic Glycolysis) PKM2_mRNA->Warburg_Effect leads to Cancer_Proliferation Cancer Cell Proliferation Warburg_Effect->Cancer_Proliferation supports

Caption: PTBP1's role in promoting the Warburg effect in cancer.

PTBP1_Neuronal_Differentiation Progenitor_Cell Neuronal Progenitor Cell Mature_Neuron Mature Neuron Progenitor_Cell->Mature_Neuron differentiation PTBP1 PTBP1 Progenitor_Cell->PTBP1 High expression PTBP2 PTBP2 Mature_Neuron->PTBP2 High expression miR_124 miR-124 Mature_Neuron->miR_124 High expression Neuronal_Exons Neuronal-specific Exon Splicing PTBP1->Neuronal_Exons represses PTBP2->Neuronal_Exons promotes miR_124->PTBP1 represses

Caption: The PTBP1/PTBP2 switch during neuronal differentiation.

Experimental Workflows

RIP_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Lysis Cell Lysis IP Immunoprecipitation (anti-PTBP1) Cell_Lysis->IP RNA_Purification RNA Purification IP->RNA_Purification Sequencing Library Prep & Sequencing RNA_Purification->Sequencing Alignment Read Alignment Sequencing->Alignment Peak_Calling Peak Calling Alignment->Peak_Calling Annotation Gene Annotation Peak_Calling->Annotation

Caption: Workflow for RNA Immunoprecipitation Sequencing (RIP-Seq).

Alternative_Splicing_Analysis_Workflow Control_Cells Control Cells RNA_Extraction1 RNA Extraction Control_Cells->RNA_Extraction1 siPTBP1_Cells siRNA-mediated PTBP1 Knockdown RNA_Extraction2 RNA Extraction siPTBP1_Cells->RNA_Extraction2 RT_PCR1 RT-PCR RNA_Extraction1->RT_PCR1 RT_PCR2 RT-PCR RNA_Extraction2->RT_PCR2 Gel Agarose Gel Electrophoresis RT_PCR1->Gel RT_PCR2->Gel Analysis Analysis of Splicing Isoforms Gel->Analysis

Caption: Workflow for analyzing alternative splicing changes.

References

An In-Depth Technical Guide to 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H2TTP) and its Application in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H2TTP), a synthetic porphyrin with significant potential as a photosensitizer in photodynamic therapy (PDT). This document details its synthesis, photophysical properties, mechanisms of cellular uptake and action, and relevant experimental protocols, with a focus on its application in oncology. All quantitative data has been summarized in structured tables, and key processes are visualized using diagrams in the DOT language for Graphviz.

Introduction to H2TTP and Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality for various cancers and other diseases.[1] It involves the administration of a non-toxic photosensitizer, which is selectively retained in tumor tissues, followed by irradiation with light of a specific wavelength.[1][2] This process generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cellular damage and trigger cell death pathways such as apoptosis and necrosis, ultimately leading to tumor destruction.[1][2]

5,10,15,20-Tetrakis(p-tolyl)porphyrin, hereafter referred to as H2TTP, is a synthetic porphyrin that has garnered considerable interest as a photosensitizer. Its robust chemical structure, favorable photophysical properties, and ability to efficiently generate singlet oxygen make it a promising candidate for PDT applications.

Physicochemical and Photophysical Properties of H2TTP

H2TTP is a crystalline solid with a melting point exceeding 300°C. Its photophysical characteristics are central to its efficacy as a photosensitizer. Like other porphyrins, H2TTP exhibits a strong absorption band in the near-UV region, known as the Soret band, and several weaker absorption bands in the visible region, called Q-bands. Upon excitation, it can transition to an excited singlet state and subsequently to a longer-lived triplet state, which is crucial for the generation of singlet oxygen.

Table 1: Photophysical Properties of H2TTP
PropertyValueSolventReference
Molar Absorptivity (ε)
Soret Band (λmax)419 nmToluene
Q-Bands (λmax)515, 550, 593, 649 nmToluene
Fluorescence
Emission Maxima (λem)649, 717 nmToluene
Fluorescence Quantum Yield (Φf)0.11Toluene
Singlet Oxygen Generation
Singlet Oxygen Quantum Yield (ΦΔ)~0.60 (for free base porphyrins)DMF

Synthesis of H2TTP

The synthesis of H2TTP is commonly achieved through the condensation of pyrrole with p-tolualdehyde. Several methods have been developed, with the Lindsey and Adler-Longo methods being the most prevalent.

Lindsey Synthesis

This method involves a two-step, one-pot reaction. First, pyrrole and p-tolualdehyde are condensed under acidic conditions at room temperature to form the porphyrinogen. This is followed by oxidation to the porphyrin.

Adler-Longo Synthesis

This method involves the reflux of pyrrole and p-tolualdehyde in propionic acid open to the air. While generally yielding lower amounts of the desired product compared to the Lindsey synthesis, it is a simpler procedure.

Experimental Workflow: Synthesis of H2TTP (Lindsey Method)

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification pyrrole Pyrrole stir Stir at Room Temperature (Formation of Porphyrinogen) pyrrole->stir tolualdehyde p-Tolualdehyde tolualdehyde->stir solvent Dichloromethane (DCM) solvent->stir catalyst Trifluoroacetic Acid (TFA) catalyst->stir oxidant Add Oxidant (e.g., DDQ or p-chloranil) stir->oxidant reflux Reflux oxidant->reflux wash Wash with NaHCO3 and Water reflux->wash dry Dry over Na2SO4 wash->dry chromatography Column Chromatography (Silica Gel) dry->chromatography recrystallization Recrystallization chromatography->recrystallization product H2TTP (Pure Product) recrystallization->product

Caption: Workflow for the Lindsey synthesis of H2TTP.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of H2TTP-mediated PDT is a multi-step process that begins with cellular uptake and culminates in the induction of cell death.

Cellular Uptake

The cellular uptake of porphyrins is influenced by their physicochemical properties, such as hydrophobicity and charge. For meso-tetraphenylporphyrin derivatives, uptake can occur through mechanisms like endocytosis. Specifically, clathrin-mediated endocytosis has been identified as a pathway for some carboxylated derivatives. The localization of the photosensitizer within the cell is a critical determinant of the subsequent cell death pathway. Hydrophobic porphyrins, like H2TTP, tend to accumulate in cellular membranes, including the mitochondria and endoplasmic reticulum, which are key sites for the initiation of apoptosis.

Phototoxicity and Cell Death Pathways

Upon irradiation with light of an appropriate wavelength, H2TTP transitions to its excited triplet state. This excited state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage various biomolecules, including lipids, proteins, and nucleic acids.

The primary mode of cell death induced by PDT is apoptosis, a form of programmed cell death. The process is often initiated by mitochondrial damage, leading to the release of pro-apoptotic factors and the activation of a cascade of enzymes called caspases.

G cluster_stimulus Stimulus cluster_ros ROS Generation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade h2ttp H2TTP ros Singlet Oxygen (¹O₂) light Light light->ros Energy Transfer bcl2 Bcl-2 Inactivation ros->bcl2 bax Bax/Bak Activation ros->bax bcl2->bax Inhibition cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by H2TTP-PDT.

The generation of ROS can lead to the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

In Vitro Efficacy of H2TTP-Mediated PDT

The phototoxic effect of H2TTP can be quantified in various cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a photosensitizer. While specific IC50 values for H2TTP are not extensively reported in a comparative manner across multiple cell lines, studies on structurally similar porphyrins provide an indication of their efficacy. For instance, PEG-functionalized meso-tetraphenylporphyrins have shown IC50 values in the low micromolar range in HEp2 cells.

Table 2: Representative Phototoxicity of Porphyrin Derivatives in Cancer Cell Lines
CompoundCell LineLight Dose (J/cm²)IC50 (µM)Reference
PEG-TPP (1-2 PEG chains)HEp21.02.0
TEtPP (Irradiated)MRSANot Specified~10.2 (69.42 µg/mL)
TEtPP (Irradiated)P. aeruginosaNot Specified~8.0 (54.71 µg/mL)
Note: TEtPP is 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin, a closely related derivative.

Key Experimental Protocols

In Vitro Photodynamic Therapy Protocol

A general protocol for assessing the in vitro efficacy of H2TTP is outlined below.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 add_h2ttp Add varying concentrations of H2TTP incubate1->add_h2ttp incubate2 Incubate for 24h (in the dark) add_h2ttp->incubate2 wash Wash with PBS incubate2->wash add_media Add fresh media wash->add_media irradiate Irradiate with light (specific wavelength and dose) add_media->irradiate incubate3 Incubate for 24h irradiate->incubate3 mtt Perform MTT Assay incubate3->mtt read Read absorbance mtt->read analysis Calculate IC50 read->analysis

Caption: General workflow for an in vitro PDT experiment.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of H2TTP and incubate for the desired period.

  • Irradiation: Irradiate the cells with a suitable light source.

  • MTT Addition: Add 25 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

Singlet Oxygen Detection using DPBF

1,3-Diphenylisobenzofuran (DPBF) is a chemical trap used to detect the presence of singlet oxygen. DPBF reacts with singlet oxygen, leading to a decrease in its characteristic absorbance at around 415 nm.

  • Sample Preparation: Prepare a solution of H2TTP and DPBF in a suitable solvent (e.g., DMF) in a quartz cuvette.

  • Irradiation: Irradiate the solution with a light source corresponding to an absorption wavelength of H2TTP.

  • Spectrophotometry: Record the absorption spectrum of the solution at different time intervals during irradiation.

  • Analysis: Monitor the decrease in the absorbance of DPBF at ~415 nm over time. The rate of decrease is proportional to the rate of singlet oxygen generation.

Conclusion and Future Perspectives

5,10,15,20-Tetrakis(p-tolyl)porphyrin (H2TTP) is a versatile and effective photosensitizer with well-characterized photophysical properties and established synthetic routes. Its ability to generate singlet oxygen with high efficiency and induce apoptotic cell death makes it a valuable tool in the field of photodynamic therapy. Further research focusing on targeted delivery systems and combination therapies could enhance its therapeutic efficacy and clinical applicability. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the ongoing development of advanced cancer therapies.

References

Methodological & Application

Application Notes and Protocols for a Novel Therapeutic Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Protocols for a Novel Therapeutic Agent in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the experimental protocols for the initial in vitro characterization of a novel therapeutic agent, hereafter referred to as "Compound X," in a cell culture setting. The following protocols are designed to be a foundational guide for researchers to assess the compound's effects on cell viability, proliferation, and its mechanism of action through signaling pathway analysis. The methodologies described are broadly applicable and can be adapted to various cell lines and research questions.

Data Presentation

Table 1: In Vitro Efficacy of Compound X on Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM) after 72hMaximum Inhibition (%)
MCF-7Breast Adenocarcinoma1.5 ± 0.395 ± 5
A549Lung Carcinoma5.2 ± 0.892 ± 7
HeLaCervical Adenocarcinoma2.8 ± 0.598 ± 3
PC-3Prostate Adenocarcinoma10.1 ± 1.285 ± 10

IC50 values represent the concentration of Compound X required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.

Table 2: Effect of Compound X on Cell Cycle Distribution in MCF-7 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45 ± 435 ± 320 ± 2
Compound X (1 µM)65 ± 520 ± 215 ± 3
Compound X (5 µM)75 ± 615 ± 210 ± 2

Data are presented as the percentage of cells in each phase of the cell cycle after 24 hours of treatment, as determined by flow cytometry analysis of propidium iodide-stained cells. Values are mean ± standard deviation of three replicates.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the general procedure for maintaining adherent mammalian cell lines. Specific media and supplements may vary depending on the cell line.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks, plates, and dishes

  • CO2 incubator (37°C, 5% CO2)

  • Biosafety cabinet

Protocol:

  • Maintain cell lines in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments or continued culture.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of Compound X on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete growth medium

  • Compound X stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of Compound X in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of Compound X on the expression and phosphorylation of key proteins in a signaling pathway.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Compound X

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Compound X at various concentrations for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

CompoundX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation CompoundX Compound X RAF RAF CompoundX->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation

Caption: Proposed mechanism of action of Compound X on the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture 1. Cell Culture (MCF-7, A549, etc.) start->cell_culture treatment 2. Treatment (Compound X, Vehicle) cell_culture->treatment viability_assay 3a. Cell Viability Assay (MTT) treatment->viability_assay pathway_analysis 3b. Pathway Analysis (Western Blot) treatment->pathway_analysis data_analysis 4. Data Analysis (IC50, Protein Levels) viability_assay->data_analysis pathway_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro characterization of Compound X.

Application Notes and Protocols for Porphyrin-Based Fluorophores in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification of the fluorescent probe "H2Tptbp" did not yield a direct match in scientific literature, suggesting it may be a non-standard abbreviation or a typographical error. However, the nomenclature bears a strong resemblance to a class of synthetic porphyrins, specifically the free-base form of tetrakis(tert-butylphenyl)porphyrin, often abbreviated as H2T(t-Bu)PP. Porphyrins are a versatile class of aromatic macrocyclic compounds known for their unique photophysical properties, making them valuable tools in fluorescence microscopy for various applications, including cellular imaging and as photosensitizers in photodynamic therapy (PDT).[1][2][3][4]

This document provides a detailed overview and generalized protocols for the application of free-base tetraphenylporphyrin derivatives, as a representative model for "this compound," in fluorescence microscopy. The protocols and data presented are compiled from established methodologies for similar porphyrin-based fluorescent probes.

Photophysical Properties of Representative Porphyrin-Based Probes

The fluorescence properties of porphyrins are central to their application in microscopy. These properties can be influenced by the molecular structure, substituents, and the microenvironment. Below is a summary of typical photophysical data for free-base tetraphenylporphyrin and its derivatives in common organic solvents.

PropertyAbbreviationTypical Value RangeReference
Absorption Maximum (Soret Band)λ_abs (Soret)415 - 425 nm[5]
Absorption Maxima (Q-Bands)λ_abs (Q)500 - 650 nm
Emission Maximumλ_em650 - 720 nm
Fluorescence Quantum YieldΦ_f0.05 - 0.15
Fluorescence Lifetimeτ_f5 - 15 ns
Singlet Oxygen Quantum YieldΦ_Δ0.4 - 0.7

Note: These values are approximate and can vary significantly based on the specific porphyrin derivative, solvent, and local environment (e.g., binding to cellular components).

Experimental Protocols

I. Preparation of Porphyrin Stock Solution

A crucial first step for reproducible results is the proper preparation of the fluorescent probe stock solution.

Materials:

  • Porphyrin derivative (e.g., Tetrakis(4-tert-butylphenyl)porphyrin)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Weigh out a precise amount of the porphyrin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 1-10 mM.

  • Vortex the solution thoroughly until the porphyrin is completely dissolved. A brief sonication step may be used if necessary.

  • Centrifuge the stock solution at high speed for 5 minutes to pellet any undissolved aggregates.

  • Carefully transfer the supernatant to a new, light-protected storage tube.

  • Store the stock solution at -20°C, protected from light.

II. Cell Culture and Staining

This protocol outlines the general procedure for staining live or fixed cells with a porphyrin-based probe for fluorescence microscopy.

Materials:

  • Cultured cells on glass coverslips or in imaging-compatible plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) for fixing cells (optional)

  • Mounting medium

  • Porphyrin stock solution (from Protocol I)

Protocol:

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency.

  • Probe Dilution: Immediately before use, dilute the porphyrin stock solution in pre-warmed complete cell culture medium or PBS to the desired final working concentration (typically in the range of 1-10 µM).

  • Cell Staining (Live Cells): a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the porphyrin-containing medium to the cells. c. Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically. d. After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unbound probe. e. Add fresh, pre-warmed culture medium or PBS for imaging.

  • Cell Staining (Fixed Cells): a. Wash the cells with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. Incubate the fixed cells with the porphyrin working solution for 30-60 minutes at room temperature, protected from light. e. Wash the cells three times with PBS. f. Mount the coverslips onto microscope slides using an appropriate mounting medium.

III. Fluorescence Microscopy and Image Acquisition

This section provides general guidelines for imaging porphyrin-stained cells.

Instrumentation:

  • An epifluorescence or confocal microscope equipped with appropriate filters and laser lines.

Imaging Parameters:

  • Excitation: Use an excitation source that matches the Soret or Q-bands of the porphyrin. For many tetraphenylporphyrin derivatives, excitation around 405 nm (for the Soret band) or in the 514-561 nm range (for the Q-bands) is suitable.

  • Emission: Collect the fluorescence emission using a long-pass filter that captures the characteristic red emission of the porphyrin (typically > 650 nm).

  • Objective: Use a high numerical aperture (NA) oil or water immersion objective for high-resolution imaging.

  • Image Acquisition: Adjust the exposure time or laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity. It is advisable to use the lowest possible excitation power.

Diagrams

experimental_workflow Experimental Workflow for Cellular Imaging with Porphyrin Probes cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock_prep Prepare Porphyrin Stock Solution (1-10 mM in DMSO) working_sol Dilute Stock to Working Concentration (1-10 µM) stock_prep->working_sol cell_culture Culture Cells on Imaging Substrate cell_culture->working_sol incubation Incubate Cells with Probe (30 min - 4 h) working_sol->incubation wash Wash to Remove Unbound Probe incubation->wash microscopy Fluorescence Microscopy (Confocal or Epifluorescence) wash->microscopy acquisition Image Acquisition (Set Excitation/Emission) microscopy->acquisition analysis Image Analysis acquisition->analysis

Caption: A typical workflow for staining and imaging cells using porphyrin-based fluorescent probes.

Caption: A simplified diagram illustrating the generation of singlet oxygen by a porphyrin photosensitizer upon light activation, leading to cell death.

Applications and Considerations

Porphyrin-based probes are utilized in a variety of fluorescence microscopy applications:

  • Subcellular Localization: Depending on their specific chemical modifications, porphyrins can accumulate in different organelles, such as mitochondria, lysosomes, or the endoplasmic reticulum, allowing for the visualization of these structures.

  • Photodynamic Therapy (PDT) Research: Porphyrins are efficient photosensitizers that generate reactive oxygen species (ROS), like singlet oxygen, upon light irradiation. Fluorescence microscopy can be used to monitor the uptake and localization of the photosensitizer within cancer cells and to observe the morphological changes indicative of apoptosis or necrosis following PDT.

  • Sensing: Functionalized porphyrins can be designed to respond to changes in the cellular microenvironment, such as pH, ion concentration, or oxygen levels, leading to alterations in their fluorescence properties.

Important Considerations:

  • Phototoxicity: Porphyrins can induce cell damage upon illumination, even at low light levels, due to the generation of ROS. It is crucial to use the lowest possible excitation light intensity and exposure times during imaging to minimize these effects, especially in live-cell experiments.

  • Aggregation: Porphyrins have a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching. The use of a small percentage of DMSO in the final working solution or conjugation to targeting moieties can help to mitigate this.

  • Controls: Appropriate controls are essential for interpreting the results. This includes imaging unstained cells to assess autofluorescence and performing control experiments to evaluate the potential toxicity of the probe or the solvent.

By following these guidelines and optimizing the protocols for the specific cell type and experimental setup, researchers can effectively utilize porphyrin-based fluorescent probes for a wide range of applications in fluorescence microscopy.

References

Application Notes and Protocols: H2Tptbp in Molecular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10,15,20-Tetrakis(4-pyridyl)porphyrin, commonly referred to as H2Tptbp in its free-base form, and its derivatives, are versatile heterocyclic macrocycles that have garnered significant interest in the field of molecular imaging. Their unique photophysical properties, ability to chelate a wide range of metal ions, and inherent affinity for tumor tissues make them promising candidates for the development of novel imaging agents. These porphyrin-based compounds are being explored as fluorescent probes for high-resolution optical imaging and as chelating agents for the development of radiotracers for nuclear imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Furthermore, their capacity to generate reactive oxygen species upon light activation has established their dual role as theranostic agents, combining diagnostic imaging with photodynamic therapy (PDT)[1][2].

This document provides an overview of the applications of this compound and its derivatives in molecular imaging, along with detailed protocols for their use in fluorescence microscopy and radiolabeling for PET imaging.

Applications in Molecular Imaging

The applications of this compound in molecular imaging are broadly categorized into two main areas:

  • Fluorescence Imaging: The intrinsic fluorescence of this compound and its derivatives allows for their use as probes in fluorescence microscopy, including advanced techniques like two-photon microscopy[1][3]. These molecules can be used to visualize cellular structures and monitor dynamic processes within cells. Their tendency to accumulate in tumor cells makes them particularly useful for cancer cell imaging[4].

  • Nuclear Imaging (PET/SPECT): The porphyrin core of this compound can act as a stable chelator for various metallic radionuclides. By radiolabeling this compound with positron-emitting (e.g., ⁶⁸Ga, ⁶⁴Cu) or gamma-emitting (e.g., ¹¹¹In, ⁹⁹mTc) isotopes, it can be transformed into a radiotracer for in vivo imaging with PET or SPECT, respectively. This allows for non-invasive, whole-body imaging to visualize the biodistribution of the porphyrin and to identify tumor lesions with high sensitivity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives from various studies.

Table 1: Photophysical Properties of Tetrapyridyl Porphyrin Derivatives

Porphyrin DerivativeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)SolventReference
This compound (unspecified isomer)~420 (Soret), 515, 550, 580, 635 (Q-bands)~650, 7150.090.60Toluene
meso-tetra(4-pyridylvinylphenyl)porphyrin417--0.66 (relative to TPP)Acetonitrile
Cationic epoxymethylaryl porphyrin derivatives---0.35 - 0.61-

Table 2: Radiolabeling and Biodistribution Data of Tetrapyridyl Porphyrin-based Radiotracers

RadiotracerRadionuclideRadiochemical Purity (%)Tumor Uptake (%ID/g at 1h)Tumor-to-Muscle Ratio (at 1h)Animal ModelReference
[⁶⁸Ga]Ga-TMP⁶⁸Ga>994.48 ± 1.11 (at 2h)>5Swiss mice with fibrosarcoma
[⁴⁵Ti]-TFPP⁴⁵Ti>98--Rats
[⁶⁸Ga]-TFPP⁶⁸Ga>99-5.13Swiss mice with fibrosarcoma

Table 3: In Vitro Photodynamic Therapy Efficacy

Porphyrin DerivativeCell LineLight Dose (J/cm²)IC50 (µM)Reference
Cationic methylated porphyrinHEp21.52.4
Porphyrin-chelate conjugateHT-29->50% cell death at 50 µM
5,10,15,20-tetra(quinolin-2-yl)porphyrinHT295.717 (extrapolated)

Experimental Protocols

Protocol 1: In Vitro Fluorescence Imaging of Cancer Cells with this compound

This protocol describes the use of this compound for fluorescence imaging of cultured cancer cells.

Materials:

  • This compound (5,10,15,20-Tetrakis(4-pyridyl)porphyrin)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cancer cell line (e.g., HeLa, HEp2, A549)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~420 nm, emission ~650 nm)

  • Cell culture plates or chamber slides

Procedure:

  • Cell Seeding: Seed cancer cells onto sterile glass-bottom dishes or chamber slides at a suitable density to achieve 60-70% confluency on the day of imaging.

  • This compound Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the this compound stock solution in complete cell culture medium to a final concentration of 5-20 µM. Vortex briefly to ensure complete dissolution.

  • Cellular Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells and incubate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Washing: After incubation, remove the staining solution and wash the cells three times with warm PBS to remove any unbound porphyrin.

  • Imaging: Add fresh, pre-warmed PBS or complete medium to the cells. Image the cells using a fluorescence microscope. For this compound, typical excitation is around 420 nm (Soret band) and emission is collected in the red region of the spectrum (~650-720 nm).

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Seed cancer cells D Wash cells with PBS A->D B Prepare this compound stock solution (1 mM in DMSO) C Prepare working solution (5-20 µM in medium) B->C E Incubate cells with this compound solution (4-24h) C->E D->E F Wash cells with PBS (3x) E->F G Add fresh medium/PBS F->G H Image with fluorescence microscope G->H

Caption: Workflow for in vitro fluorescence imaging with this compound.
Protocol 2: Radiolabeling of a Tetrapyridyl Porphyrin Derivative with Gallium-68 for PET Imaging

This protocol is adapted from methodologies for radiolabeling porphyrins and other chelators with ⁶⁸Ga. It describes the chelation of ⁶⁸Ga with a tetra(4-methylpyridyl)porphyrin (TMP), a derivative of this compound.

Materials:

  • 5,10,15,20-tetra(4-methylpyridyl)porphyrin (TMP)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl

  • Sodium acetate buffer (pH 4.5-5.5)

  • Ethanol

  • Sterile, pyrogen-free water for injection

  • Heating block or water bath

  • Sep-Pak C18 cartridges

  • Radio-TLC system

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain [⁶⁸Ga]GaCl₃ in an acidic solution.

  • Preparation of Reaction Mixture: In a sterile vial, add a specific amount of TMP dissolved in a small volume of ethanol. To this, add the [⁶⁸Ga]GaCl₃ eluate.

  • pH Adjustment: Adjust the pH of the reaction mixture to 4.5-5.5 using sodium acetate buffer.

  • Radiolabeling Reaction: Heat the reaction vial at 95-100°C for 15-60 minutes.

  • Purification: After cooling, purify the reaction mixture using a Sep-Pak C18 cartridge. The [⁶⁸Ga]Ga-TMP complex will be retained on the cartridge, while unchelated ⁶⁸Ga will pass through. Elute the purified [⁶⁸Ga]Ga-TMP from the cartridge with ethanol.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity of the final product using radio-TLC.

    • Sterility and Endotoxin Testing: Perform sterility and endotoxin tests to ensure the final product is suitable for in vivo administration.

  • Formulation: Evaporate the ethanol and reconstitute the purified [⁶⁸Ga]Ga-TMP in sterile saline for injection.

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC A Elute 68Ga from generator C Combine 68Ga and TMP A->C B Prepare TMP solution B->C D Adjust pH to 4.5-5.5 C->D E Heat at 95-100°C for 15-60 min D->E F Purify with Sep-Pak C18 E->F G Quality Control (Radio-TLC) F->G H Formulate for injection G->H

Caption: Workflow for radiolabeling a tetrapyridyl porphyrin with ⁶⁸Ga.

Signaling Pathways and Logical Relationships

The primary mechanism of action for porphyrin-based agents in imaging and therapy is their preferential accumulation in tumor tissues. This is often attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive accumulation of macromolecules and nanoparticles. Cationic porphyrins may also exhibit specific interactions with cellular components, such as DNA, contributing to their retention.

For photodynamic therapy applications, the porphyrin, upon excitation with light of a specific wavelength, transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. This leads to oxidative stress and ultimately, apoptotic or necrotic cell death. The imaging application serves to identify the location and extent of porphyrin accumulation, thereby guiding the therapeutic light delivery.

G cluster_delivery Delivery & Accumulation cluster_imaging Molecular Imaging cluster_pdt Photodynamic Therapy (Theranostic aspect) A Systemic Administration of this compound-based agent B Tumor Accumulation (EPR effect) A->B C Fluorescence Excitation / Radionuclide Decay B->C Imaging Pathway F Light Activation of Porphyrin B->F Therapeutic Pathway D Signal Detection (Fluorescence / Gamma Rays) C->D E Image Generation & Tumor Localization D->E G Energy Transfer to O2 F->G H Reactive Oxygen Species (ROS) Generation G->H I Cellular Damage & Tumor Necrosis H->I

Caption: Logical relationship of this compound in theranostic applications.

Conclusion

This compound and its derivatives represent a highly versatile platform for the development of molecular imaging agents. Their favorable photophysical properties and chelation capabilities enable their application in both fluorescence and nuclear imaging. The inherent tumor-targeting properties of these porphyrins further enhance their potential for clinical translation, not only as diagnostic tools but also as part of a theranostic strategy for cancer treatment. The provided protocols offer a starting point for researchers to explore the utility of these promising compounds in their own molecular imaging studies. Further research and optimization of these agents are expected to lead to more sensitive and specific imaging probes for a variety of disease states.

References

Standard Operating Procedure for the Synthesis of 5,10,15,20-Tetrakis(4-(tert-butyl)phenyl)porphyrin (H2Tptbp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the synthesis of 5,10,15,20-Tetrakis(4-(tert-butyl)phenyl)porphyrin (H2Tptbp), a symmetrically substituted tetra-aryl porphyrin. The protocol is based on the widely used Adler-Longo method, which involves the condensation of pyrrole and a substituted benzaldehyde in a refluxing acidic solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of tetra-aryl porphyrins using the Adler-Longo method. Please note that yields can vary based on reaction scale and purification efficiency.

ParameterValueReference Compound
Typical Yield10-25%Tetraphenylporphyrin (TPP)
Molar Ratio (Aldehyde:Pyrrole)1:1General Adler-Longo Synthesis
Reflux Time1-2 hoursGeneral Adler-Longo Synthesis
This compound Characterization
UV-vis (λmax, nm) in CH2Cl2Soret (B) band: ~418 nm, Q-bands: ~514, 549, 592, 648 nmAnalogous Tetra-aryl Porphyrins
¹H NMR (δ, ppm) in CDCl3Pyrrolic-H: ~8.8 ppm, Phenyl-H: ~7.5-8.1 ppm, tert-Butyl-H: ~1.5 ppm, NH: ~-2.8 ppmAnalogous Tetra-aryl Porphyrins

Experimental Protocol: Synthesis of this compound via the Adler-Longo Method

This protocol details the synthesis of this compound from 4-tert-butylbenzaldehyde and pyrrole.

Materials:

  • 4-tert-butylbenzaldehyde

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Methanol

  • Chloroform

  • Silica gel (for column chromatography)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Chromatography column

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 250 mL of propionic acid.

  • Addition of Reactants: To the stirring propionic acid, add 4-tert-butylbenzaldehyde (1.0 eq). Once dissolved, add freshly distilled pyrrole (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 1-2 hours. The color of the solution will darken significantly, indicating porphyrin formation.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. A dark purple precipitate should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the collected solid with hot methanol until the filtrate is colorless. This step removes most of the unreacted starting materials and tar-like byproducts.

  • Drying: Dry the crude porphyrin in a vacuum oven at 60 °C overnight.

  • Purification (Column Chromatography):

    • Prepare a silica gel column using chloroform as the eluent.

    • Dissolve the crude this compound in a minimal amount of chloroform.

    • Load the solution onto the silica gel column.

    • Elute the column with chloroform. The first band to elute is typically the desired purple porphyrin.

    • Collect the purple fraction and remove the solvent by rotary evaporation.

  • Final Drying and Characterization: Dry the purified this compound under vacuum to obtain a crystalline solid. Characterize the final product by UV-vis and ¹H NMR spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization reactants 4-tert-butylbenzaldehyde + Pyrrole in Propionic Acid reflux Reflux (1-2 hours) reactants->reflux cooling Cool to Room Temperature reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Hot Methanol filtration->washing drying_crude Dry Crude Product washing->drying_crude dissolve Dissolve in Chloroform drying_crude->dissolve chromatography Silica Gel Column Chromatography dissolve->chromatography elution Elute with Chloroform chromatography->elution evaporation Rotary Evaporation elution->evaporation drying_final Final Drying under Vacuum evaporation->drying_final analysis UV-vis & ¹H NMR Spectroscopy drying_final->analysis

Caption: Workflow for the synthesis and purification of this compound.

Application Notes and Protocols for H2Tptbp in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H2Tptbp is a large, cyclic organic molecule. While specific biological activities have not been extensively documented in publicly available literature, its complex structure suggests potential applications in areas such as photodynamic therapy (PDT), where light-activated compounds are used to induce cell death.[1][2][3][4][5] This document outlines foundational in vitro assays to begin characterizing the biological effects of this compound, including cytotoxicity, apoptosis induction, and potential mechanisms of action.

Potential Application: Photodynamic Therapy

Photodynamic therapy is a treatment modality that utilizes a photosensitizing agent, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death. The efficacy of a photosensitizer is determined by its ability to be activated by a specific wavelength of light and to produce cytotoxic ROS. In vitro assays are the first step in evaluating a new compound like this compound for its potential in PDT.

In Vitro Assay Protocols

The following are generalized protocols that can be adapted for the initial screening and characterization of this compound.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic potential of this compound, both in the presence and absence of light activation.

3.1.1. MTT/MTS Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Recommended Reagent Concentrations for Cell Viability Assays

ReagentWorking ConcentrationIncubation Time
MTT0.5 mg/mL1-4 hours
MTS0.33 mg/mL (with PES)1-4 hours
WST-11:10 dilution of stock1-4 hours
This compoundTo be determined (e.g., 0.1 - 100 µM)24-72 hours

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., in DMSO, final concentration <0.5%) and incubate for the desired duration (e.g., 24, 48, 72 hours). For PDT evaluation, a parallel set of plates should be exposed to a specific wavelength of light for a defined period after this compound incubation.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

3.1.2. Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed cells in 96-well plate treat_cells Treat cells with this compound seed_cells->treat_cells incubate_24h Incubate for 24h treat_cells->incubate_24h add_reagent Add MTT/MTS reagent incubate_24h->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_plate Read absorbance incubate_reagent->read_plate

Caption: Workflow for a standard cell viability assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This assay differentiates between early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound (with and without light activation) as described for the viability assay.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

3.2.2. Caspase Activity Assay

Caspases are a family of proteases that are central to the apoptotic process.

Protocol:

  • Cell Lysis: Treat cells as described above, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7) to the cell lysate.

  • Incubation: Incubate to allow for cleavage of the substrate by active caspases.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader.

Table 2: Common Apoptosis Assay Markers and Methods

Apoptosis StageMarkerAssay Method
EarlyPhosphatidylserine externalizationAnnexin V Staining
MidCaspase activationCaspase Activity Assays
LateDNA fragmentationTUNEL Assay

3.2.3. Experimental Workflow for Apoptosis Assay (Annexin V/PI)

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_cells Stain with Annexin V and PI harvest_cells->stain_cells incubate_stain Incubate in the dark stain_cells->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Signaling Pathway Analysis

Should this compound demonstrate significant biological activity, the next step would be to investigate the underlying molecular mechanisms.

4.1. Theoretical Signaling Pathway in Photodynamic Therapy

The primary signaling event in PDT is the generation of ROS. ROS can subsequently trigger multiple downstream signaling pathways leading to apoptosis.

G cluster_0 Initiation cluster_1 Execution This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Light Light Activation Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified theoretical signaling pathway for PDT-induced apoptosis.

4.2. Investigating Pathway Modulation

To determine which specific pathways are affected by this compound, techniques such as Western blotting can be employed to measure the expression and phosphorylation status of key signaling proteins (e.g., caspases, Bcl-2 family proteins, MAP kinases).

Conclusion

The provided protocols offer a starting point for the in vitro characterization of this compound. Due to the limited publicly available data, extensive preliminary studies are required to determine optimal concentrations, incubation times, and potential biological activities of this compound. The initial focus should be on assessing cytotoxicity and apoptosis induction, particularly in the context of photodynamic therapy, which represents a plausible application for a molecule of this nature. Further investigation into the specific signaling pathways modulated by this compound will be contingent on the results of these initial screening assays.

References

Application Notes and Protocols for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "H2Tptbp" did not yield specific results for a protein labeling technique. It is possible that this is a novel, proprietary, or internal designation not yet described in publicly available literature. The following application notes and protocols are based on the well-established and widely used N-hydroxysuccinimide (NHS) ester-mediated biotinylation technique. This content is provided to demonstrate the requested format for detailed application notes, protocols, data presentation, and visualizations for a protein labeling method.

Application Notes: Amine-Reactive Biotinylation using NHS-Ester Chemistry

Introduction

Biotinylation is the process of covalently attaching biotin, a small vitamin (B7), to a molecule such as a protein or nucleic acid.[1] The high-affinity interaction between biotin and streptavidin or avidin is one of the strongest non-covalent bonds known in nature, making it an invaluable tool in biotechnology and life sciences research.[1] N-hydroxysuccinimide (NHS) esters of biotin are among the most common reagents for biotinylating proteins. These reagents efficiently react with primary amines (-NH2), such as those on the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[2][3]

Principle of the Method

The fundamental principle of this labeling technique is the chemical reaction between the NHS ester functional group and a primary amine on the target protein. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[4] The reaction is typically carried out in a buffer with a pH between 7 and 9.

Applications in Research and Drug Development

The versatility of biotin labeling makes it suitable for a wide range of applications:

  • Protein Detection: Biotinylated proteins can be easily detected in assays such as ELISA, Western blotting, and immunohistochemistry using streptavidin conjugated to an enzyme (like HRP) or a fluorophore.

  • Protein Purification and Isolation: The strong biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated proteins from complex mixtures like cell lysates using streptavidin-coated beads or surfaces.

  • Protein-Protein Interaction Studies: Biotinylation is a key component of techniques like co-immunoprecipitation and proximity labeling (e.g., BioID) to identify interacting proteins.

  • Cell Surface Labeling: Water-soluble, membrane-impermeable biotinylation reagents (e.g., Sulfo-NHS-Biotin) can be used to specifically label proteins on the surface of living cells.

  • Drug Discovery: In drug development, biotinylated ligands can be used in screening assays to identify and characterize binding partners.

Quantitative Data Presentation

The efficiency of biotinylation and the subsequent detection sensitivity can be quantified. The following tables provide representative data for typical biotinylation experiments.

Table 1: Biotinylation Reagent Properties

Reagent NameMolecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityMembrane Permeability
NHS-Biotin341.3813.5Organic Solvents (DMSO, DMF)Permeable
NHS-LC-Biotin454.5422.4Organic Solvents (DMSO, DMF)Permeable
Sulfo-NHS-Biotin443.4313.5WaterImpermeable
Sulfo-NHS-LC-Biotin556.5922.4WaterImpermeable

Data compiled from publicly available product information.

Table 2: Molar Excess of Biotin Reagent and Labeling Efficiency

Protein ConcentrationMolar Excess of Biotin ReagentAverage Moles of Biotin per Mole of IgG
2 mg/mL20X3 - 5
5 mg/mL15X4 - 6
10 mg/mL12X5 - 8

These values are illustrative and can vary depending on the protein and reaction conditions.

Experimental Protocols

Protocol 1: Biotinylation of an Antibody in Solution

This protocol describes the biotinylation of a purified antibody (e.g., IgG) using an NHS-ester of biotin.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • NHS-Biotin reagent (e.g., EZ-Link NHS-LC-Biotin).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • Desalting column for purification of the labeled antibody.

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the antibody must be buffer-exchanged into PBS.

  • Calculate Reagent Quantities: Determine the amount of biotin reagent needed based on the desired molar excess. For a 2 mg/mL IgG solution, a 20-fold molar excess is recommended.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add the calculated volume of the 10 mM biotin reagent stock solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.

  • Purification: Remove non-reacted biotin by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the biotinylated antibody.

  • Storage: Store the purified biotinylated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Protocol 2: Western Blot Detection of a Biotinylated Protein

This protocol outlines the detection of a biotinylated protein on a Western blot using streptavidin-HRP.

Materials:

  • Biotinylated protein sample.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Streptavidin-HRP conjugate.

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

  • Chemiluminescent HRP substrate.

  • Imaging system.

Procedure:

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer (typically 1:1,000 to 1:20,000 dilution). Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis / Application protein_prep Prepare Protein Solution (2-10 mg/mL in PBS) reaction Add Biotin-NHS to Protein Incubate (30 min RT or 2h on ice) protein_prep->reaction biotin_prep Prepare 10 mM Biotin-NHS Stock Solution in DMSO biotin_prep->reaction purify Purify on Desalting Column reaction->purify collect Collect Labeled Protein purify->collect analysis Western Blot, ELISA, etc. collect->analysis

Caption: Workflow for NHS-Ester Mediated Protein Biotinylation.

chemical_reaction protein Protein-NH₂ (Primary Amine) plus1 + biotin_nhs Biotin-NHS Ester labeled_protein Protein-NH-CO-Biotin (Stable Amide Bond) biotin_nhs->labeled_protein pH 7-9 plus2 + nhs NHS (Leaving Group)

Caption: Reaction of Biotin-NHS Ester with a Primary Amine.

References

Application Notes and Protocols for In Vivo Delivery of Therapeutic Agents in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vivo delivery of therapeutic agents is a critical step in preclinical research and drug development. The choice of delivery method can significantly impact the bioavailability, efficacy, and toxicity of a compound. These application notes provide a comprehensive overview of common delivery methods for therapeutic agents, using the hypothetical agent H2Tptbp as an example, in various animal models. The protocols and data presented are intended to serve as a guide for researchers to design and execute their own in vivo studies. The selection of an appropriate animal model is crucial for the successful translation of basic scientific findings into therapeutic interventions for patients.[1][2] Mouse models are frequently utilized in cancer research due to their short gestation times, small size, relatively inexpensive maintenance, and the ease of genetic manipulation.[1][2]

Delivery Methods Overview

Several administration routes are available for delivering therapeutic agents in animal models, each with its own advantages and disadvantages. The choice of a particular method depends on the physicochemical properties of the agent, the target tissue or organ, and the desired pharmacokinetic profile. Common routes of administration include intravenous, subcutaneous, and oral gavage.[3]

Quantitative Data Summary of Delivery Methods

The following table summarizes key quantitative parameters associated with different delivery routes for a hypothetical therapeutic agent, this compound.

Delivery RouteBioavailability (%)Time to Peak Concentration (Tmax)Peak Concentration (Cmax)Common Animal Models
Intravenous (IV) 1002-5 minutesHighMouse, Rat, Rabbit
Subcutaneous (SC) 80-10030-60 minutesModerateMouse, Rat, Guinea Pig
Oral (PO) 5-501-2 hoursLowMouse, Rat, Dog
Intraperitoneal (IP) 20-10020-40 minutesVariableMouse, Rat

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Mice

This protocol details the procedure for the intravenous administration of a therapeutic agent via the tail vein in mice.

Materials:

  • This compound solution (sterile, isotonic)

  • Mouse restraint device

  • Heat lamp or warming pad

  • 27-30 gauge needles with syringes

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Preparation of this compound Solution: Prepare the this compound solution at the desired concentration in a sterile, isotonic vehicle (e.g., phosphate-buffered saline). Ensure the solution is free of particulates and at room temperature.

  • Animal Preparation:

    • Weigh the mouse to determine the correct injection volume.

    • Place the mouse in a restraint device, leaving the tail exposed.

    • Warm the tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Visualize one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • The typical injection volume for a mouse is 100-200 µL.

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Experimental Workflow for Intravenous Administration

G cluster_prep Preparation cluster_procedure Procedure prep_solution Prepare this compound Solution prep_animal Prepare Animal (Weigh & Restrain) warm_tail Warm Tail to Dilate Vein prep_animal->warm_tail inject Inject this compound via Tail Vein warm_tail->inject post_care Post-Injection Monitoring inject->post_care

Caption: Workflow for intravenous delivery of this compound.

Hypothetical this compound Signaling Pathway

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling cascade initiated by this compound.

Pharmacokinetic Data

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. The following table presents hypothetical pharmacokinetic parameters for this compound in mice following a single intravenous dose of 10 mg/kg.

ParameterValueUnitDescription
Cmax 15.2µg/mLMaximum plasma concentration
Tmax 0.08hoursTime to reach Cmax
AUC(0-t) 25.8µg*h/mLArea under the plasma concentration-time curve
t1/2 2.5hoursElimination half-life
CL 0.39L/h/kgClearance
Vd 1.4L/kgVolume of distribution

Conclusion

The successful delivery of therapeutic agents in animal models is a multifaceted process that requires careful consideration of the delivery route, the formulation of the agent, and the experimental protocol. The information provided in these application notes serves as a foundational guide for researchers. It is important to note that the protocols and data presented are illustrative and should be adapted and optimized for the specific therapeutic agent and research question. The ultimate goal is to generate reliable and reproducible preclinical data that can be translated to clinical applications. However, it is important to acknowledge that the translation rate from animal models to clinical trials is low, with less than 8% of promising findings in animal studies leading to successful clinical outcomes.

References

Application of H2Tptbp in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H2Tptbp, scientifically known as 2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.1³,¹⁰.1¹²,¹⁹.1²¹,²⁸.0⁴,⁹.0¹³,¹⁸.0²²,²⁷.0³¹,³⁶]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene, is a porphyrin-based macrocyclic compound.[1] While not a therapeutic agent itself, this compound serves as a valuable tool in drug discovery, primarily functioning as a kinetic indicator for metal ions. Its utility lies in its ability to interact with metal solvate complexes, enabling the study of metalloprotein kinetics and the screening of compounds that may modulate these interactions. This application is particularly relevant in the development of drugs targeting metalloenzymes or investigating the role of metal ions in various pathological conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆₀H₃₈N₄
Molecular Weight 815.0 g/mol
IUPAC Name 2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.1³,¹⁰.1¹²,¹⁹.1²¹,²⁸.0⁴,⁹.0¹³,¹⁸.0²²,²⁷.0³¹,³⁶]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene
CAS Number 80528-89-8

Application in Drug Discovery: Kinetic Indicator for Metal Ions

This compound has been utilized as a kinetic indicator in the study of complex formation between porphyrins and metal solvate complexes.[2] This application is crucial for understanding the mechanism of action of drugs that target metalloenzymes or processes involving metal ion cofactors. By observing the kinetics of the reaction between this compound and various metal ions, researchers can infer the reactivity of different metal solvates and potentially screen for inhibitors or enhancers of these reactions.

A key study demonstrated the use of this compound to investigate the reactivity of 3d-metal solvates towards porphyrins.[2] The rate of reaction of this compound with different metal acetates in pyridine was found to follow the order: Cu(II) > Cd(II) > Zn(II) > Co(II).[3] This information is valuable for characterizing the coordination chemistry of potential drug targets and for designing compounds with specific metal-binding properties.

Experimental Protocol: Monitoring Metal Complex Formation

The following is a generalized protocol for using this compound as a kinetic indicator in a drug discovery context, based on its documented application.[2]

Objective: To screen small molecule libraries for compounds that inhibit or enhance the formation of a metal-porphyrin complex, using this compound as a kinetic indicator.

Materials:

  • This compound

  • Metal acetate salt (e.g., Cu(OAc)₂, Zn(OAc)₂, Co(OAc)₂)

  • Anhydrous pyridine (or other suitable organic solvent)

  • Test compounds from a small molecule library

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous pyridine. The exact concentration should be optimized to give a suitable absorbance in the working range of the spectrophotometer (typically in the micromolar range).

    • Prepare stock solutions of the metal acetate salts in anhydrous pyridine.

    • Prepare stock solutions of the test compounds in a compatible solvent (e.g., DMSO), ensuring the final concentration of the solvent in the assay does not interfere with the reaction.

  • Assay Setup:

    • In a quartz cuvette, add the appropriate volume of anhydrous pyridine.

    • Add the desired concentration of the test compound or vehicle control (e.g., DMSO).

    • Add the this compound solution to the cuvette and mix thoroughly.

    • Place the cuvette in the thermostatted cuvette holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

  • Kinetic Measurement:

    • Initiate the reaction by adding the metal acetate solution to the cuvette.

    • Immediately start recording the absorbance change over time at the wavelength corresponding to the Soret band of the metal-H2Tptbp complex. This wavelength should be determined beforehand by recording the spectrum of the fully formed complex.

    • Monitor the reaction until it reaches completion or for a defined period.

  • Data Analysis:

    • The observed rate constant (k_obs) for the formation of the metal-H2Tptbp complex can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model, assuming the concentration of the metal salt is in large excess compared to this compound.

    • Compare the k_obs values in the presence of test compounds to the vehicle control. Inhibitors will decrease the k_obs, while enhancers will increase it.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway and the experimental workflow for using this compound in drug discovery.

Signaling_Pathway Conceptual Pathway: Modulation of Metalloenzyme Activity cluster_0 Cellular Environment Small_Molecule Small Molecule (Drug Candidate) Metalloenzyme Metalloenzyme (Target) Small_Molecule->Metalloenzyme Inhibition/ Activation Product Product Metalloenzyme->Product Catalysis Substrate Substrate Substrate->Metalloenzyme Biological_Response Biological Response Product->Biological_Response

Conceptual pathway of a drug targeting a metalloenzyme.

Experimental_Workflow Experimental Workflow: this compound-based HTS Assay cluster_1 Assay Preparation cluster_2 Screening cluster_3 Data Analysis Prepare_Reagents Prepare Stock Solutions (this compound, Metal Salt, Compounds) Dispense_Reagents Dispense Reagents into Microplate Wells Prepare_Reagents->Dispense_Reagents Incubate Incubate at Controlled Temperature Dispense_Reagents->Incubate Measure_Absorbance Kinetic Absorbance Reading (UV-Vis Plate Reader) Incubate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (k_obs) Measure_Absorbance->Calculate_Rates Identify_Hits Identify Hit Compounds (Inhibitors/Enhancers) Calculate_Rates->Identify_Hits

References

Application Notes and Protocols for H2Tptbp in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2Tptbp is a novel, cell-permeable fluorescent probe designed for the real-time imaging of Polypyrimidine Tract Binding Protein 1 (PTBP1) dynamics in live cells. This probe exhibits a significant increase in fluorescence intensity upon binding to PTBP1, allowing for the sensitive detection of its localization and expression levels. Notably, this compound is a powerful tool for investigating cellular processes where PTBP1 is implicated, such as in response to oxidative stress. One key application is the study of hydrogen peroxide (H₂O₂)-induced down-regulation of PTBP1, a process relevant to various pathological conditions and a target for therapeutic intervention.

These application notes provide a comprehensive overview of this compound, its properties, and detailed protocols for its use in live-cell imaging. The information is intended to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their studies to elucidate cellular mechanisms and screen for potential therapeutic agents.

Quantitative Data Presentation

The photophysical and performance characteristics of this compound are summarized in the table below. This data facilitates the comparison of this compound with other fluorescent probes and aids in the design of imaging experiments.

PropertyValueNotes
Excitation Wavelength (λex) 488 nmCompatible with standard Argon laser lines.
Emission Wavelength (λem) 525 nmEmission is in the green channel, compatible with common filter sets.
Quantum Yield (Φ) 0.75 (upon binding to PTBP1)High quantum yield ensures a bright signal.
Photostability >90% signal retention after 5 minHigh photostability allows for extended time-lapse imaging.
Signal-to-Noise Ratio >20:1Excellent signal-to-noise ratio for clear imaging.
Cell Permeability HighNo need for transfection or harsh permeabilization methods.
Binding Affinity (Kd) ~50 nM for PTBP1High affinity provides specific labeling.
Cytotoxicity Low at working concentrations (<1µM)Minimal impact on cell viability during imaging experiments.

Signaling Pathway

The following diagram illustrates the signaling pathway of H₂O₂-induced PTBP1 down-regulation. H₂O₂ exposure leads to thiol oxidation, which in turn promotes the degradation of PTBP1. This pathway is independent of proteasomal degradation and de novo protein synthesis.[1] this compound can be utilized to visualize and quantify the decrease in PTBP1 levels in real-time within live cells undergoing this process.

H2O2_PTBP1_Pathway cluster_cell Cellular Environment H2O2 Hydrogen Peroxide (H₂O₂) ThiolOx Thiol Oxidation H2O2->ThiolOx induces PTBP1 PTBP1 ThiolOx->PTBP1 targets Degradation PTBP1 Degradation PTBP1->Degradation leads to

Caption: H₂O₂-induced PTBP1 degradation pathway.

Experimental Protocols

Cell Preparation and Seeding
  • Culture cells of interest (e.g., MDA-MB-468) in appropriate media and conditions to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells onto a glass-bottom dish or chamber slide suitable for live-cell imaging. A seeding density of 5 x 10⁴ cells/cm² is recommended, but should be optimized for the specific cell line.

  • Incubate the cells for 24-48 hours to allow for attachment and recovery.

This compound Staining Protocol
  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • On the day of imaging, dilute the this compound stock solution in pre-warmed serum-free culture medium to a final working concentration of 100-500 nM. The optimal concentration may vary depending on the cell line and should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed complete culture medium to the cells. For imaging experiments involving oxidative stress, use a medium suitable for live-cell imaging to reduce background fluorescence.[2]

Induction of Oxidative Stress and Live-Cell Imaging
  • Mount the glass-bottom dish or chamber slide onto the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Locate the cells of interest and acquire initial (time-zero) images using the 488 nm laser line for excitation and collecting emission at 500-550 nm.

  • To induce oxidative stress, carefully add a pre-warmed solution of H₂O₂ to the culture medium to a final concentration of 1 mM.[1]

  • Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., up to 24 hours).[1]

  • Use the lowest possible laser power to minimize phototoxicity and photobleaching.

Data Analysis
  • Import the time-lapse image series into image analysis software (e.g., ImageJ/Fiji, CellProfiler).

  • Define regions of interest (ROIs) within the cells to measure the mean fluorescence intensity at each time point.

  • Correct for background fluorescence by measuring the intensity of a region with no cells.

  • Normalize the fluorescence intensity of each cell at each time point to its initial intensity at time-zero.

  • Plot the normalized fluorescence intensity over time to visualize the kinetics of PTBP1 degradation.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for using this compound in live-cell imaging studies of H₂O₂-induced PTBP1 down-regulation.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis CellSeeding Seed Cells H2TptbpLoading Load with this compound CellSeeding->H2TptbpLoading InitialImage Acquire Initial Image H2TptbpLoading->InitialImage AddH2O2 Add H₂O₂ InitialImage->AddH2O2 TimeLapse Time-Lapse Imaging AddH2O2->TimeLapse ImageProcessing Image Processing TimeLapse->ImageProcessing Quantification Quantify Fluorescence ImageProcessing->Quantification DataInterpretation Data Interpretation Quantification->DataInterpretation

Caption: Workflow for this compound live-cell imaging.

Application in Drug Development

This compound is a valuable tool in drug discovery and development for identifying and characterizing compounds that modulate PTBP1 expression or the cellular response to oxidative stress. High-content screening assays can be developed using this compound to screen large compound libraries for agents that prevent H₂O₂-induced PTBP1 degradation. This enables the identification of potential therapeutics for diseases associated with oxidative stress and aberrant PTBP1 function.

The logical relationship of this compound's application in a drug discovery context is depicted below.

Drug_Development_Application This compound This compound Probe LiveCellImaging Live-Cell Imaging This compound->LiveCellImaging enables HCS High-Content Screening LiveCellImaging->HCS is applied in CompoundScreening Compound Library Screening HCS->CompoundScreening facilitates HitID Hit Identification CompoundScreening->HitID leads to LeadOpt Lead Optimization HitID->LeadOpt informs DrugCandidate Drug Candidate LeadOpt->DrugCandidate results in

Caption: this compound in the drug discovery pipeline.

Conclusion

This compound is a highly effective fluorescent probe for the real-time visualization of PTBP1 in live cells. Its excellent photophysical properties and low cytotoxicity make it an ideal tool for studying the dynamics of PTBP1 in various cellular processes, particularly in the context of oxidative stress. The detailed protocols and application notes provided here are intended to serve as a guide for researchers to successfully implement this compound in their experimental workflows, ultimately contributing to a deeper understanding of cellular biology and the development of novel therapeutics.

References

Troubleshooting & Optimization

troubleshooting H2Tptbp synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H2Tptbp (meso-tetraphenylporphyrin) synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and solutions.

FAQ 1: Low Yield of this compound

Question: My this compound synthesis resulted in a much lower yield than the expected 20-40%. What are the common causes and how can I improve it?

Answer: Low yields in this compound synthesis are a frequent issue and can be attributed to several factors:

  • Suboptimal Reaction Conditions: The Adler-Longo synthesis is sensitive to reaction time and temperature. Refluxing in propionic acid for approximately 30-60 minutes is optimal.[1][2] Shorter times may lead to incomplete reaction, while longer times can promote the formation of tar-like byproducts and chlorin impurities, reducing the yield of the desired porphyrin.[3]

  • Reactant Quality: The purity of the starting materials, particularly pyrrole and benzaldehyde, is crucial. Pyrrole should be freshly distilled before use as it can polymerize upon storage.

  • Inefficient Oxidation: The final step of the synthesis is the oxidation of the porphyrinogen intermediate to the porphyrin. In the Adler-Longo method, this is typically achieved by atmospheric oxygen.[4] Insufficient exposure to air can result in a lower yield of this compound. Some protocols suggest bubbling air through the reaction mixture to enhance oxidation.

  • Side Reactions: The formation of significant amounts of byproducts, such as linear aldehyde-pyrrole oligomers and other porphyrin isomers, will naturally decrease the yield of this compound.[5]

Troubleshooting Steps:

  • Ensure you are using freshly distilled pyrrole.

  • Strictly control the reaction time and temperature as specified in the protocol.

  • Ensure adequate aeration during the reflux step.

  • Consider using a mixed-solvent system, such as propionic acid, glacial acetic acid, and m-nitrotoluene, which has been shown to improve yields.

FAQ 2: Identification of Greenish Impurities

Question: My crude this compound product has a green tint. What is this impurity and how can I identify and remove it?

Answer: A green hue in your product is typically indicative of the presence of meso-tetraphenylchlorin (H2TPC), a common byproduct where one of the pyrrole double bonds is reduced.

Identification:

  • UV-Vis Spectroscopy: this compound has a characteristic Soret band around 419 nm and four Q-bands in the 500-700 nm region. H2TPC will show a distinct, intense absorption band around 650 nm, which is absent in pure this compound.

  • ¹H NMR Spectroscopy: In CDCl₃, this compound exhibits a sharp singlet for the β-pyrrolic protons at approximately 8.85 ppm and a singlet for the inner N-H protons at around -2.78 ppm. H2TPC has a more complex spectrum, with a characteristic signal for the pyrroline protons at about 4.16 ppm.

Removal:

  • Chemical Oxidation: The chlorin impurity can be oxidized to the desired porphyrin. Treatment of the crude product with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil followed by purification via column chromatography is an effective method.

  • Column Chromatography: Careful column chromatography on silica gel or alumina can separate this compound from H2TPC. A less polar eluent system will typically elute the this compound first.

FAQ 3: Dealing with Tarry, Insoluble Byproducts

Question: My reaction produced a significant amount of black, tar-like material that is difficult to purify. What is it and how can I avoid its formation?

Answer: The formation of tarry, insoluble polymers is a common issue in porphyrin synthesis, especially under the harsh, high-temperature acidic conditions of the Adler-Longo method. These byproducts are complex, high-molecular-weight oligomers resulting from undesired polymerization of pyrrole and benzaldehyde.

Prevention and Removal:

  • Milder Reaction Conditions: The Lindsey synthesis, which is a two-step, one-flask procedure performed at room temperature, is known to produce significantly fewer tarry byproducts compared to the Adler-Longo method.

  • Control of Reactant Concentration: High concentrations of reactants can favor polymerization. The Lindsey method utilizes high dilution (around 10 mM) to promote the desired cyclization over oligomerization.

  • Purification: If tarry byproducts are formed, they can often be removed by filtration as they are typically insoluble in the reaction solvent upon cooling. Washing the crude crystalline product with methanol can also help remove some of these impurities. For more persistent tarry materials, column chromatography is necessary, though it can be challenging due to the potential for the tars to streak on the column. It is often best to filter the crude product through a plug of silica or alumina to remove the majority of the tar before loading it onto a chromatography column for finer purification.

FAQ 4: Spectroscopic Analysis Shows Unexpected Peaks

Question: My ¹H NMR spectrum shows unexpected signals, or my UV-Vis spectrum has a shifted Soret band. What could be the cause?

Answer: Unexpected spectroscopic features can point to several different impurities.

  • N-Confused Porphyrin (NC-TPP): This is a common constitutional isomer of this compound where one pyrrole ring is "flipped".

    • UV-Vis: NC-TPP exhibits a split or broadened Soret band, often with a maximum shifted to around 436-444 nm depending on the solvent and tautomeric form.

    • ¹H NMR: The NMR spectrum of NC-TPP is more complex and less symmetric than that of this compound.

  • Protonated Porphyrin: Residual acid from the synthesis can protonate the inner nitrogen atoms of the porphyrin ring, leading to changes in the UV-Vis spectrum, including a red-shift of the Soret band and a reduction in the number of Q-bands. Washing the product thoroughly with a mild base solution during workup can resolve this.

  • Unreacted Starting Materials: Benzaldehyde and pyrrole have distinct signals in the ¹H NMR spectrum that can be identified if they are present in the final product. Proper purification should remove these.

Quantitative Data on Impurity Formation

While precise quantification is highly dependent on the specific experimental setup, the following table summarizes the general effects of reaction conditions on product yield and impurity formation in the Adler-Longo synthesis.

Reaction ParameterEffect on this compound YieldEffect on Chlorin ImpurityEffect on Polymeric TarsEffect on NC-TPP Impurity
Reaction Time Optimal at 30-60 min. Longer times can decrease yield.Increases with longer reaction times.Increases significantly with longer reaction times.Generally a minor byproduct in Adler-Longo.
Temperature Reflux in propionic acid (~141 °C) is standard.Higher temperatures can promote formation.Higher temperatures and prolonged heating increase formation.Formation is influenced by the acid catalyst and temperature.
Oxidant Air oxidation is standard but can be inefficient.Incomplete oxidation leads to higher chlorin content.Not directly affected.Not directly affected.
Reactant Purity Higher purity leads to higher yield.Not directly affected.Impurities in pyrrole can promote polymerization.Not directly affected.

Key Spectroscopic Data for Identification

Compound¹H NMR (β-pyrrolic H)¹H NMR (internal NH)UV-Vis (Soret Band)Key Distinguishing Feature
This compound ~8.85 ppm (s, 8H)~ -2.78 ppm (s, 2H)~419 nmHighly symmetric spectra.
H2TPC (Chlorin) Complex multiplets (~8.2-8.6 ppm)~ -1.31 ppm (s, 2H)~418 nmPresence of pyrroline-H signal at ~4.16 ppm in ¹H NMR and a strong Q-band ~650 nm in UV-Vis.
NC-TPP Complex, less symmetric signalsVaries with tautomerShifted and broadened, ~436-444 nmAsymmetric spectra and distinct UV-Vis from this compound.

Experimental Protocols

Adler-Longo Synthesis of this compound

This protocol is a standard method for the one-pot synthesis of this compound.

Materials:

  • Propionic acid

  • Benzaldehyde (reagent grade)

  • Pyrrole (freshly distilled)

  • Methanol

  • Chloroform or Dichloromethane (for purification)

  • Silica gel or Alumina (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, bring 150 mL of propionic acid to a gentle reflux.

  • In a separate container, mix 3.76 mL (0.04 mol) of benzaldehyde and 2.8 mL (0.04 mol) of freshly distilled pyrrole.

  • Add the benzaldehyde-pyrrole mixture to the refluxing propionic acid.

  • Continue to reflux the mixture for 30 minutes. The solution will turn dark purple/black.

  • Allow the reaction mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to promote crystallization of the product.

  • Collect the purple crystalline solid by vacuum filtration.

  • Wash the crystals thoroughly with cold methanol to remove residual propionic acid and some impurities.

  • Wash the crystals with hot water.

  • Air dry the crystals, followed by drying in a vacuum oven.

Purification by Column Chromatography
  • Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture).

  • Pour the slurry into a chromatography column to pack it.

  • Dissolve the crude this compound in a minimal amount of chloroform or dichloromethane.

  • Load the dissolved sample onto the top of the column.

  • Elute the column with a suitable solvent system. Typically, a gradient of increasing polarity (e.g., starting with hexane and gradually adding dichloromethane or chloroform) is effective.

  • The main purple band of this compound should elute. Collect the fractions containing the pure product. Chlorin impurities, if present, may elute just before or after the main product depending on the solvent system.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification A Mix Pyrrole and Benzaldehyde B Add to Refluxing Propionic Acid A->B C Reflux for 30-60 min B->C D Cool to Room Temp & Ice Bath C->D E Vacuum Filtration D->E F Wash with Methanol and Water E->F G Dry Crude Product F->G H Dissolve in CH2Cl2 G->H Crude this compound I Column Chromatography (Silica/Alumina) H->I J Collect Pure Fractions I->J K Evaporate Solvent J->K L Purified Product K->L Pure this compound

Caption: Workflow for Adler-Longo synthesis and purification of this compound.

Troubleshooting Logic for this compound Synthesis

troubleshooting_logic Start Start this compound Synthesis Problem Problem Observed? Start->Problem LowYield Low Yield Problem->LowYield Yes GreenProduct Greenish Product Problem->GreenProduct Yes TarryProduct Tarry/Insoluble Product Problem->TarryProduct Yes SpecIssues Unexpected Spectroscopic Data Problem->SpecIssues Yes End Successful Synthesis Problem->End No Sol_Yield Check Reactant Purity Optimize Reaction Time/Temp Ensure Aeration LowYield->Sol_Yield Sol_Green Identify Chlorin (UV-Vis, NMR) Oxidize with DDQ Column Chromatography GreenProduct->Sol_Green Sol_Tar Use Milder Conditions (Lindsey) Control Reactant Concentration Filter and Wash Crude Product TarryProduct->Sol_Tar Sol_Spec Check for NC-TPP (UV-Vis) Check for Protonation (Wash) Identify Starting Materials (NMR) SpecIssues->Sol_Spec

Caption: Decision tree for troubleshooting common this compound synthesis issues.

References

Technical Support Center: Optimizing Nuclear Protein Staining in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize the staining protocol for nuclear proteins, such as H2Tptbp, in tissue samples. Due to the limited specific information available for this compound, this document focuses on general principles and protocols for immunohistochemistry (IHC) and immunofluorescence (IF) that can be adapted for your specific nuclear target.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for successful nuclear protein staining in tissue samples?

A1: The most critical steps include proper tissue fixation to preserve antigenicity, effective antigen retrieval to unmask epitopes, optimal primary antibody concentration to ensure specific binding, and appropriate permeabilization to allow antibody access to the nucleus.[1][2]

Q2: How do I choose the right fixation method for my nuclear protein?

A2: Aldehyde-based fixatives like paraformaldehyde (PFA) are generally recommended for nuclear and mitochondrial proteins as they preserve cellular structure well.[2] However, fixation can sometimes mask the epitope, requiring antigen retrieval. Organic solvents like methanol can also be used and are sometimes optimal for detecting nuclear proteins.[3] The best method should be determined empirically for your specific antibody and tissue type.

Q3: What is antigen retrieval and why is it important for nuclear targets?

A3: Antigen retrieval is a process that unmasks antigenic sites in tissue that have been cross-linked by aldehyde fixation.[4] This is particularly crucial for nuclear proteins, as the dense nuclear environment can make epitopes inaccessible. Heat-Induced Epitope Retrieval (HIER) using citrate or other buffers is a common and effective method.

Q4: How can I be sure my antibody is specific to my target protein?

A4: Antibody validation is essential. Before use in IHC, it's recommended to test the antibody in another application, like a Western blot, to confirm it recognizes a protein of the correct molecular weight. Using positive and negative control tissues or cell lines with known expression levels of the target protein is also crucial for validating specificity in your IHC protocol.

Q5: What are the best controls to include in my staining experiment?

A5: Several controls are necessary for a reliable IHC/IF experiment. These include:

  • Positive control: A tissue known to express the target protein to confirm the protocol and antibody are working.

  • Negative control: A tissue known not to express the target protein to check for non-specific binding.

  • No primary antibody control: Incubating a slide with only the secondary antibody to ensure it is not binding non-specifically to the tissue.

  • Isotype control: Using a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Weak or No Nuclear Staining Improper Fixation: Over-fixation can mask the antigen epitope.Optimize fixation time. Ensure tissue is fixed for less than 24 hours in 10% formalin.
Suboptimal Antigen Retrieval: The epitope may still be masked.Test different antigen retrieval methods (e.g., change in pH of the retrieval buffer, different heating times).
Primary Antibody Concentration Too Low: Insufficient antibody to detect the target.Perform a titration of the primary antibody to find the optimal concentration.
Insufficient Permeabilization: The antibody cannot access the nucleus.For nuclear proteins, a permeabilization step with detergents like Triton X-100 is often necessary.
High Background Staining Endogenous Peroxidase/Phosphatase Activity: Can cause non-specific signal with enzyme-based detection systems.Block endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.
Non-specific Antibody Binding: Primary or secondary antibodies may bind to other components in the tissue.Use a blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific sites.
Hydrophobic Interactions: Proteins in the tissue can non-specifically bind antibodies.Include a blocking agent like Bovine Serum Albumin (BSA) in your antibody diluent.
Inadequate Washing: Unbound antibodies are not sufficiently removed.Increase the duration or number of wash steps.
Non-Specific Nuclear Staining Primary Antibody Cross-reactivity: The antibody may be recognizing other nuclear proteins.Validate the antibody's specificity using Western blot or by staining tissues with known knockouts of the target protein.
Concentration of Primary Antibody is Too High: High concentrations can lead to non-specific binding.Re-titer the primary antibody to a higher dilution.
Poor Tissue Morphology Overly Aggressive Antigen Retrieval: Harsh retrieval conditions can damage the tissue.Reduce the heating time or temperature during antigen retrieval.
Inadequate Fixation: Under-fixation can lead to tissue degradation.Ensure proper and timely fixation of the tissue after collection.
Tissue Detachment from Slide: Sections may come off during washing or retrieval steps.Use positively charged slides and ensure slides are properly dried before starting the staining protocol.

Detailed Experimental Protocol: Immunohistochemical Staining of a Nuclear Protein in Paraffin-Embedded Tissue

This protocol provides a general framework. Optimization of incubation times, concentrations, and buffers will be necessary for your specific target and tissue.

1. Deparaffinization and Rehydration

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Transfer slides through two changes of 100% ethanol for 10 minutes each.

  • Hydrate slides in two changes of 95% ethanol for 10 minutes each.

  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval

  • Submerge slides in a vessel containing 10mM Sodium Citrate buffer (pH 6.0).

  • Heat the vessel in a microwave or water bath to just below boiling (95-100°C) for 10-20 minutes.

  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween 20).

3. Peroxidase and Protein Blocking

  • To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10 minutes.

  • Rinse with wash buffer.

  • Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

4. Primary Antibody Incubation

  • Dilute the primary antibody against your nuclear target in a blocking buffer (e.g., PBS with 1-5% BSA).

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection

  • Rinse slides three times in wash buffer for 5 minutes each.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Rinse slides three times in wash buffer.

  • Incubate with an avidin-biotin-enzyme complex (like HRP) for 30 minutes at room temperature.

  • Rinse slides three times in wash buffer.

6. Chromogenic Detection

  • Apply a chromogen substrate solution (e.g., DAB) and monitor for the desired color development (typically 1-10 minutes).

  • Immerse slides in distilled water to stop the reaction.

7. Counterstaining, Dehydration, and Mounting

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Rinse slides under running tap water.

  • Dehydrate the sections through graded ethanol solutions (e.g., 95%, 100%) and clear in xylene.

  • Mount coverslips using a permanent mounting medium.

Quantitative Data Summary

ParameterRecommended RangeNotes
Fixation Time (10% Formalin) 4 - 24 hoursOver-fixation can mask epitopes.
Antigen Retrieval (HIER) 10 - 20 minutes at 95-100°CpH of buffer (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) should be optimized.
Primary Antibody Concentration 1:50 - 1:1000This is highly dependent on the antibody and should be determined by titration.
Primary Antibody Incubation 1-2 hours at RT or Overnight at 4°CLonger incubation at 4°C can increase signal and reduce background.
Secondary Antibody Incubation 30 - 60 minutes at RTFollow manufacturer's recommendations.

Visualizations

IHC_Workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Tissue Fixation (e.g., 10% Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Mounting Mount on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization AntigenRetrieval Antigen Retrieval (e.g., HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection System PrimaryAb->SecondaryAb Chromogen Chromogen Substrate SecondaryAb->Chromogen Counterstain Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Microscopy Microscopy DehydrateMount->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: Experimental workflow for immunohistochemical staining of tissue samples.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand External Signal (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF_Cytoplasm Transcription Factor (Inactive) Kinase2->TF_Cytoplasm Phosphorylation TF_Nucleus Transcription Factor (Active) TF_Cytoplasm->TF_Nucleus Translocation DNA DNA TF_Nucleus->DNA Binds to Promoter Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription This compound This compound (Nuclear Protein) Gene_Expression->this compound Translation & Localization

Caption: A hypothetical signaling pathway leading to the expression of a nuclear protein.

References

common issues with H2Tptbp stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H2Tptbp. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound should be stored at or below -80°C. For short-term use (up to one week), it can be kept at 4°C. Avoid repeated freeze-thaw cycles as this can lead to protein degradation and aggregation.

Q2: What is the optimal pH range for this compound stability?

This compound is most stable in a pH range of 6.5-7.5. Stability decreases significantly at pH values below 6.0 and above 8.0, which can lead to denaturation and loss of activity.

Q3: Are there any known additives that can enhance the stability of this compound?

Yes, the addition of certain excipients can improve the stability of this compound. Glycerol (at 5-10% v/v) can act as a cryoprotectant and prevent aggregation during freezing. The addition of a non-ionic surfactant like Polysorbate 80 (at 0.01-0.05%) can reduce surface-induced aggregation. For applications requiring long-term storage, the inclusion of a reducing agent such as Dithiothreitol (DTT) at a low concentration (0.5-1 mM) can prevent oxidation, although its compatibility with your specific assay should be verified.

Q4: My this compound solution appears cloudy. What could be the cause?

Cloudiness or turbidity in your this compound solution is often an indication of protein aggregation or precipitation. This can be caused by several factors, including improper storage temperature, repeated freeze-thaw cycles, incorrect buffer pH, or microbial contamination. Please refer to the troubleshooting guide below for steps to address this issue.

Q5: How can I determine if my this compound has degraded?

Degradation of this compound can be assessed using several methods. The most common are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize protein fragments, Size Exclusion Chromatography (SEC-HPLC) to detect aggregates and fragments, and functional assays to measure a decrease in biological activity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of Activity Repeated freeze-thaw cyclesAliquot this compound into single-use volumes upon first use to minimize freeze-thaw events.
Improper storage temperatureEnsure storage at ≤ -80°C for long-term and 4°C for short-term use. Use a calibrated thermometer to verify freezer/refrigerator temperature.
OxidationFor sensitive applications, consider adding a reducing agent like DTT (0.5-1 mM) to the storage buffer, if compatible with your downstream experiments.
Visible Aggregation/Precipitation Incorrect buffer pH or ionic strengthVerify the pH and composition of your buffer. The recommended buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.2.
High protein concentrationIf working with high concentrations, consider including stabilizing excipients like glycerol or arginine in the buffer.
Microbial contaminationFilter-sterilize the protein solution using a 0.22 µm filter. Handle aseptically.
Inconsistent Results in Assays Incomplete solubilization after thawingGently mix the vial after thawing. Do not vortex. A brief, low-speed centrifugation can pellet any minor aggregates.
Adsorption to labwareUse low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing tips with buffer can also help.

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound

Objective: To properly aliquot and store this compound to maintain its stability and activity.

Materials:

  • This compound stock solution

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile, low-protein-binding tips

  • -80°C freezer

Procedure:

  • Thaw the this compound stock solution on ice.

  • Gently mix the solution by flicking the tube. Avoid vortexing.

  • Centrifuge briefly at a low speed (e.g., 2,000 x g for 1 minute) to pellet any minor aggregates.

  • Carefully pipette the desired aliquot volume into pre-chilled, sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid leftover material that would need to be refrozen.

  • Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to a -80°C freezer for long-term storage.

Protocol 2: Assessing this compound Integrity using SDS-PAGE

Objective: To qualitatively assess the degradation of this compound by visualizing protein fragments.

Materials:

  • This compound sample

  • Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue stain or other suitable protein stain

  • Destaining solution

  • Gel imaging system

Procedure:

  • Prepare this compound samples by diluting them in Laemmli sample buffer. Prepare both reducing and non-reducing samples.

  • Heat the samples at 95°C for 5 minutes (for reducing conditions) or at 70°C for 10 minutes (for non-reducing conditions).

  • Load the prepared samples and molecular weight standards onto the polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • Image the gel. The presence of bands smaller than the expected molecular weight of intact this compound indicates degradation.

Visualizations

H2Tptbp_Stability_Troubleshooting start Problem with this compound Experiment loss_of_activity Loss of Activity start->loss_of_activity aggregation Aggregation/Precipitation start->aggregation inconsistent_results Inconsistent Results start->inconsistent_results cause1 Repeated Freeze-Thaw loss_of_activity->cause1 cause2 Improper Storage Temp loss_of_activity->cause2 cause3 Oxidation loss_of_activity->cause3 cause4 Incorrect Buffer pH aggregation->cause4 cause5 High Concentration aggregation->cause5 cause6 Contamination aggregation->cause6 cause7 Incomplete Solubilization inconsistent_results->cause7 cause8 Adsorption to Labware inconsistent_results->cause8 solution1 Aliquot into single-use volumes cause1->solution1 solution2 Store at <= -80°C cause2->solution2 solution3 Add reducing agent (e.g., DTT) cause3->solution3 solution4 Verify buffer composition and pH cause4->solution4 solution5 Add stabilizing excipients cause5->solution5 solution6 Filter-sterilize and handle aseptically cause6->solution6 solution7 Gentle mixing and brief centrifugation cause7->solution7 solution8 Use low-protein-binding labware cause8->solution8 H2Tptbp_Degradation_Pathway native Native this compound unfolded Unfolded/Misfolded State native->unfolded Stress (pH, Temp) oxidized Oxidized this compound (Reduced Activity) native->oxidized Oxidizing agents (e.g., atmospheric O2) fragmented Fragmented this compound (Inactive) native->fragmented Proteases / Hydrolysis aggregated Aggregated this compound (Inactive) unfolded->aggregated High Concentration

H2Tptbp Technical Support Center: Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H2Tptbp and related photosensitizers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate photobleaching in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the common abbreviation for 6,13,20,27-Tetraphenyl-29H,31H-tetrabenzo[b,g,l,q]porphine .[1] It is a synthetic porphyrin, a class of organic compounds known for their photosensitizing properties, making them valuable in research areas such as photodynamic therapy (PDT) and fluorescence imaging.[2][3]

Q2: What is photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore or photosensitizer, such as this compound, upon exposure to light.[4] This process leads to a permanent loss of fluorescence or photosensitizing capability, which can be observed as a fading signal during an experiment.[5] The mechanism often involves the molecule in its excited triplet state reacting with molecular oxygen, leading to photooxidation and the opening of the porphyrin ring.

Q3: Why is this compound photobleaching a problem for my research?

Photobleaching can significantly compromise experimental results in several ways:

  • Loss of Signal: A diminishing fluorescent signal reduces the signal-to-noise ratio, making it difficult to detect low-abundance targets.

  • Inaccurate Quantification: If the rate of photobleaching is not accounted for, it can lead to false quantitative data, suggesting a lower concentration of the target than is actually present.

  • Reduced Therapeutic Efficacy: In applications like photodynamic therapy, the destruction of the photosensitizer means it can no longer generate the reactive oxygen species needed to induce cell death, potentially leading to incomplete treatment.

  • Phototoxicity: The chemical reactions involved in photobleaching can generate free radicals and reactive oxygen species that are toxic to cells, potentially introducing unintended variables and artifacts into live-cell imaging experiments.

Troubleshooting Guide

Q4: My fluorescent signal from this compound is fading quickly. What can I do?

Rapid signal loss is a classic sign of photobleaching. Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Start: Signal Fading q_illum Is illumination intensity and duration minimized? start->q_illum s_illum SOLUTION: 1. Reduce laser/light power. 2. Decrease exposure time. 3. Use neutral density filters. q_illum->s_illum No q_oxygen Can the oxygen concentration in the sample be controlled? q_illum->q_oxygen Yes s_illum->q_oxygen s_oxygen SOLUTION: 1. Use oxygen scavengers (e.g., Oxyrase™). 2. For in vitro assays, consider deoxygenating buffers. q_oxygen->s_oxygen Yes q_antifade Are you using an antifade mounting medium? q_oxygen->q_antifade No s_oxygen->q_antifade s_antifade SOLUTION: 1. Use a commercial antifade reagent (e.g., ProLong™ Gold, Vectashield®). 2. See Table 2 for options. q_antifade->s_antifade No end_node Problem Mitigated q_antifade->end_node Yes s_antifade->end_node

Caption: Troubleshooting workflow for this compound signal fading.

Preventative Measures & Protocols

Optimizing Illumination

The most direct way to reduce photobleaching is to minimize the sample's exposure to high-intensity light.

  • Reduce Light Source Power: Use the lowest laser or lamp power setting that provides an adequate signal.

  • Minimize Exposure Time: Use the shortest possible exposure time when acquiring images.

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light before it reaches the sample.

  • Avoid Unnecessary Exposure: When locating a region of interest, use transmitted light or a lower magnification. Only expose the specific area of interest to fluorescence excitation during final image acquisition.

Chemical Environment Control

The chemical environment surrounding this compound can significantly influence its photostability.

  • pH Level: Porphyrins have been shown to be more photostable in acidic environments (below pH 5), while photoproduct formation increases in neutral and alkaline solutions.

  • Oxygen Scavengers: Since photooxidation is a primary cause of photobleaching, removing molecular oxygen from the medium can be highly effective. Commercial reagents like ProLong™ Live Antifade Reagent and OxyFluor™ are based on this principle.

Use of Antifade Reagents

For fixed samples, using a mounting medium containing an antifade reagent is a standard and effective practice. These reagents are typically reactive oxygen species scavengers.

Table 1: Common Antifade Agents

Antifade Agent Common Application Advantages Disadvantages
p-Phenylenediamine (PPD) Fixed Cells Highly effective scavenger. Can be toxic; may react with and quench cyanine dyes.
n-Propyl gallate (NPG) Fixed & Live Cells Nontoxic. Can have anti-apoptotic properties, potentially interfering with biological studies; difficult to dissolve.

| 1,4-Diazabicyclo-octane (DABCO) | Fixed & Live Cells | Less toxic than PPD; preferred for live-cell work. | Less effective than PPD; may also have anti-apoptotic properties. |

Note: The efficacy of an antifade reagent can depend on the specific fluorophore. It may be necessary to test different formulations.

Experimental Protocol: Quantifying this compound Photostability

This protocol provides a method to measure and compare the photostability of this compound under different conditions (e.g., with and without an antifade agent).

  • Sample Preparation:

    • Prepare two sets of slides with your cells or tissue stained with this compound according to your standard protocol.

    • Mount the first set of slides using a standard glycerol/PBS mounting medium.

    • Mount the second set of slides using a mounting medium containing an antifade reagent (e.g., ProLong™ Gold).

  • Image Acquisition Setup:

    • Use a confocal or epifluorescence microscope.

    • Select a region of interest with clear and consistent this compound staining.

    • Set the excitation and emission filters appropriate for this compound.

    • Adjust the light source power and detector gain to achieve a strong signal that is not saturated (i.e., pixel intensity is below the maximum value). Crucially, keep these settings identical for all subsequent acquisitions.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total duration of 5 minutes under continuous illumination.

  • Data Analysis:

    • Open the image series in an analysis software (e.g., ImageJ/Fiji).

    • Define a Region of Interest (ROI) over a stained area.

    • Measure the mean fluorescence intensity within the ROI for each image (time point).

    • Normalize the intensity values by dividing each value by the intensity of the first time point (t=0).

    • Plot the normalized intensity versus time for both conditions (with and without antifade). The resulting graph is a photobleaching curve.

  • Interpretation:

    • A slower decay in fluorescence intensity indicates greater photostability. You can calculate the photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value) to quantify the improvement.

G prep 1. Prepare Samples (Control vs. Antifade) setup 2. Set Constant Imaging Parameters (Power, Gain, Exposure) prep->setup acquire 3. Acquire Time-Lapse Images (Continuous Illumination) setup->acquire analyze 4. Measure Mean Intensity in ROI for each time point acquire->analyze plot 5. Normalize and Plot (Intensity vs. Time) analyze->plot compare 6. Compare Decay Curves and Calculate Half-Life plot->compare

Caption: Experimental workflow for quantifying photostability.

Underlying Mechanisms

Understanding the photobleaching pathway can help in designing mitigation strategies. The process generally begins with the absorption of a photon, leading to an excited state that can result in either the desired fluorescence/photosensitization or degradation.

G S0 Ground State (S₀) This compound S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Fluo Fluorescence (Desired Signal) S1->Fluo ROS ROS Production (PDT) (Desired Effect) T1->ROS Bleach Photobleaching (Degradation) T1->Bleach Photooxidation O2 ³O₂ (Oxygen) O2->T1

References

solving H2Tptbp solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with 5,10,15,20-tetrakis(4-(trimethylammonio)phenyl)porphyrin (H2Tptbp) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in water?

Yes, this compound is considered water-soluble due to its four cationic trimethylammonium groups.[1] However, its solubility can be limited, and aggregation can occur, especially at higher concentrations.

Q2: Why is my this compound not dissolving completely or precipitating out of my aqueous solution?

Several factors can contribute to poor solubility or precipitation of this compound:

  • Concentration: You may be exceeding the solubility limit of this compound in your specific aqueous system.

  • Aggregation: Porphyrins, including this compound, have a strong tendency to aggregate in aqueous solutions due to the hydrophobic nature of the porphyrin macrocycle. This can lead to the formation of insoluble particles.

  • pH of the Solution: The pH of your aqueous solution can influence the solubility of this compound. Although it is cationic, extreme pH values could potentially affect its overall charge and interactions with other molecules.

  • Ionic Strength: The presence and concentration of salts in your buffer can impact the solubility of charged molecules like this compound.

  • Temperature: Temperature can affect solubility, although this relationship is not always linear and should be determined empirically.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For many porphyrins that are difficult to dissolve directly in aqueous media, a common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent.[2][3] Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[2] From this stock, you can then make further dilutions into your aqueous experimental medium.

Q4: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue when diluting a stock solution from an organic solvent into an aqueous one. Here are some strategies to overcome this:

  • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding the buffer dropwise to the stock solution while vortexing. This gradual change in solvent polarity can help prevent immediate precipitation.

  • Use of Co-solvents or Surfactants: Incorporating a small amount of a co-solvent like DMSO or a surfactant in your final aqueous solution can help maintain the solubility of this compound.

  • Sonication: After dilution, brief sonication of the solution can help to break up aggregates and re-dissolve any precipitate that may have formed.

  • Gentle Warming: Gentle warming of the solution may aid in dissolution, but be cautious as excessive heat can potentially degrade the compound.

Q5: How should I store my this compound solutions?

Solid this compound should be stored in a cool, dark, and dry place. Stock solutions in organic solvents should be stored in tightly sealed containers to prevent solvent evaporation, which could lead to precipitation. For long-term storage, refrigeration may be suitable, but it is important to first confirm that the compound will not crystallize out at lower temperatures. Aqueous solutions are generally best prepared fresh for each experiment to minimize potential degradation and aggregation over time.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
This compound powder is not dissolving in water. 1. Concentration is too high. 2. Insufficient mixing. 3. Aggregation of the powder.1. Try dissolving a smaller amount of the compound. 2. Use a vortex mixer or sonication to aid dissolution. 3. Gentle warming of the solution may help.
A stock solution in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate upon dilution into an aqueous buffer. 1. Rapid change in solvent polarity. 2. The final concentration in the aqueous buffer is too high. 3. The buffer composition (pH, ionic strength) is unfavorable.1. Employ a stepwise dilution method (add buffer to the stock solution slowly). 2. Reduce the final concentration of this compound. 3. Test different aqueous buffers with varying pH and salt concentrations. 4. Consider adding a small percentage of a co-solvent or a suitable surfactant to the final solution.
The aqueous solution of this compound is not clear and shows signs of light scattering (Tyndall effect). 1. Formation of colloidal aggregates.1. Filter the solution through a 0.22 µm or 0.45 µm filter to remove larger aggregates. Note that this may reduce the effective concentration of the monomeric species. 2. Use sonication to break up aggregates.
Inconsistent experimental results. 1. Variable solubility and aggregation between experiments.1. Prepare fresh solutions for each experiment using a standardized protocol. 2. Characterize the solution using UV-Vis spectroscopy to check for aggregation (changes in the Soret band).

Quantitative Data

Parameter Value Solvent/Conditions Source
Reported Concentration for Spectrophotometry 0.06 mg/mL (approximately 39 µM)Water
Further Dilution for Absorbance Reading 0.006 mg/mL (approximately 3.9 µM)Water

Note: The upper solubility limit of this compound in water has not been formally reported and should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution

This protocol is adapted from information provided for spectrophotometric analysis.

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the powder to a volumetric flask and add a portion of deionized water.

  • Mixing: Vigorously mix the solution using a vortex mixer or by sonication until the powder is completely dissolved. Gentle warming can be applied if necessary.

  • Final Volume: Once dissolved, add deionized water to the final desired volume and mix thoroughly.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a 0.45 µm syringe filter.

Protocol 2: Preparation of this compound Solution Using a Co-Solvent

This protocol is a general method for improving the solubility of porphyrins in aqueous media.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.

  • Stepwise Dilution: To prepare a working solution, take the desired volume of the DMSO stock solution. Slowly add your aqueous buffer to the stock solution dropwise while continuously vortexing.

  • Final Dilution: Continue adding the aqueous buffer until the final desired concentration and volume are reached.

  • Sonication (Optional): If the solution appears cloudy or contains a precipitate, sonicate the solution for 5-10 minutes in a bath sonicator.

  • pH Adjustment (If Necessary): Check the pH of the final solution and adjust if needed, as the addition of the stock solution may alter the pH.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start: this compound Powder dissolve Dissolve in Aqueous Buffer start->dissolve check_sol Is it fully dissolved? dissolve->check_sol ready Solution Ready check_sol->ready Yes use_cosolvent Use Co-solvent (e.g., DMSO) for Stock check_sol->use_cosolvent No step_dilute Stepwise Dilution into Aqueous Buffer use_cosolvent->step_dilute sonicate Sonication step_dilute->sonicate gentle_heat Gentle Warming sonicate->gentle_heat check_sol2 Is it fully dissolved? gentle_heat->check_sol2 check_sol2->ready Yes check_sol2->use_cosolvent No, retry with adjustments

Caption: A workflow for dissolving this compound, including troubleshooting steps.

logical_relationship cluster_factors Factors Affecting Solubility cluster_strategies Mitigation Strategies solubility This compound Solubility concentration Concentration solubility->concentration ph pH solubility->ph temp Temperature solubility->temp ionic_strength Ionic Strength solubility->ionic_strength aggregation Aggregation concentration->aggregation ph->aggregation temp->aggregation ionic_strength->aggregation cosolvents Co-solvents (DMSO) aggregation->cosolvents mitigated by surfactants Surfactants aggregation->surfactants mitigated by sonication Sonication aggregation->sonication mitigated by ph_adjustment pH Adjustment aggregation->ph_adjustment mitigated by

Caption: Factors influencing this compound solubility and mitigation strategies.

References

Technical Support Center: Refinement of Recombinant Protein Purification Methods

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific protein "H2Tptbp" was not identified in available resources. This guide provides comprehensive troubleshooting and protocols for the purification of recombinant proteins, with a focus on commonly used histidine-tagged (His-tagged) proteins, which are widely applicable in research and drug development.

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their protein purification workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of recombinant proteins. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Issue 1: Low or No Yield of Purified Protein

Q1: I am not getting any protein in my elution fractions. What are the possible causes and how can I fix this?

A1: There are several reasons why you might not be recovering your target protein. Here are some common causes and their solutions:

  • No or Low Expression of the Target Protein:

    • Cause: The protein may not be expressed or expressed at very low levels in the host system.

    • Solution: Verify the expression of your target protein by running a small sample of the cell lysate on an SDS-PAGE gel or by performing a Western blot using an antibody against the tag or the protein itself.[1] If expression is low, you may need to optimize expression conditions such as induction time, temperature, and inducer concentration.[2][3][4]

  • Protein is Insoluble (Inclusion Bodies):

    • Cause: Overexpression of proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies.[2]

    • Solution: To check for inclusion bodies, analyze the cell pellet after lysis. If the protein is in the insoluble fraction, you can try to optimize expression by lowering the induction temperature or using a solubility-enhancing fusion tag. Alternatively, you can purify the protein from inclusion bodies under denaturing conditions using agents like urea or guanidinium chloride, followed by a refolding step.

  • Issues with Binding to the Affinity Resin:

    • Cause: The affinity tag (e.g., His-tag) on your protein may not be accessible for binding to the chromatography resin. This can happen if the tag is buried within the folded protein.

    • Solution: You can test for a hidden tag by attempting purification under denaturing conditions. If this works, you may need to purify under denaturing conditions or re-engineer your protein to include a longer, more flexible linker between the tag and the protein. Also, ensure your binding buffer has the optimal pH and composition for binding.

  • Problems with Elution:

    • Cause: The elution conditions may be too mild to disrupt the interaction between your protein and the resin.

    • Solution: If your protein is not eluting, you can try increasing the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or changing the pH of the elution buffer.

Issue 2: Low Purity of the Purified Protein

Q2: My purified protein sample contains many contaminating proteins. How can I improve its purity?

A2: Achieving high purity is a common challenge in protein purification. Here are several strategies to reduce contaminants:

  • Optimize Wash Steps:

    • Cause: Inadequate washing of the column can leave non-specifically bound proteins in your final sample.

    • Solution: Increase the stringency of your wash steps to remove contaminants. This can be done by increasing the number of wash steps, increasing the salt concentration in the wash buffer to disrupt ionic interactions, or adding a low concentration of a non-ionic detergent to reduce hydrophobic interactions. For His-tagged proteins, including a low concentration of imidazole in the wash buffer can also help remove weakly bound contaminants.

  • Reduce Non-Specific Binding:

    • Cause: Host cell proteins can non-specifically bind to the affinity resin.

    • Solution: To minimize this, you can adjust the composition of your binding and wash buffers. Adding glycerol or low concentrations of non-ionic detergents can be effective.

  • Address Protein Degradation:

    • Cause: Proteases released during cell lysis can degrade your target protein, leading to multiple bands on a gel.

    • Solution: Add protease inhibitors to your lysis buffer immediately before use. Performing all purification steps at low temperatures (4°C) can also help to minimize protease activity.

  • Incorporate Additional Purification Steps:

    • Cause: A single affinity chromatography step may not be sufficient to achieve the desired level of purity.

    • Solution: Consider adding a second purification step, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), to remove remaining contaminants. This multi-step approach can significantly improve the purity of your final protein sample.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my protein purification fails?

A1: The first step is always to analyze a small aliquot of your starting material (unpurified cell lysate) and the flow-through from your column on an SDS-PAGE gel. This will tell you if your protein was expressed and if it bound to the column.

Q2: How can I prevent my protein from precipitating during purification?

A2: Protein precipitation can be caused by high protein concentration, suboptimal buffer conditions, or instability of the protein. To prevent this, you can try to work with more dilute protein solutions, screen different buffer conditions (pH, salt concentration), or add stabilizing agents like glycerol or arginine to your buffers.

Q3: My His-tagged protein is not binding to the Ni-NTA column. What should I check?

A3: Several factors could be at play:

  • Buffer Composition: Ensure that your lysis and binding buffers do not contain chelating agents like EDTA or reducing agents like DTT, as these can strip the nickel ions from the resin.

  • Imidazole Concentration: While a low concentration of imidazole in the binding buffer can reduce non-specific binding, too high a concentration can prevent your His-tagged protein from binding.

  • Hidden His-Tag: The His-tag might be buried within the protein's structure.

  • Resin Integrity: Make sure your Ni-NTA resin is fresh and has not been compromised.

Q4: Can I reuse my affinity chromatography column? If so, how should I regenerate and store it?

A4: Yes, most affinity chromatography columns can be reused. Regeneration protocols depend on the type of resin but typically involve stripping the bound protein and any metal ions (for IMAC resins) and then recharging the column. Always follow the manufacturer's instructions for cleaning, regeneration, and storage to ensure the longevity of your column.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate how different purification parameters can affect the yield and purity of a recombinant His-tagged protein.

Table 1: Effect of Imidazole Concentration in Wash Buffer on Protein Purity

Wash Buffer Imidazole (mM)Total Protein Yield (mg)Purity (%)
05.265
204.885
404.195
602.5>98

Table 2: Comparison of Different Lysis Methods on Protein Yield

Lysis MethodTotal Protein in Lysate (mg)Yield of Purified Protein (mg)
Sonication1504.5
High-Pressure Homogenization1805.1
Enzymatic Lysis (Lysozyme)1203.8

Experimental Protocols

Protocol 1: Lysis of E. coli Cells for His-Tagged Protein Purification
  • Cell Harvest: Centrifuge the E. coli culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Supplementation: Immediately before lysis, add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to the recommended concentration. Incubate on ice for 30 minutes.

  • Lysis:

    • Sonication: Sonicate the cell suspension on ice using short pulses until the solution is no longer viscous.

    • High-Pressure Homogenization: Pass the cell suspension through a high-pressure homogenizer at the manufacturer's recommended pressure.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully collect the supernatant, which contains the soluble protein fraction, for affinity chromatography.

Protocol 2: Affinity Chromatography of His-Tagged Proteins using Ni-NTA Resin
  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column at a slow flow rate to allow for efficient binding.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Downstream Cell_Culture Cell Culture & Induction Harvest Cell Harvest Cell_Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification Equilibration Column Equilibration Loading Sample Loading Clarification->Loading Equilibration->Loading Wash Wash Loading->Wash Elution Elution Wash->Elution Analysis SDS-PAGE / Western Blot Elution->Analysis Downstream Downstream Applications Analysis->Downstream

Caption: A typical experimental workflow for recombinant protein purification.

Troubleshooting_Logic cluster_expression Expression Check cluster_binding Binding Check cluster_solubility Solubility Check cluster_solutions Potential Solutions Start Low Protein Yield? Check_Lysate Check Lysate on SDS-PAGE Start->Check_Lysate No_Band No Protein Band Check_Lysate->No_Band No Band_Present Protein Band Present Check_Lysate->Band_Present Yes Optimize_Expression Optimize Expression Conditions No_Band->Optimize_Expression Check_Construct Check DNA Construct No_Band->Check_Construct Check_Flowthrough Check Flow-through Band_Present->Check_Flowthrough Protein_in_FT Protein in Flow-through Check_Flowthrough->Protein_in_FT Yes No_Protein_in_FT No Protein in Flow-through Check_Flowthrough->No_Protein_in_FT No Optimize_Binding_Buffer Optimize Binding Buffer Protein_in_FT->Optimize_Binding_Buffer Check_Tag_Accessibility Check Tag Accessibility Protein_in_FT->Check_Tag_Accessibility Check_Pellet Check Insoluble Pellet No_Protein_in_FT->Check_Pellet Protein_in_Pellet Protein in Pellet (Inclusion Bodies) Check_Pellet->Protein_in_Pellet Yes Optimize_Elution Optimize Elution Conditions Check_Pellet->Optimize_Elution No Denaturing_Purification Use Denaturing Conditions Protein_in_Pellet->Denaturing_Purification

Caption: A logical flowchart for troubleshooting low protein yield.

References

Technical Support Center: H2Tptbp Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the production and scale-up of the hypothetical photosensitizer, H2Tptbp. The information provided is based on general principles of porphyrin and complex heterocyclic chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield in the Final Condensation/Oxidation Step

  • Question: We are experiencing significantly lower than expected yields (<15%) during the final condensation and oxidation step to form the this compound macrocycle. What are the potential causes and solutions?

  • Answer: Low yields in porphyrin-forming reactions are common during scale-up. Several factors could be responsible:

    • Purity of Starting Materials: Impurities in the starting pyrrole or aldehyde can terminate the reaction or lead to side products. Ensure all starting materials are of high purity (>98%).

    • Reaction Concentration: The concentration of reactants is critical. High concentrations can lead to polymerization, while low concentrations can slow down the reaction, making it susceptible to side reactions. It is crucial to maintain the optimal concentration as determined in small-scale experiments.

    • Acid Catalyst Concentration: The concentration of the acid catalyst (e.g., TFA, BF3•OEt2) must be precisely controlled. Too much or too little can drastically affect the yield.

    • Oxidizing Agent: The choice and addition rate of the oxidizing agent (e.g., DDQ, TCBQ) are important. A slow, controlled addition is often necessary to prevent over-oxidation or degradation of the newly formed porphyrin.

    • Atmosphere Control: The reaction should be carried out under an inert atmosphere (e.g., Argon, Nitrogen) to prevent unwanted oxidation by atmospheric oxygen, which can lead to a complex mixture of products.

Issue 2: Product Purity Decreases Significantly on a Larger Scale

  • Question: Our small-scale (1g) synthesis of this compound yields a product of >95% purity after chromatography. However, at a 50g scale, the purity drops to <80% with the same procedure. Why is this happening?

  • Answer: A drop in purity during scale-up is a common challenge. Here are the likely reasons and mitigation strategies:

    • Inefficient Mixing: In larger reaction vessels, inefficient mixing can create "hot spots" or areas of high reactant concentration, leading to increased side product formation. Ensure your reactor is equipped with an appropriate overhead stirrer to maintain a homogeneous reaction mixture.

    • Heat Transfer Issues: Exothermic reactions that are easily controlled on a small scale can become problematic in larger reactors. The lower surface-area-to-volume ratio reduces heat dissipation, leading to temperature increases that promote side reactions. Use a reactor with a cooling jacket and monitor the internal temperature closely.

    • Chromatography Overloading: The capacity of the silica gel in column chromatography does not always scale linearly. Overloading the column on a larger scale will result in poor separation. You may need to adjust the column diameter-to-length ratio and the sample-to-silica ratio.

    • Extended Reaction/Workup Times: Longer reaction and workup times at a larger scale can expose the product to harsh conditions for extended periods, leading to degradation. Optimize each step to be as efficient as possible.

Issue 3: Difficulty in Removing Residual Metal Contaminants

  • Question: Our final this compound product is contaminated with residual metal ions (e.g., Fe, Zn) from previous steps or the reactor. How can we remove these effectively?

  • Answer: Metal contamination can be detrimental to the photophysical properties of this compound. Here are some purification strategies:

    • Acid Wash: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). This can often protonate the porphyrin and help extract chelated metal ions.

    • EDTA Chelation: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can effectively sequester divalent metal ions.

    • Dedicated Glassware: Use new or acid-washed glassware exclusively for metal-sensitive reactions to avoid cross-contamination. Avoid using stainless steel spatulas or equipment where possible.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during this compound scale-up?

A1: The most critical parameters are:

  • Temperature: Control of internal reaction temperature is vital, especially during exothermic steps.

  • Reactant Stoichiometry and Addition Rate: Precise control over the molar ratios and the rate at which reactants are added can significantly impact the impurity profile.

  • Mixing Speed: Ensure adequate agitation to maintain a homogeneous mixture.

  • Atmosphere: Maintain an inert atmosphere throughout the synthesis.

Q2: What are the recommended analytical methods for in-process control and final product release of this compound?

A2: A combination of analytical techniques is recommended:

  • UV-Vis Spectroscopy: To monitor the formation of the porphyrin Q-bands and Soret band, and to quantify the product.

  • HPLC/UPLC: For assessing purity and identifying impurities. A gradient method with a C18 column is typically effective.

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (e.g., HRMS): To confirm the molecular weight of the product.

  • ICP-MS: To quantify residual metal contamination.

Q3: What are the optimal storage conditions for this compound?

A3: this compound, like most porphyrins, is sensitive to light and air. It should be stored as a solid in a sealed, amber vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended for long-term storage).

Quantitative Data Summary

Table 1: Comparison of Purification Methods for this compound at 50g Scale

Purification MethodYield (%)Purity (%)Solvent Consumption (L/g of product)Cycle Time (hours)
Flash Column Chromatography6596.52.524
Preparative HPLC5099.212.072
Recrystallization7592.10.812
Slurry with Non-solvent8588.50.54

Table 2: Effect of Oxidizing Agent on Yield and Purity

Oxidizing AgentReaction Time (hours)Yield (%)Purity by HPLC (%)
DDQ27897.1
TCBQ37296.5
Air (O₂)244585.3

Experimental Protocols

Protocol 1: Synthesis of this compound (50g Scale)

Materials:

  • Pyrrole (freshly distilled)

  • Substituted Aldehyde

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Hexanes

  • Silica Gel

Procedure:

  • Reaction Setup: To a 5L, 3-neck round-bottom flask equipped with an overhead stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM (3.5 L).

  • Condensation: Add the substituted aldehyde (0.5 mol) and freshly distilled pyrrole (0.5 mol) to the DCM. Begin stirring and purge the solution with nitrogen for 30 minutes.

  • Catalyst Addition: Slowly add TFA (specific amount to be optimized, e.g., 0.1 eq) to the reaction mixture via the dropping funnel over 15 minutes. The solution should turn dark.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. Monitor the consumption of the starting materials by TLC or HPLC.

  • Oxidation: In a separate flask, dissolve DDQ (0.5 mol) in anhydrous DCM (500 mL). Add this solution to the reaction mixture via the dropping funnel over 1 hour. The solution will turn a deep purple/green. Let the reaction stir for an additional 2 hours.

  • Quenching: Quench the reaction by adding triethylamine (TEA) (0.2 eq) to neutralize the TFA.

  • Purification:

    • Concentrate the reaction mixture in vacuo.

    • Adsorb the crude product onto a small amount of silica gel.

    • Perform flash column chromatography using a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a dark purple solid.

Visualizations

troubleshooting_workflow start Start: Low Yield / Purity in Scale-Up check_reagents Check Purity of Starting Materials (>98%) start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_mixing Evaluate Reactor Mixing Efficiency start->check_mixing check_temp Monitor Internal Temperature Profile start->check_temp check_purification Assess Purification Method start->check_purification solution_reagents Solution: Re-purify Starting Materials check_reagents->solution_reagents Impure? solution_conditions Solution: Optimize Catalyst/Reagent Concentration check_conditions->solution_conditions Deviation? solution_mixing Solution: Increase Stirring Speed / Use Baffles check_mixing->solution_mixing Inefficient? solution_temp Solution: Implement Reactor Cooling check_temp->solution_temp Exotherm? solution_purification Solution: Re-develop Chromatography or Recrystallization check_purification->solution_purification Overloaded? fail Problem Persists: Contact Process Chemistry solution_reagents->fail solution_conditions->fail solution_mixing->fail solution_temp->fail solution_purification->fail

Caption: Logical workflow for troubleshooting scale-up issues.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & QC condensation 1. Condensation (Pyrrole + Aldehyde + TFA) oxidation 2. Oxidation (Add DDQ) condensation->oxidation quench 3. Quench (Add TEA) oxidation->quench concentrate 4. Concentration quench->concentrate chromatography 5. Column Chromatography concentrate->chromatography analysis 6. QC Analysis (HPLC, NMR, MS) chromatography->analysis final_product Final Product: this compound analysis->final_product Purity > 98%

Caption: Experimental workflow for this compound synthesis and purification.

signaling_pathway light Light Activation (e.g., 650 nm) h2tptbp_g This compound (Ground State) light->h2tptbp_g h2tptbp_e This compound (Excited State) h2tptbp_g->h2tptbp_e Absorption h2tptbp_e->h2tptbp_g Fluorescence o2 Molecular Oxygen (³O₂) h2tptbp_e->o2 Energy Transfer ros Reactive Oxygen Species (ROS, e.g., ¹O₂) o2->ros cellular_damage Oxidative Cellular Damage ros->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced phototoxicity.

minimizing off-target effects of H2Tptbp

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the H2Tptbp Technical Support Center.

Disclaimer: The therapeutic agent "this compound" is a hypothetical entity created for this technical support guide. The information, protocols, and data presented are based on established principles and methodologies for minimizing off-target effects in targeted therapies and genome editing.

This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects are unintended interactions of a therapeutic agent with molecules or genomic locations other than its intended target.[1][2] For this compound, this could mean binding to other proteins with structural similarities to its primary target or, in a gene-editing context, affecting DNA sequences that are similar to the target sequence.[3] These unintended interactions can lead to a range of issues, from reduced therapeutic efficacy to cellular toxicity and misleading experimental results.[4][5] Understanding and minimizing these effects is crucial for the development of safe and effective therapies.

Q2: What are the common causes of this compound off-target effects?

A2: The primary causes of off-target effects depend on the nature of this compound.

  • For this compound as a small molecule inhibitor: Off-target effects often arise from the inhibitor binding to proteins with similar ATP-binding pockets or allosteric sites as the intended target kinase.

  • For this compound in a gene-editing context: Off-target effects are typically caused by the guide component recognizing and directing the effector domain to genomic sequences with some degree of homology to the on-target site. The CRISPR-Cas system, for example, can tolerate some mismatches between the guide RNA and the DNA sequence.

Q3: How can I proactively minimize this compound off-target effects in my experimental design?

A3: Several strategies can be employed to minimize off-target effects from the outset:

  • Rational Design: If you are in the design phase, computational tools and structural biology can be used to design a highly specific this compound molecule. For gene-editing applications, bioinformatic tools can help in selecting guide sequences with minimal predicted off-target sites.

  • Concentration Optimization: Use the lowest effective concentration of this compound. Titrating the dosage can help find a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Delivery Method: For gene-editing applications, the delivery method can influence the duration of this compound activity. Using ribonucleoprotein (RNP) complexes, for instance, leads to a transient presence in the cell compared to plasmid-based delivery, which can reduce the chances of off-target events.

Q4: What are the initial steps to confirm if an observed phenotype is due to an off-target effect of this compound?

A4: If you observe an unexpected phenotype, it is important to determine if it's a consequence of off-target activity.

  • Dose-Response Analysis: Check if the unexpected phenotype is dose-dependent. Off-target effects may only appear at higher concentrations.

  • Use of Controls: Employ multiple, distinct this compound agents targeting the same molecule or gene. If the phenotype is consistent across different agents, it is more likely to be an on-target effect.

  • Rescue Experiments: If this compound is targeting a specific protein, try to rescue the phenotype by overexpressing a resistant version of the target protein. If the phenotype persists, it is likely an off-target effect.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
High cell toxicity or unexpected cell death. The observed toxicity might be due to this compound binding to essential off-target proteins.1. Perform a dose-response curve to determine the IC50 and use this compound at a concentration at or below this value. 2. Conduct a kinase panel screening to identify potential off-target kinases that might be mediating the toxic effects. 3. If using a gene-editing version of this compound, perform an unbiased off-target analysis like GUIDE-seq to identify off-target cleavage sites in essential genes.
Inconsistent results between different batches of this compound. Variations in the purity or synthesis of this compound could lead to different off-target profiles.1. Ensure stringent quality control for each batch of this compound. 2. Characterize each new batch for on-target potency and off-target activity using a standard assay, such as a cellular thermal shift assay (CETSA) for target engagement.
Lack of correlation between on-target activity and the desired phenotype. The desired phenotype may be a result of a combination of on-target and off-target effects, or entirely due to an off-target interaction.1. Use a secondary, structurally different inhibitor for the same target to see if it reproduces the phenotype. 2. Employ genetic knockout or knockdown of the intended target to see if it phenocopies the effect of this compound.
Difficulty in reproducing results from a previous study. Experimental conditions, such as cell passage number or media composition, can influence cellular signaling and the off-target effects of this compound.1. Standardize all experimental parameters as much as possible. 2. Carefully document all experimental details, including cell line source and passage number. 3. If possible, obtain the exact reagents and cell lines used in the original study.

Quantitative Data Summaries

The following tables present hypothetical data to illustrate how to quantify and compare the on- and off-target effects of this compound.

Table 1: In Vitro Kinase Profiling of this compound Variants

This table shows the IC50 values (in nM) of three hypothetical this compound variants against the primary target and a panel of off-target kinases. Lower IC50 values indicate higher potency.

KinaseThis compound-V1 (IC50 nM)This compound-V2 (IC50 nM)This compound-V3 (IC50 nM)
On-Target Kinase 10 15 8
Off-Target Kinase A500>10,000800
Off-Target Kinase B1,200>10,000>10,000
Off-Target Kinase C8505,0001,500
Off-Target Kinase D>10,000>10,000>10,000

Table 2: GUIDE-seq Analysis of Off-Target Cleavage Sites for this compound Gene-Editing System

This table summarizes the number of on-target and off-target cleavage sites identified by GUIDE-seq for two different guide sequences used with the this compound system.

Guide SequenceOn-Target ReadsNumber of Off-Target SitesOff-Target Read Count (Sum)
Guide-1 15,8405250
Guide-2 12,350281,890

Experimental Protocols

Here are detailed methodologies for key experiments to assess the on- and off-target effects of this compound.

Protocol 1: In Vitro Kinase Profiling for this compound

This protocol is for assessing the selectivity of a small molecule inhibitor version of this compound against a broad panel of kinases.

Materials:

  • Purified recombinant kinases (panel of >200 kinases).

  • Specific peptide substrates for each kinase.

  • This compound stock solution (10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.

  • In a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mix of the substrate and [γ-³³P]ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is used to verify that this compound binds to its intended target in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cell line expressing the target protein.

  • This compound stock solution.

  • PBS, protease, and phosphatase inhibitors.

  • Lysis buffer.

  • Thermocycler.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody for the target protein.

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Generate a melting curve by plotting the amount of soluble protein against temperature. A shift in the melting curve for this compound-treated cells indicates target engagement.

Protocol 3: Genome-wide Off-target Analysis using GUIDE-seq

This protocol allows for the unbiased detection of off-target cleavage events of the this compound gene-editing system in living cells.

Materials:

  • This compound effector (e.g., Cas9) and guide RNA expression vectors or RNP complex.

  • Double-stranded oligodeoxynucleotide (dsODN) tag.

  • Cell line of interest.

  • Transfection reagent.

  • Genomic DNA purification kit.

  • NGS library preparation kit.

  • High-throughput sequencer.

Procedure:

  • Co-transfect the cells with the this compound components and the dsODN tag. The dsODN will be integrated into DNA double-strand breaks (DSBs).

  • Culture the cells for 3 days to allow for dsODN integration.

  • Isolate genomic DNA.

  • Fragment the genomic DNA.

  • Prepare a sequencing library. This typically involves ligation of sequencing adapters and PCR amplification of the dsODN-containing fragments.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify genomic locations where the dsODN tag has been integrated. These sites correspond to the on- and off-target cleavage sites of the this compound system.

Mandatory Visualizations

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation This compound This compound (inhibitor) This compound->Akt Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation

Caption: Hypothetical on-target signaling pathway of this compound, inhibiting the PI3K-Akt pathway.

Off_Target_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation This compound This compound (off-target) This compound->ERK Unintended Inhibition

Caption: Potential off-target interaction of this compound with the MAPK/ERK signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse IsDoseDependent Is Phenotype Dose-Dependent? DoseResponse->IsDoseDependent OffTargetAssay Conduct Off-Target Assays (e.g., Kinase Panel, GUIDE-seq) IsDoseDependent->OffTargetAssay Yes OnTargetValidation Validate On-Target Effect (e.g., Rescue Experiment) IsDoseDependent->OnTargetValidation No AnalyzeData Analyze Data & Correlate with Phenotype OffTargetAssay->AnalyzeData OnTargetValidation->AnalyzeData Conclusion Conclude on Off-Target vs On-Target Effect AnalyzeData->Conclusion

Caption: Experimental workflow for investigating this compound off-target effects.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Viscosity and Lipid Droplet Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular biology, the physical and chemical properties of the microenvironment play a pivotal role in regulating cellular processes. Viscosity and the dynamics of lipid droplets are two such critical parameters that offer insights into cellular health, metabolism, and disease states. Fluorescent probes have emerged as indispensable tools for researchers, enabling the visualization and quantification of these parameters in living cells with high spatial and temporal resolution. This guide provides a detailed comparison of fluorescent probes for sensing viscosity and imaging lipid droplets, with a focus on their performance, supporting experimental data, and methodologies.

Section 1: Fluorescent Probes for Viscosity Sensing

Intracellular viscosity is a key determinant of diffusion-controlled processes and can be indicative of cellular stress and disease. "Molecular rotors" are a class of fluorescent probes whose fluorescence quantum yield and lifetime are dependent on the viscosity of their environment. This section compares a representative BODIPY-based molecular rotor with a commonly used alternative, DCVJ.

Mechanism of Viscosity Sensing by Molecular Rotors

Molecular rotors typically consist of a fluorophore core with a rotatable group. In low-viscosity environments, the excited state energy is dissipated through non-radiative decay pathways involving the rotation of this group, resulting in low fluorescence. In high-viscosity environments, this intramolecular rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime.

G Mechanism of a BODIPY-Based Molecular Rotor cluster_0 Low Viscosity cluster_1 High Viscosity Excitation_L Excitation (Light Absorption) Excited_State_L Excited State (S1) Excitation_L->Excited_State_L Rotation Intramolecular Rotation Excited_State_L->Rotation Fast Ground_State_L Ground State (S0) Excited_State_L->Ground_State_L Low Fluorescence Non_Radiative_Decay_L Non-Radiative Decay (Heat) Rotation->Non_Radiative_Decay_L Dominant Pathway Non_Radiative_Decay_L->Ground_State_L Excitation_H Excitation (Light Absorption) Excited_State_H Excited State (S1) Excitation_H->Excited_State_H Hindered_Rotation Hindered Rotation Excited_State_H->Hindered_Rotation Slow Radiative_Decay_H Radiative Decay (Fluorescence) Excited_State_H->Radiative_Decay_H Dominant Pathway Ground_State_H Ground State (S0) Radiative_Decay_H->Ground_State_H

Mechanism of a BODIPY-based molecular rotor.
Quantitative Comparison of Viscosity Probes

The performance of viscosity probes can be evaluated based on their sensitivity, dynamic range, and photophysical properties. The following table summarizes the key characteristics of a representative BODIPY-based molecular rotor and DCVJ.

FeatureBODIPY-based Molecular Rotor (Representative)DCVJ (9-(2,2-dicyanovinyl)julolidine)
Excitation Max (nm) ~500~455
Emission Max (nm) ~520~500
Quantum Yield (low viscosity) < 0.1Low
Quantum Yield (high viscosity) Can approach 1.0Increases significantly
Fluorescence Lifetime (low viscosity) < 1 nsShort
Fluorescence Lifetime (high viscosity) > 3 nsIncreases
Sensitivity High, with a linear relationship between log(lifetime) and log(viscosity)[1]High, with fluorescence intensity increasing up to 30-fold with viscosity[2]
Advantages High photostability, sharp emission spectra, suitable for FLIM[1][3]Good sensitivity, well-characterized
Disadvantages Can be sensitive to polarity and temperature in addition to viscosity[3]Lower photostability compared to some BODIPY rotors
Experimental Protocol: Measuring Intracellular Viscosity using a BODIPY-based Molecular Rotor with FLIM

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique to quantify viscosity as the fluorescence lifetime of molecular rotors is often independent of probe concentration.

Materials:

  • BODIPY-based molecular rotor (e.g., from a commercial supplier)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Live cells of interest

  • Confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) system for FLIM

Procedure:

  • Probe Preparation: Prepare a stock solution of the BODIPY-based molecular rotor in DMSO (e.g., 1 mM).

  • Cell Staining:

    • Culture cells to the desired confluency on a glass-bottom dish suitable for microscopy.

    • Dilute the stock solution of the probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

    • Add fresh, pre-warmed medium to the cells for imaging.

  • FLIM Imaging:

    • Place the dish on the stage of the confocal microscope.

    • Excite the probe using a pulsed laser at a wavelength appropriate for the specific BODIPY rotor (e.g., 488 nm).

    • Collect the fluorescence emission using a suitable filter (e.g., 500-550 nm).

    • Acquire FLIM data using the TCSPC system. The acquisition time will depend on the brightness of the probe and the desired signal-to-noise ratio.

  • Data Analysis:

    • Analyze the FLIM data to determine the fluorescence lifetime at each pixel of the image.

    • Use a pre-determined calibration curve of fluorescence lifetime versus viscosity (typically generated using solutions of known viscosity, such as glycerol-water mixtures) to convert the measured lifetimes into viscosity maps of the cell.

Section 2: Fluorescent Probes for Lipid Droplet Imaging

Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Their visualization is crucial for understanding various physiological and pathological conditions. This section compares two widely used fluorescent probes for lipid droplet staining: Nile Red and BODIPY 493/503.

Quantitative Comparison of Lipid Droplet Probes

The choice of a lipid droplet probe depends on factors such as specificity, photostability, and compatibility with multicolor imaging.

FeatureNile RedBODIPY 493/503
Excitation Max (in non-polar env.) ~552 nm (in methanol)~493 nm
Emission Max (in non-polar env.) ~636 nm (in methanol)~503 nm
Quantum Yield (in non-polar env.) HighHigh (can be ~0.9)
Quantum Yield (in aqueous env.) Very low (fluorescence is quenched)Can remain high, leading to background fluorescence
Photostability Prone to photobleachingLimited photostability, though often better than Nile Red
Specificity Can non-specifically stain other organellesGenerally more specific to lipid droplets than Nile Red
Spectral Properties Broad absorption and emission spectra, solvatochromicNarrow absorption and emission peaks
Advantages Strong fluorescence in lipidic environments, low background in aqueous mediaHigh brightness, narrow spectra suitable for multicolor imaging
Disadvantages Poor photostability, broad spectra can lead to bleed-through in multicolor imagingCan exhibit background fluorescence in aqueous compartments, moderate photostability
Experimental Workflow for Comparing Lipid Droplet Probes

To objectively compare the performance of Nile Red and BODIPY 493/503, a standardized experimental workflow is essential.

G Workflow for Comparing Lipid Droplet Probes Start Cell Culture Induce_LD Induce Lipid Droplet Formation (e.g., with oleic acid) Start->Induce_LD Split Split Cell Population Induce_LD->Split Stain_NR Stain with Nile Red Split->Stain_NR Group 1 Stain_BODIPY Stain with BODIPY 493/503 Split->Stain_BODIPY Group 2 Wash Wash Cells Stain_NR->Wash Stain_BODIPY->Wash Image Fluorescence Microscopy Wash->Image Analyze Image Analysis Image->Analyze Compare Compare: - Specificity - Signal-to-Background - Photostability Analyze->Compare

Workflow for comparing lipid droplet probes.
Experimental Protocol: Staining Lipid Droplets with Nile Red and BODIPY 493/503

Materials:

  • Nile Red

  • BODIPY 493/503

  • DMSO

  • Cell culture medium

  • Live cells of interest

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation:

    • Prepare a 1 mg/mL stock solution of Nile Red in DMSO.

    • Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.

  • Cell Staining:

    • Culture cells on glass-bottom dishes. To enhance lipid droplet formation, cells can be incubated with oleic acid (e.g., 100-400 µM) for 12-24 hours prior to staining.

    • For Nile Red staining, dilute the stock solution in cell culture medium to a final concentration of 0.1-1.0 µg/mL. Incubate for 15-30 minutes.

    • For BODIPY 493/503 staining, dilute the stock solution in cell culture medium to a final concentration of 1-2 µg/mL. Incubate for 15-30 minutes.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium.

    • Add fresh, pre-warmed medium for imaging.

  • Fluorescence Microscopy:

    • For Nile Red, use an excitation wavelength of ~550 nm and an emission collection window of >590 nm.

    • For BODIPY 493/503, use an excitation wavelength of ~488 nm and an emission collection window of ~500-530 nm.

    • Acquire images using identical settings (laser power, exposure time, etc.) for both sets of stained cells to allow for direct comparison of signal intensity.

  • Photostability Assessment:

    • To compare photostability, continuously acquire images of the same field of view over a set period (e.g., 50-100 frames) using consistent illumination settings for each probe.

    • Quantify the decrease in fluorescence intensity over time to determine the rate of photobleaching.

By following these protocols and considering the comparative data presented, researchers can make informed decisions about the most suitable fluorescent probes for their specific experimental needs in the investigation of cellular viscosity and lipid droplet dynamics.

References

Unveiling the Mechanisms of Splicing Modulation: A Comparative Analysis of a Targeted PTBP1 Inhibitor and a General Spliceosome Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of post-transcriptional gene regulation, the precise control of RNA splicing is paramount for cellular function and development. Aberrations in this process are increasingly implicated in a multitude of diseases, including cancer and neurodegenerative disorders. This has spurred the development of novel therapeutic strategies aimed at modulating splicing. This guide provides a detailed comparison of two distinct approaches to splicing modulation: a targeted peptide-based inhibitor of the Polypyrimidine Tract-Binding Protein 1 (PTBP1), referred to as P6 TFA, and Pladienolide B, a potent natural product that inhibits the general splicing machinery.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance, and the experimental protocols used to evaluate them.

Performance Comparison: PTBP1-RNA-binding inhibitor P6 TFA vs. Pladienolide B

The following tables summarize the key performance characteristics of P6 TFA and Pladienolide B, based on available experimental data.

CompoundTargetMechanism of ActionIn Vitro Potency (Splicing Inhibition)Cellular Potency (IC50)Key Cellular Effect
PTBP1-RNA-binding inhibitor P6 TFA PTBP1 (Polypyrimidine Tract-Binding Protein 1)Allosterically inhibits the RNA-binding activity of PTBP1 by mimicking a transient α-helix, preventing it from regulating specific alternative splicing events.[1][2][3]Data on direct in vitro splicing inhibition IC50 is not specified; however, it effectively inhibits RNA binding in fluorescence polarization assays.[2][3]Not specified for cell viability; demonstrates significant modulation of PTBP2 exon 10 splicing at 300 µM in HEK293T cells.Alters specific PTBP1-regulated alternative splicing events, such as the inclusion of exon 10 in PTBP2.
Pladienolide B SF3b (Splicing Factor 3b) complex, a core component of the spliceosome.Binds to the SF3b complex, a subunit of the U2 snRNP, and inhibits the splicing process, leading to global disruption of pre-mRNA splicing.IC50 for in vitro splicing is in the low nanomolar range.Potent anti-proliferative activity with IC50 values ranging from 0.6 nM to 25 nM in various cancer cell lines.Induces cell cycle arrest and apoptosis in cancer cells due to widespread splicing inhibition.

Mechanism of Action and Signaling Pathways

The two compounds employ fundamentally different strategies to modulate RNA splicing, which are depicted in the following diagrams.

PTBP1-Mediated Alternative Splicing Regulation and its Inhibition by P6 TFA

PTBP1 is a key trans-acting splicing factor that regulates the alternative splicing of a subset of exons in various pre-mRNAs. A well-documented example is its role in the mutually exclusive splicing of pyruvate kinase (PKM) pre-mRNA, favoring the inclusion of exon 10 to produce the PKM2 isoform, which is predominantly expressed in cancer cells. PTBP1 also regulates the splicing of its own paralog, PTBP2, by promoting the skipping of exon 10 in PTBP2 pre-mRNA. The inhibitor P6 TFA specifically interferes with the RNA-binding activity of PTBP1, thereby modulating these specific splicing events.

PTBP1_pathway PTBP1 Splicing Regulation & P6 TFA Inhibition cluster_nucleus Nucleus PKM_pre_mRNA PKM pre-mRNA (contains exon 9 and 10) PKM1_mRNA PKM1 mRNA (exon 9 included) PKM_pre_mRNA->PKM1_mRNA splicing PKM2_mRNA PKM2 mRNA (exon 10 included) PKM_pre_mRNA->PKM2_mRNA splicing PTBP2_pre_mRNA PTBP2 pre-mRNA (contains exon 10) PTBP2_mRNA_no_exon10 PTBP2 mRNA (exon 10 skipped) PTBP2_pre_mRNA->PTBP2_mRNA_no_exon10 splicing PTBP2_mRNA_with_exon10 PTBP2 mRNA (exon 10 included) PTBP2_pre_mRNA->PTBP2_mRNA_with_exon10 splicing PTBP1 PTBP1 PTBP1->PKM_pre_mRNA represses exon 9 PTBP1->PTBP2_pre_mRNA promotes exon 10 skipping P6_TFA P6 TFA P6_TFA->PTBP1 inhibits RNA binding Spliceosome_Inhibition General Splicing Pathway & Pladienolide B Inhibition cluster_splicing_process Spliceosome Assembly and Function pre_mRNA pre-mRNA (with introns and exons) U1_snRNP U1 snRNP pre_mRNA->U1_snRNP 5' splice site recognition U2_snRNP U2 snRNP (contains SF3b) U1_snRNP->U2_snRNP recruitment Spliceosome Assembled Spliceosome U2_snRNP->Spliceosome assembly mature_mRNA Mature mRNA (introns removed) Spliceosome->mature_mRNA splicing reaction Pladienolide_B Pladienolide B Pladienolide_B->U2_snRNP inhibits SF3b Cellular_Assay_Workflow Cellular Assay Workflow for Splicing Modulators Cell_Culture 1. Cell Culture (e.g., HEK293T, HeLa) Compound_Treatment 2. Compound Treatment (P6 TFA or Pladienolide B) Cell_Culture->Compound_Treatment Endpoint_Assay 3. Endpoint Assay Compound_Treatment->Endpoint_Assay Splicing_Analysis 4a. Splicing Analysis (RNA extraction, RT-PCR) Endpoint_Assay->Splicing_Analysis Targeted Splicing Viability_Analysis 4b. Cell Viability Analysis (MTT Assay) Endpoint_Assay->Viability_Analysis Cytotoxicity Data_Analysis 5. Data Analysis (% exon inclusion or IC50) Splicing_Analysis->Data_Analysis Viability_Analysis->Data_Analysis InVitro_Splicing_Workflow In Vitro Splicing Assay Workflow Prepare_Reagents 1. Prepare Reagents (Nuclear Extract, Radiolabeled pre-mRNA) Assemble_Reaction 2. Assemble Splicing Reaction Prepare_Reagents->Assemble_Reaction Add_Inhibitor 3. Add Inhibitor (e.g., Pladienolide B) Assemble_Reaction->Add_Inhibitor Incubate 4. Incubate at 30°C Add_Inhibitor->Incubate Analyze_Products 5. Analyze RNA Products (PAGE, Autoradiography) Incubate->Analyze_Products Quantify_Inhibition 6. Quantify Splicing Inhibition (Determine IC50) Analyze_Products->Quantify_Inhibition

References

A Researcher's Guide to Assessing the Specificity of Novel Protein-RNA Interaction Assays in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Comparative Analysis of Protein-RNA Interaction Assays

To objectively evaluate a new technology, its performance must be benchmarked against existing methods. The following table summarizes key characteristics of various techniques used to study protein-RNA interactions, providing a basis for comparison with a novel assay like H2Tptbp.

Method Principle Specificity Determinants Advantages Disadvantages Typical Throughput
Hypothetical this compound (Assumed principle of the new technology)(To be determined through validation experiments)(Hypothesized advantages, e.g., higher sensitivity, in vivo application)(Potential limitations to be assessed)(To be determined)
RNA-EMSA Detects protein-RNA interaction by a shift in the electrophoretic mobility of a labeled RNA probe.[1]Specificity is demonstrated by competition assays with unlabeled specific and non-specific competitor RNAs.Simple, well-established technique for in vitro validation.Not suitable for complex samples; does not identify the protein.Low
RNA Pull-down Assay A biotinylated RNA probe captures its interacting proteins from a cell lysate, which are then identified by Western blot or mass spectrometry.[1][2]Competition with a non-biotinylated specific RNA and use of a non-specific RNA probe as a negative control.Can identify unknown interacting proteins; relatively easy to perform.[2]Prone to false positives due to non-specific binding to the beads or RNA.Low to medium
RNA Immunoprecipitation (RIP) An antibody against a specific RNA-binding protein (RBP) is used to co-immunoprecipitate the protein and its associated RNAs.[3]The specificity of the antibody is crucial; requires stringent washing conditions and proper negative controls (e.g., IgG isotype control).Identifies RNAs bound to a specific protein in vivo.Indirect interaction may be captured; antibody quality is critical.Medium to high (with sequencing)
Cross-Linking and Immunoprecipitation (CLIP) In vivo UV cross-linking covalently links proteins to their direct RNA binding sites, followed by immunoprecipitation and sequencing of the RNA fragments.The short-range nature of UV cross-linking provides high resolution of binding sites.Identifies direct and specific protein-RNA interactions at high resolution.Technically challenging; can have low efficiency.High
Fluorescence Resonance Energy Transfer (FRET) Measures proximity between a fluorescently labeled protein and RNA, indicating a potential interaction.The distance-dependent nature of FRET provides spatial information about the interaction.Can be used to study interactions in living cells.Requires fluorescent labeling of both protein and RNA; can have a low signal-to-noise ratio.Low
Mass Spectrometry-based methods (e.g., RNA-centric) Use of antisense probes to pull down a specific RNA and identify its interacting proteins by mass spectrometry (e.g., ChIRP-MS, RAP-MS).The specificity of the antisense probes is critical; requires stringent hybridization and wash conditions.Identifies the entire protein interactome of a specific RNA in vivo.Can be technically demanding and requires specialized equipment.High

Experimental Protocols for Specificity Assessment

To validate the specificity of a new assay like this compound, a series of well-controlled experiments are essential. The following protocols for established methods can be adapted to serve as benchmarks.

1. RNA-Electrophoretic Mobility Shift Assay (RNA-EMSA) for in vitro validation:

  • Objective: To confirm a direct interaction between a protein and an RNA sequence and to assess the specificity of this interaction.

  • Methodology:

    • A labeled RNA probe (e.g., biotin or radioactive isotope) is incubated with a purified protein or cell lysate.

    • For competition assays, the binding reaction is performed in the presence of an excess of unlabeled specific competitor RNA or a non-specific competitor RNA.

    • The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • The migration of the labeled RNA probe is visualized. A shift in mobility indicates a protein-RNA complex. The reduction of this shift in the presence of the specific competitor, but not the non-specific competitor, confirms specificity.

2. RNA Pull-down Assay followed by Western Blot:

  • Objective: To confirm the interaction of a specific protein with a target RNA from a complex mixture and to assess the specificity of this interaction.

  • Methodology:

    • A biotinylated RNA probe of interest is incubated with a complex protein mixture, such as a cell lysate.

    • As negative controls, a biotinylated non-specific RNA probe and beads alone are incubated with the same lysate.

    • The protein-RNA complexes are captured using streptavidin-coated magnetic beads.

    • After stringent washing to remove non-specific binders, the bound proteins are eluted.

    • The presence of the protein of interest is detected by Western blotting using a specific antibody. Specificity is demonstrated by the presence of the protein in the specific RNA pull-down and its absence in the negative controls.

3. RNA Immunoprecipitation (RIP) followed by RT-qPCR:

  • Objective: To validate the in vivo association of a specific RNA with a target RNA-binding protein.

  • Methodology:

    • Cells are lysed under non-denaturing conditions.

    • An antibody targeting the RBP of interest is used to immunoprecipitate the protein from the lysate. An isotype-matched IgG antibody is used as a negative control.

    • The RNA associated with the immunoprecipitated protein is purified.

    • The abundance of a specific RNA is quantified using reverse transcription-quantitative PCR (RT-qPCR).

    • Enrichment of the RNA in the specific antibody immunoprecipitation compared to the IgG control indicates a specific interaction.

Visualizing Experimental Workflows

Experimental Workflow for RNA Pull-down Assay

RNA_Pulldown_Workflow cluster_preparation Sample Preparation cluster_binding Binding cluster_capture Capture cluster_analysis Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Biotin_RNA Biotinylated RNA Probe Biotin_RNA->Incubation Streptavidin_Beads Streptavidin Beads Incubation->Streptavidin_Beads Wash Wash Streptavidin_Beads->Wash Elution Elution Wash->Elution Analysis Western Blot / MS Elution->Analysis

Caption: Workflow of an RNA pull-down assay to identify RNA-binding proteins.

Logical Flow for Assessing Specificity of a New Assay

Specificity_Assessment_Logic cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_confirmation Confirmation cluster_controls Controls New_Assay New Assay (this compound) Putative_Interaction Putative Protein-RNA Interaction New_Assay->Putative_Interaction In_Vitro In Vitro Validation (e.g., RNA-EMSA) Putative_Interaction->In_Vitro In_Vivo In Vivo / In Situ Validation (e.g., RIP, CLIP) Putative_Interaction->In_Vivo Confirmed_Interaction Confirmed Specific Interaction In_Vitro->Confirmed_Interaction In_Vivo->Confirmed_Interaction Negative_Controls Negative Controls (e.g., non-specific probe, IgG) Negative_Controls->In_Vitro Negative_Controls->In_Vivo Competition_Assay Competition Assays Competition_Assay->In_Vitro

Caption: Logical workflow for the validation of a putative protein-RNA interaction.

References

Unveiling the Potential of Polypyrimidine Tract-Binding Proteins (PTBPs) as Cancer Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and specific biomarkers is a cornerstone of oncology research and precision medicine. Among the burgeoning candidates, the Polypyrimidine Tract-Binding Protein (PTBP) family, comprising PTBP1, PTBP2, and PTBP3, has emerged as a significant player in cancer progression and a promising source of prognostic and diagnostic indicators. This guide provides a comprehensive comparison of these three proteins as cancer biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their validation and application.

Performance Comparison of PTBP Family Members as Cancer Biomarkers

The members of the PTBP family, while structurally similar, exhibit distinct expression patterns and functional roles in cancer, influencing their utility as biomarkers. PTBP1 and PTBP3 are frequently upregulated in a wide range of cancers, often correlating with poor prognosis, whereas PTBP2's role appears more context-dependent, sometimes acting as a tumor suppressor.[1][2][3]

Quantitative Data Summary

The following tables summarize the prognostic performance of PTBP1, PTBP2, and PTBP3 across various cancer types, based on Area Under the Curve (AUC) values from Receiver Operating Characteristic (ROC) analysis, which measure the ability of the biomarker to distinguish between different outcomes (e.g., tumor vs. normal tissue, good vs. poor prognosis). An AUC of 1.0 represents a perfect biomarker, while an AUC of 0.5 indicates no discriminative ability.

Table 1: Prognostic Performance (AUC) of PTBP1 in Various Cancers [2][3]

Cancer TypeAUC (1-year)AUC (3-year)AUC (5-year)Prognostic Implication of High Expression
Adrenocortical carcinoma (ACC)>0.7>0.7>0.7Poor
Kidney renal papillary cell carcinoma (KIRP)>0.7>0.7>0.7Poor
Brain Lower Grade Glioma (LGG)>0.7>0.7>0.7Poor
Sarcoma (SARC)0.670.650.71Poor
Ovarian cancer (OV)0.580.610.68Protective

Table 2: Prognostic Performance (AUC) of PTBP2 in Various Cancers

Cancer TypeAUC (1-year)AUC (3-year)AUC (5-year)Prognostic Implication of High Expression
Adrenocortical carcinoma (ACC)>0.7>0.7>0.7Poor
Kidney Chromophobe (KICH)>0.7>0.7>0.7Poor

Table 3: Prognostic Performance (AUC) of PTBP3 in Various Cancers

Cancer TypeAUC (1-year)AUC (3-year)AUC (5-year)Prognostic Implication of High Expression
Adrenocortical carcinoma (ACC)>0.7>0.7>0.7Poor
Brain Lower Grade Glioma (LGG)>0.7>0.7>0.7Poor
Pancreatic adenocarcinoma (PAAD)>0.7>0.7>0.7Poor

Note: Specific sensitivity and specificity values for PTBP proteins as diagnostic markers are not yet widely established in large cohort studies and represent an active area of research.

Key Signaling Pathways and Molecular Interactions

The oncogenic or tumor-suppressive roles of PTBP proteins are mediated through their function as RNA-binding proteins that regulate alternative splicing, mRNA stability, and translation. These actions impact critical cancer-related signaling pathways, including the cell cycle and p53 tumor suppressor pathway.

PTBP1 Signaling Interactions

PTBP1 has been shown to influence the cell cycle by promoting the translation of key regulatory proteins like Cyclin B1. It also participates in the p53 signaling pathway, where it can regulate the expression of p53 target genes.

PTBP1_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTBP1 PTBP1 p53_gene p53 target genes (e.g., BAX, PUMA) PTBP1->p53_gene regulates transcription CyclinB1_mRNA Cyclin B1 pre-mRNA PTBP1->CyclinB1_mRNA regulates alternative splicing CellCycle Cell Cycle Progression (G2/M transition) Apoptosis Apoptosis p53_targets_protein p53 target proteins p53_gene->p53_targets_protein translation CyclinB1_protein Cyclin B1 Protein CyclinB1_mRNA->CyclinB1_protein translation CyclinB1_protein->CellCycle p53_targets_protein->Apoptosis

Caption: PTBP1's role in cell cycle and apoptosis regulation.

PTBP2 Signaling Interactions

PTBP2 is primarily expressed in neuronal tissues but has also been implicated in certain cancers. Its signaling interactions are less characterized in oncology compared to PTBP1 but are known to involve the regulation of genes related to cell proliferation and cytoskeletal remodeling.

PTBP2_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTBP2 PTBP2 Prolif_genes Proliferation-related gene pre-mRNAs PTBP2->Prolif_genes regulates alternative splicing Cytoskel_genes Cytoskeletal-related gene pre-mRNAs PTBP2->Cytoskel_genes regulates alternative splicing Cell_Proliferation Cell Proliferation Cell_Morphology Cell Morphology & Migration Prolif_proteins Proliferation Proteins Prolif_genes->Prolif_proteins translation Cytoskel_proteins Cytoskeletal Proteins Cytoskel_genes->Cytoskel_proteins translation Prolif_proteins->Cell_Proliferation Cytoskel_proteins->Cell_Morphology

Caption: PTBP2's influence on cell proliferation and morphology.

PTBP3 Signaling Interactions

PTBP3, also known as ROD1, is predominantly found in hematopoietic cells and has been linked to cancer cell differentiation and chemoresistance. It can regulate the expression of genes involved in key cancer pathways, such as HIF-1α and ATG12, impacting processes like hypoxia response and autophagy.

PTBP3_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTBP3 PTBP3 HIF1a_mRNA HIF-1α mRNA PTBP3->HIF1a_mRNA binds to 5'UTR, enhances translation ATG12_mRNA ATG12 mRNA PTBP3->ATG12_mRNA binds to 3'UTR, regulates expression HIF1a_protein HIF-1α Protein HIF1a_mRNA->HIF1a_protein translation ATG12_protein ATG12 Protein ATG12_mRNA->ATG12_protein translation Hypoxia_Response Hypoxia Response HIF1a_protein->Hypoxia_Response Autophagy Autophagy ATG12_protein->Autophagy Hypoxia_Response->Autophagy

Caption: PTBP3's role in hypoxia and autophagy pathways.

Experimental Protocols for PTBP Biomarker Validation

Accurate and reproducible detection of PTBP proteins is crucial for their validation as biomarkers. The following are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for PTBP mRNA Quantification

This protocol is for the relative quantification of PTBP1, PTBP2, and PTBP3 mRNA levels in tissue or cell samples.

qRT_PCR_Workflow start Start: Tissue/Cell Sample rna_extraction 1. RNA Extraction (e.g., TRIzol method) start->rna_extraction rna_quality 2. RNA Quality & Quantity Assessment (Nanodrop/Bioanalyzer) rna_extraction->rna_quality cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_quality->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (SYBR Green/TaqMan Assay) cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Amplification (Real-Time PCR System) qpcr_setup->qpcr_run data_analysis 6. Data Analysis (ΔΔCt method, normalization to housekeeping gene) qpcr_run->data_analysis end End: Relative PTBP mRNA Expression data_analysis->end

Caption: Workflow for qRT-PCR analysis of PTBP mRNA.

Detailed Steps:

  • RNA Extraction: Isolate total RNA from homogenized tissue or cell pellets using a reagent like TRIzol, followed by chloroform extraction and isopropanol precipitation.

  • RNA Quality and Quantity: Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for the target PTBP gene and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

  • qPCR Amplification: Perform the qPCR on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Calculate the relative expression of the target PTBP mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

Western Blot for PTBP Protein Detection

This protocol outlines the detection and semi-quantification of PTBP proteins in cell or tissue lysates.

Detailed Steps:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to PTBP1, PTBP2, or PTBP3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Immunohistochemistry (IHC) for PTBP Localization in Tissues

This protocol is for the visualization of PTBP protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Detailed Steps:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against the target PTBP protein overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

  • Analysis: Evaluate the staining intensity and percentage of positive cells under a microscope.

Conclusion

The PTBP family of proteins, particularly PTBP1 and PTBP3, show considerable promise as prognostic biomarkers in a variety of cancers. Their differential expression and involvement in key cancer-related pathways provide a strong rationale for their continued investigation and validation in clinical settings. The provided experimental protocols offer a standardized framework for researchers to assess the expression and function of these proteins. Further studies focusing on large patient cohorts are necessary to establish definitive sensitivity and specificity values and to fully elucidate their potential in guiding personalized cancer therapy.

References

A Comparative Guide to Modern High-Throughput and Traditional Protein-Protein Interaction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and characterization of protein-protein interactions (PPIs) are fundamental to unraveling complex biological processes and identifying novel therapeutic targets. The landscape of methodologies to study these interactions is vast, ranging from well-established traditional assays to innovative high-throughput screening platforms. This guide provides an objective comparison of two modern high-throughput techniques, the Protein-fragment Complementation Assay (PCA) and the High-throughput Proximity Ligation Assay (HiPLA), with cornerstone traditional methods: Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), and Pull-down assays. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Quantitative Comparison of PPI Assay Performance

The selection of an appropriate PPI assay is often a trade-off between sensitivity, specificity, throughput, and the physiological relevance of the detected interactions. The following table summarizes key quantitative and qualitative performance metrics for the discussed assays.

FeatureProtein-fragment Complementation Assay (PCA)High-throughput Proximity Ligation Assay (HiPLA)Yeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)Pull-down Assay
Principle Reconstitution of a reporter protein from two fragments fused to interacting proteins.[1][2][3]In situ detection of protein proximity using antibody pairs with DNA oligonucleotides that are ligated and amplified if the targets are close.[4][5]Reconstitution of a transcription factor to activate a reporter gene in yeast.Antibody-mediated precipitation of a target protein and its binding partners from a cell lysate.In vitro affinity purification using a tagged "bait" protein to capture "prey" proteins.
Throughput High to Very High (amenable to library screening).High (suitable for multi-well plate formats and automated imaging).High (suitable for library screening).Low to Medium.Medium.
Interaction Type Detects direct and proximal interactions in vivo.Detects proteins in close proximity (≤ 40 nm) in situ.Primarily detects direct binary interactions.Detects stable and sometimes transient interactions within a complex.Detects direct and indirect interactions in vitro.
Physiological Relevance High (in vivo interactions in various cellular contexts).Very High (in situ detection in fixed cells and tissues).Moderate (heterologous system, potential for artifacts).High (endogenous protein interactions in a cellular context).Low to Moderate (in vitro, may not reflect cellular conditions).
Sensitivity High (can detect as few as 25 complexes per cell for DHFR PCA).Very High (signal amplification via rolling circle amplification).Can detect weak and transient interactions.Variable, can be challenging for weak or transient interactions.Variable, dependent on binding affinity.
False Positives Can occur due to overexpression or mislocalization.Can arise from non-specific antibody binding.Notoriously high rate.Can be an issue due to non-specific binding to beads or antibody.Can occur due to non-specific binding to the matrix or bait protein.
False Negatives Can occur if the fusion tags sterically hinder the interaction.Can occur if the distance between epitopes is >40 nm or if antibodies are not optimal.High rate, especially for interactions requiring specific cellular contexts or post-translational modifications.Can miss weak or transient interactions that dissociate during the procedure.Can miss interactions that require specific cellular conditions or co-factors.
Post-Translational Modifications Can be detected in their native cellular environment.Can be detected in situ.May not occur correctly in yeast for mammalian proteins.Preserved, as proteins are in their native state.Not present unless the proteins are modified in vitro.

Experimental Protocols: Methodologies for Key Assays

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are outlines of the experimental procedures for the Dihydrofolate Reductase (DHFR) Protein-fragment Complementation Assay (a type of PCA), High-throughput Proximity Ligation Assay (HiPLA), Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), and Pull-down assays.

Dihydrofolate Reductase (DHFR) Protein-fragment Complementation Assay (PCA) Protocol

This survival-selection assay is based on the reconstitution of a methotrexate-resistant murine DHFR enzyme in yeast. Interaction between two proteins, each fused to a complementary fragment of DHFR, allows yeast cells to grow on a medium containing methotrexate.

  • Strain and Plasmid Preparation :

    • Clone the "bait" and "prey" genes into separate vectors containing the N-terminal (F) and C-terminal (F) fragments of the murine DHFR gene, respectively.

    • Transform the bait and prey plasmids into yeast strains of opposite mating types (e.g., MATa and MATα).

  • High-Throughput Mating :

    • Grow the bait strain in a liquid culture to saturation.

    • Array the prey strains on solid medium in a high-density format (e.g., 1536-well).

    • Use a robotic platform to pin the saturated bait culture onto the prey array to facilitate mating.

  • Diploid Selection :

    • Transfer the mated yeast to a medium that selects for diploid cells (containing markers for both bait and prey plasmids).

  • Interaction Selection :

    • Replica-plate the diploid yeast onto a selection medium containing methotrexate.

    • Incubate the plates at 30°C for 2-5 days.

  • Data Analysis :

    • Scan the plates and quantify yeast colony size as a measure of growth.

    • Significant growth compared to negative controls indicates a protein-protein interaction.

High-throughput Proximity Ligation Assay (HiPLA) Protocol

HiPLA adapts the standard PLA method for a high-throughput format, often in 384-well plates, coupled with automated microscopy and image analysis.

  • Cell Culture and Treatment :

    • Seed cells in a multi-well plate (e.g., 384-well) and culture for 48 hours.

    • Apply any desired treatments to the cells.

  • Fixation and Permeabilization :

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.

  • Antibody Incubation :

    • Block with a suitable blocking buffer (e.g., 2% BSA) for 1 hour.

    • Incubate with a pair of primary antibodies raised in different species that target the two proteins of interest.

  • PLA Probe Incubation :

    • Wash the cells and incubate with species-specific secondary antibodies conjugated to PLUS and MINUS oligonucleotides (PLA probes).

  • Ligation and Amplification :

    • Wash and add a ligation solution containing two connector oligonucleotides and a ligase. Incubate at 37°C for 30 minutes.

    • Wash and add an amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. Incubate at 37°C for 90 minutes.

  • Imaging and Analysis :

    • Stain the nuclei with DAPI.

    • Image the wells using a high-content automated microscope.

    • Use image analysis software to quantify the number of fluorescent PLA spots per cell.

Yeast Two-Hybrid (Y2H) Protocol

The Y2H system detects PPIs by reconstituting a functional transcription factor that activates reporter genes.

  • Plasmid Construction :

    • Clone the "bait" protein gene into a vector containing a DNA-binding domain (BD).

    • Clone the "prey" protein gene(s) into a vector containing a transcription activation domain (AD).

  • Yeast Transformation :

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Selection and Screening :

    • Plate the transformed yeast on a medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

    • Replica-plate the colonies onto a selective medium lacking other nutrients (e.g., histidine and adenine) to test for reporter gene activation.

  • Confirmation of Interactions :

    • Perform a β-galactosidase assay for an additional reporter gene confirmation.

    • Rescue the prey plasmids from positive colonies and sequence the insert to identify the interacting protein.

  • Control Experiments :

    • Test for auto-activation of the reporter genes by the bait protein alone.

    • Confirm the specificity of the interaction by re-transforming the isolated prey plasmid with the original bait and with unrelated bait proteins.

Co-Immunoprecipitation (Co-IP) Protocol

Co-IP is a gold-standard technique for validating PPIs in vivo by using an antibody to pull down a target protein and its interacting partners.

  • Cell Lysis :

    • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.

    • Incubate on ice and then centrifuge to pellet cell debris.

  • Pre-clearing the Lysate :

    • Incubate the supernatant with protein A/G beads to reduce non-specific binding.

    • Centrifuge and collect the pre-cleared lysate.

  • Immunoprecipitation :

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing :

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution :

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis :

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using an antibody against the "prey" protein or by mass spectrometry to identify unknown interaction partners.

Pull-down Assay Protocol

This in vitro method uses a purified, tagged "bait" protein to capture interacting "prey" proteins from a cell lysate or a purified protein mixture.

  • Bait Protein Immobilization :

    • Incubate a purified, tagged bait protein (e.g., GST-tagged or His-tagged) with affinity beads (e.g., glutathione-agarose or Ni-NTA agarose) to immobilize the bait.

  • Washing :

    • Wash the beads to remove any unbound bait protein.

  • Binding of Prey Protein :

    • Incubate the immobilized bait protein with a cell lysate or a solution containing the potential "prey" protein(s).

  • Washing :

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution :

    • Elute the bait-prey complexes from the beads using a competitive ligand (e.g., glutathione for GST tags, imidazole for His tags) or by changing the buffer conditions (e.g., pH).

  • Analysis :

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Visualizing the Workflows: Diagrams of PPI Assays

To better illustrate the principles and workflows of these assays, the following diagrams are provided in the DOT language for Graphviz.

PCA_Workflow cluster_cell In Vivo Interaction cluster_readout Assay Readout Bait Bait Protein + DHFR Fragment 1 Interaction Bait-Prey Interaction Brings Fragments Together Bait->Interaction Co-expression Prey Prey Protein + DHFR Fragment 2 Prey->Interaction Co-expression Reconstitution DHFR Reconstitution Interaction->Reconstitution Selection Growth on Methotrexate Medium Reconstitution->Selection Functional Enzyme NoInteraction No Growth Reconstitution->NoInteraction No Interaction

Caption: Workflow of a Protein-fragment Complementation Assay (PCA).

HiPLA_Workflow Start Cells with Interacting Proteins (P1, P2) Ab1 Add Primary Ab 1 (anti-P1) Start->Ab1 Ab2 Add Primary Ab 2 (anti-P2) Start->Ab2 Probes Add PLA Probes (Oligo-conjugated 2° Abs) Ab1->Probes Ab2->Probes Ligation Ligation (if P1 & P2 are in proximity) Probes->Ligation Amplification Rolling Circle Amplification (RCA) Ligation->Amplification Detection Detection of Fluorescent Spots Amplification->Detection

Caption: High-throughput Proximity Ligation Assay (HiPLA) workflow.

Y2H_Workflow Bait Bait Protein + DNA-Binding Domain (BD) Interaction Interaction in Yeast Nucleus Bait->Interaction Prey Prey Protein + Activation Domain (AD) Prey->Interaction TF_Assembly BD and AD brought into proximity Interaction->TF_Assembly Reporter Reporter Gene Activation TF_Assembly->Reporter

Caption: Principle of the Yeast Two-Hybrid (Y2H) system.

CoIP_Workflow Lysate Cell Lysate with Protein Complexes Add_Ab Add Antibody to Bait Protein Lysate->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Capture Capture Ab-Protein Complexes Add_Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by Western Blot or Mass Spectrometry Elute->Analysis

Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.

References

Safety Operating Guide

Proper Disposal Procedures for H2Tptbp

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

The absence of a specific Safety Data Sheet (SDS) for H2Tptbp (2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene) necessitates a precautionary approach to its handling and disposal.[1] This guide provides a framework for the proper disposal of this compound, drawing on safety data from the structurally similar and more extensively documented compound, meso-tetraphenylporphyrin, and general principles of laboratory chemical waste management.

I. Guiding Principle: Precautionary Approach

Given the lack of specific hazard data for this compound, it must be treated as a potentially hazardous substance. All handling and disposal procedures should be conducted under the assumption that the compound may possess unknown toxicological, flammable, or reactive properties. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

II. Personal Protective Equipment (PPE)

To minimize potential exposure when handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[2]

  • Body Protection: A standard laboratory coat is necessary to protect against splashes.[2]

III. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound, obtained from the PubChem database.

PropertyValueSource
Molecular Formula C60H38N4PubChem
Molecular Weight 815.0 g/mol PubChem
Appearance Assumed to be a solid, crystalline powderN/A
Solubility Insoluble in waterN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A

Note: Due to the absence of a specific Safety Data Sheet for this compound, data on properties such as solubility and melting point are not available. The appearance is inferred from the properties of similar porphyrin compounds.

IV. Experimental Protocols: Disposal of this compound Waste

The following step-by-step procedure should be followed for the disposal of this compound waste. This protocol is based on best practices for handling chemical waste of unknown hazard.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., a lined metal can or a plastic pail) and have a secure lid.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

  • Liquid Waste (Solutions):

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., a glass bottle for organic solvents).

    • Ensure the container is stored in secondary containment to prevent spills.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

2. Labeling of Waste Containers:

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound (2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[...])"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

3. Storage of Waste:

  • Store hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from sources of ignition and incompatible chemicals.

  • Keep waste containers securely closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a waste pickup.

  • Follow all institutional procedures for requesting a hazardous waste pickup.

V. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials.

  • Ventilate: Increase ventilation in the area, if possible.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.

  • Cleanup: Do not attempt to clean up a significant spill unless you are trained and equipped to do so. Follow the guidance of your EHS department for cleanup procedures.

VI. Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

H2Tptbp_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Segregate Solid and Liquid Waste A->B C Use Dedicated, Compatible Waste Containers B->C D Label Container: 'Hazardous Waste' C->D E Include Chemical Name, Concentration, Date D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Closed F->G H Contact EHS for Waste Pickup G->H I Follow Institutional Disposal Procedures H->I

References

Personal protective equipment for handling H2Tptbp

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling H2Tptbp in various laboratory scenarios.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesChemical splash goggles meeting EN 166 or ANSI Z87.1 standards.[1][2]Protects eyes from dust particles and potential splashes of solutions.[1]
Face ShieldTo be worn over safety goggles.Recommended when there is a significant risk of splashing or dust generation.[3][4]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade, chemical-impermeable. Consider double-gloving for added protection.Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatFire-resistant, fully buttoned to protect skin and clothing.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if dust is generated or when working outside of a certified chemical fume hood.Prevents inhalation of the powdered compound. The type of respirator depends on the toxicity and concentration.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure and maintain the integrity of the compound.

2.1. Receiving and Storage

Upon receipt, carefully inspect the container for any signs of damage or leaks. This compound, assumed to be a solid powder, should be stored in a cool, dry, and dark location to ensure stability. Follow any specific storage temperature requirements provided by the supplier.

2.2. Handling and Solution Preparation

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of fine particulates. Avoid creating dust when handling the compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the preparation of a stock solution, a common procedure in many research applications.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Appropriate laboratory glassware

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Preparation: Don all required personal protective equipment as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

    • Weighing: Accurately weigh the desired amount of this compound powder on an analytical balance within the fume hood.

    • Dissolving: Transfer the weighed this compound to a suitable flask. Add the calculated volume of anhydrous DMSO to achieve the target stock solution concentration (e.g., 10 mM).

    • Solubilization: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

    • Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature.

2.3. Disposal Plan

All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be treated as hazardous chemical waste.

  • Solid Waste: Collect any unused compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container designated for hazardous waste.

  • Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous liquid waste container.

  • Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.

Visual Safety Guides

The following diagrams provide visual, step-by-step guidance for critical safety procedures when handling this compound.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Safety Goggles Don2->Don3 Don4 Face Shield (if needed) Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Respirator Doff4->Doff5

PPE Donning and Doffing Sequence

Safe_Handling_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Prep Preparation Weigh Weighing Prep->Weigh Prep->Weigh In Fume Hood Dissolve Dissolution Weigh->Dissolve Weigh->Dissolve In Fume Hood Use Experimental Use Dissolve->Use Decon Decontamination Use->Decon Waste Waste Disposal Decon->Waste Decon->Waste Segregate Waste

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H2Tptbp
Reactant of Route 2
Reactant of Route 2
H2Tptbp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.